(S)-N-Demethyl Dapoxetine
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-N-methyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-21-19(17-9-3-2-4-10-17)14-15-22-20-13-7-11-16-8-5-6-12-18(16)20/h2-13,19,21H,14-15H2,1H3/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPPXXMPTQHFGC-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of (S)-N-Demethyl Dapoxetine for Analytical and Research Applications
Abstract
(S)-N-Demethyl Dapoxetine, also known as Desmethyldapoxetine, is the principal active metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1][2][3] Its synthesis is of paramount importance for the pharmaceutical industry, primarily for its use as a certified reference standard in impurity profiling and quality control of Dapoxetine drug substance, as well as for in-depth metabolic and pharmacological studies.[4][5] This guide provides a detailed exploration of two robust synthetic pathways to obtain enantiomerically pure this compound: (I) a direct, stereoselective synthesis starting from a chiral precursor, and (II) a selective demethylation of (S)-Dapoxetine. The causality behind experimental choices, detailed step-by-step protocols, and the underlying reaction mechanisms are elucidated to provide a self-validating framework for researchers, scientists, and drug development professionals.
Introduction and Significance
Dapoxetine, (S)-(+)-N,N-dimethyl-3-(1-naphthyloxy)-1-phenylpropan-1-amine, is distinguished from other SSRIs by its rapid absorption and elimination, making it suitable for as-needed dosing.[1][3] Upon administration, Dapoxetine is extensively metabolized in the liver by cytochrome P450 enzymes (CYP2D6, CYP3A4) and flavin monooxygenase 1 (FMO1).[1][3] This metabolic process involves N-oxidation and, crucially, N-demethylation, leading to the formation of key metabolites including Desmethyldapoxetine (this compound) and Didesmethyldapoxetine.[1]
Desmethyldapoxetine is roughly equipotent to its parent compound and is a major circulating metabolite.[1] Furthermore, it is often a process-related impurity generated during the synthesis of the Dapoxetine active pharmaceutical ingredient (API).[4] Consequently, the ability to synthesize high-purity this compound is essential for:
-
Analytical Reference Standard: For the accurate quantification of impurities in Dapoxetine API and formulated products via High-Performance Liquid Chromatography (HPLC).[4]
-
Pharmacokinetic Studies: To investigate the metabolic profile and clearance pathways of Dapoxetine.
-
Pharmacological Research: To evaluate the specific activity and contribution of the metabolite to the overall therapeutic effect and side-effect profile of Dapoxetine.
This document outlines two scientifically-grounded, strategic approaches to its synthesis.
Retrosynthetic Analysis
A logical retrosynthetic analysis reveals two primary strategies for constructing the target molecule.
Caption: Retrosynthetic approaches to this compound.
Pathway I: Stereoselective Direct Synthesis
This approach builds the molecule from chiral precursors, ensuring the correct stereochemistry at the C1 position from an early stage. It avoids the use of the final Dapoxetine drug product as a starting material and offers greater control over the final amine functionality. The following route proceeds via a Boc-protected intermediate, which is a common and robust strategy in amine synthesis.
Synthesis Scheme
Caption: Direct synthesis pathway for this compound.
Experimental Protocols
Step 1: Protection of (S)-3-Amino-3-phenylpropan-1-ol
-
Principle: The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent it from interfering with the subsequent N-alkylation step (Williamson ether synthesis) and to avoid N,O-dialkylation.
-
Protocol:
-
Dissolve (S)-3-amino-3-phenylpropan-1-ol (1 equivalent) in dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Add triethylamine (TEA, 1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in DCM dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino alcohol, which can often be used in the next step without further purification.
-
Step 2: Williamson Ether Synthesis
-
Principle: The hydroxyl group is deprotonated with a strong, non-nucleophilic base (sodium hydride) to form an alkoxide, which then displaces the fluoride from 1-fluoronaphthalene in an SₙAr reaction to form the naphthyl ether.
-
Protocol:
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C.
-
Add a solution of the Boc-protected amino alcohol from Step 1 (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Add 1-fluoronaphthalene (1.2 equivalents) and heat the reaction mixture to reflux (approx. 65-70 °C) for 5-8 hours.[6]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3 & 4: N-Monomethylation and Deprotection
-
Principle: The nitrogen on the Boc-carbamate is deprotonated and subsequently alkylated with methyl iodide. The Boc group is then removed under acidic conditions to reveal the desired secondary amine.
-
Protocol:
-
Dissolve the naphthyl ether intermediate from Step 2 (1 equivalent) in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.
-
Add NaH (1.5 equivalents) portion-wise and stir for 1 hour at room temperature.
-
Cool the mixture back to 0 °C and add methyl iodide (MeI, 1.5 equivalents) dropwise.
-
Stir at room temperature for 12-16 hours.
-
Quench the reaction carefully with saturated NH₄Cl solution and extract with ethyl acetate.
-
Dry and concentrate the organic phase. The crude N-methylated, Boc-protected intermediate is then dissolved in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) or a 4M HCl solution in dioxane and stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC).
-
Evaporate the solvent and excess acid. Dissolve the residue in water and basify with 2M NaOH to a pH > 12.
-
Extract the free base with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield crude this compound. Purify by chromatography or crystallization as a salt.
-
| Reagent | Step 1 (Protection) | Step 2 (Ether Synthesis) | Step 3/4 (Methylation/Deprotection) |
| Starting Material | 1.0 eq | 1.0 eq | 1.0 eq |
| (Boc)₂O | 1.1 eq | - | - |
| TEA | 1.2 eq | - | - |
| NaH (60%) | - | 1.5 eq | 1.5 eq |
| 1-Fluoronaphthalene | - | 1.2 eq | - |
| MeI | - | - | 1.5 eq |
| TFA or HCl | - | - | 5-10 eq |
| Solvent | DCM | Anhydrous THF | Anhydrous THF / DCM |
Pathway II: Selective N-Demethylation of (S)-Dapoxetine
This pathway is advantageous when (S)-Dapoxetine is readily available. The core challenge is achieving selective mono-demethylation of the tertiary amine without significant formation of the primary amine (didesmethyldapoxetine). The Von Braun reaction, using a chloroformate reagent, is a classic and effective method for this transformation.
Reaction Mechanism: N-Demethylation via Carbamate Intermediate
The reaction proceeds by nucleophilic attack of the tertiary amine on the chloroformate, eliminating a methyl group as methyl chloride. This forms a stable carbamate intermediate, which is subsequently hydrolyzed under harsh basic or acidic conditions to yield the secondary amine.
Caption: Mechanism of selective N-demethylation via the Von Braun reaction.
Experimental Protocol
-
Principle: To control the reaction and prevent di-demethylation, the chloroformate reagent is added slowly at a controlled temperature. The subsequent hydrolysis step must be sufficiently vigorous to cleave the stable carbamate linkage.
-
Protocol:
-
Dissolve (S)-Dapoxetine (1 equivalent) in a suitable aprotic solvent like toluene or dichloromethane.
-
Add a proton sponge or a non-nucleophilic base like diisopropylethylamine (DIPEA, 1.5 equivalents) to scavenge the HCl formed if starting from the hydrochloride salt.
-
Cool the solution to 0 °C.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring the formation of the carbamate intermediate by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the crude carbamate.
-
For hydrolysis, dissolve the crude carbamate in a solvent like ethylene glycol.
-
Add a strong base, such as potassium hydroxide (KOH, 5-10 equivalents), and heat the mixture to 120-150 °C for 8-16 hours.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash, dry, and concentrate the organic extracts. Purify the final product by column chromatography or crystallization to yield pure this compound.
-
Characterization and Quality Control
The identity, purity, and stereochemical integrity of the synthesized this compound must be rigorously confirmed.
-
¹H and ¹³C NMR: Confirms the molecular structure, including the presence of a single N-methyl group and the absence of the second methyl group.
-
Mass Spectrometry (MS): Verifies the correct molecular weight of the compound.
-
Chiral HPLC: Essential for confirming the enantiomeric purity and ensuring that no racemization has occurred during the synthesis. The retention time should be compared against a racemic standard.
-
Purity by HPLC: Determines the chemical purity and quantifies any residual starting materials or byproducts.
Conclusion
This guide has detailed two effective and scientifically sound pathways for the synthesis of this compound.
-
Pathway I (Direct Synthesis) is ideal for de novo synthesis, offering high levels of control over stereochemistry and functionality. It is the preferred route for large-scale production and when the Dapoxetine API is not available as a starting material.
-
Pathway II (Demethylation) provides a more direct and potentially faster route if (S)-Dapoxetine is readily accessible. However, it requires careful control to ensure selective mono-demethylation and involves harsh conditions for carbamate hydrolysis.
The choice of pathway depends on the availability of starting materials, required scale, and the specific capabilities of the laboratory. Both methods, when executed with precision, yield the target compound in high purity, suitable for its critical role as an analytical standard in the pharmaceutical industry.
References
-
Synthesis method of dapoxetine and dapoxetine hydrochloride. Eureka | Patsnap. 7
-
The preparation method of dapoxetine hydrochloride. Eureka | Patsnap. 8
-
CN103664660A - Synthesis method of dapoxetine hydrochloride. Google Patents. 6
-
Dapoxetine - Wikipedia. 1
-
Stereoselective synthesis of (S)-dapoxetine starting from trans-cinnamyl alcohol. University of Michigan Library. 2
-
What is the mechanism of Dapoxetine Hydrochloride? Patsnap Synapse. 3
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. Beilstein Journal of Organic Chemistry. 9
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. National Center for Biotechnology Information (PMC). 10
-
Preparation method of this compound (2016). SciSpace. 4
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. 5
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. CN103664660A - Synthesis method of dapoxetine hydrochloride - Google Patents [patents.google.com]
- 7. Synthesis method of dapoxetine and dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 8. The preparation method of dapoxetine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to (S)-N-Demethyl Dapoxetine: The Primary Active Metabolite of Dapoxetine
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of Dapoxetine
Dapoxetine, chemically known as (+)-(S)-N,N-dimethyl-(α)-[2-(1-naphthalenyloxy)ethyl]-benzenemethanamine hydrochloride, represents a significant departure from traditional selective serotonin reuptake inhibitors (SSRIs).[1] While structurally similar to fluoxetine, its development was not aimed at treating depression but was instead specifically tailored for the on-demand management of premature ejaculation (PE) in men.[1][2] Unlike other SSRIs that require chronic dosing to achieve therapeutic effect, dapoxetine is characterized by rapid absorption and elimination, a pharmacokinetic profile that makes it uniquely suitable for situational, pre-intercourse administration.[1][3]
The clinical efficacy and safety profile of any drug is inextricably linked to its metabolic fate within the body. For dapoxetine, understanding its biotransformation is crucial, not only to characterize its clearance but also to identify any metabolites that contribute to its overall pharmacological effect. This guide provides a detailed examination of dapoxetine's metabolism, with a core focus on its primary active metabolite, (S)-N-Demethyl Dapoxetine (desmethyldapoxetine). We will explore the enzymatic pathways responsible for its formation, its comparative pharmacokinetics and pharmacological activity, and the bioanalytical methodologies essential for its quantification in a research and clinical setting.
Section 1: The Metabolic Fate of Dapoxetine
The journey of a xenobiotic like dapoxetine through the human body is a complex process designed to render it more water-soluble to facilitate excretion.[4] This biotransformation primarily occurs in the liver and is categorized into Phase I and Phase II reactions. Dapoxetine undergoes extensive Phase I metabolism, which involves the introduction or unmasking of functional groups.[4]
1.1. Key Enzymatic Drivers of Metabolism
The metabolic breakdown of dapoxetine is a multi-enzyme process. The primary drivers are members of the cytochrome P450 (CYP) superfamily of enzymes, along with flavin-containing monooxygenase 1 (FMO1).[4][5] Specific isoenzymes, namely CYP2D6 and CYP3A4 , have been identified as the principal catalysts for dapoxetine's biotransformation.[4][6] The involvement of these specific enzymes is a critical consideration in drug development, as it flags the potential for drug-drug interactions with inhibitors or inducers of CYP2D6 and CYP3A4, which could significantly alter dapoxetine's plasma concentrations and clinical effects.[1][7]
1.2. Primary Metabolic Pathways
In vitro studies using human liver microsomes (HLM) have elucidated the primary Phase I metabolic pathways for dapoxetine.[5] These reactions are competitive and lead to a variety of metabolites. The principal transformations are:
-
N-Demethylation: The removal of one or both methyl groups from the tertiary amine. The first demethylation step produces this compound (desmethyldapoxetine), while a subsequent demethylation yields (S)-N,N-Didesmethyl Dapoxetine.[1][5]
-
N-Oxidation: The direct oxidation of the nitrogen atom, primarily mediated by FMO1, forming Dapoxetine-N-oxide.[5][6]
-
Hydroxylation: The addition of a hydroxyl group to the naphthalene ring, a common detoxification pathway.[5]
Recent high-resolution mass spectrometry studies have confirmed that N-dealkylation is a dominant metabolic reaction during the hepatic pass of dapoxetine, with this compound (identified as metabolite M1 in the study) being the most abundant metabolite formed in HLM incubations.[4][5]
Sources
- 1. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcmas.com [ijcmas.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dapoxetine - Wikipedia [en.wikipedia.org]
- 7. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
Pharmacological profile of (S)-N-Demethyl Dapoxetine
An In-Depth Technical Guide to the Pharmacological Profile of (S)-N-Demethyl Dapoxetine
Executive Summary
This compound, also known as desmethyldapoxetine, is a principal active metabolite of Dapoxetine, a potent, short-acting selective serotonin reuptake inhibitor (SSRI) developed for the on-demand treatment of premature ejaculation (PE).[1] The parent drug, Dapoxetine, is characterized by its unique pharmacokinetic profile of rapid absorption and elimination, which distinguishes it from other SSRIs typically used for chronic depression.[1][2] Understanding the pharmacological profile of this compound is critical for a complete comprehension of Dapoxetine's mechanism of action, its overall clinical efficacy, and for the quality control of its manufacturing process, where the metabolite is considered a key impurity.[3] This guide provides a detailed examination of the synthesis, metabolic pathways, pharmacodynamics, pharmacokinetics, and analytical methodologies related to this compound, tailored for researchers and drug development professionals.
Physicochemical Characteristics and Synthesis
This compound is the direct product of the N-demethylation of the parent molecule, Dapoxetine. It shares the core structure of Dapoxetine but lacks one of the N-methyl groups. This structural modification influences its physicochemical properties and is a focal point in both metabolic studies and synthetic chemistry.
From a manufacturing perspective, this compound is a significant impurity that can arise during the synthesis of Dapoxetine.[3] Its presence must be carefully monitored to ensure the quality and purity of the final active pharmaceutical ingredient (API). Consequently, specific preparation methods for this compound have been developed, primarily to produce it as a reference standard for analytical purposes, such as in High-Performance Liquid Chromatography (HPLC) purity assays.[3]
Metabolic Pathway and Bioactivation
Dapoxetine undergoes extensive and rapid metabolism, primarily in the liver and kidney, which is a key feature of its pharmacokinetic profile.[1] This process is mediated by several enzymes, with cytochrome P450 isoforms CYP2D6 and CYP3A4, and flavin-containing monooxygenase 1 (FMO1) playing crucial roles.[1][4] The primary biotransformation pathways include N-demethylation, N-oxidation, and hydroxylation.[4][5]
N-demethylation of Dapoxetine yields this compound (desmethyldapoxetine). Further demethylation can produce didesmethyldapoxetine.[1] While multiple metabolites are formed, this compound is notable for being pharmacologically active.[1][5]
Protocol 2.1: In Vitro Metabolism Study Using Human Liver Microsomes (HLM)
This protocol outlines a standard procedure to study the formation of this compound from its parent compound in vitro, based on established methodologies.[4]
Objective: To simulate the hepatic metabolism of Dapoxetine and identify the formation of this compound.
Materials:
-
Dapoxetine hydrochloride
-
Human Liver Microsomes (HLM), 0.5 mg/mL
-
Phosphate buffer (55 mM, pH 7.4)
-
NADPH solution (20 mM)
-
Ice-cold acetonitrile-methanol mixture (1:1 v/v)
-
Microcentrifuge tubes, incubator, centrifuge
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine 50 µM Dapoxetine substrate with HLM (to a final concentration of 0.5 mg/mL) in a phosphate buffer. The total volume should be 190 µL.
-
Pre-incubation: Equilibrate the mixture by incubating at 37°C for 2 minutes. This allows the system to reach thermal equilibrium before the reaction starts.
-
Initiate Reaction: Initiate the metabolic reaction by adding 10 µL of the 20 mM NADPH solution. NADPH is a required cofactor for CYP450 enzyme activity.
-
Incubation: Incubate the reaction at 37°C. Samples can be taken at various time points (e.g., 0, 30, 60, 90, 120 minutes) to observe the metabolite formation profile over time.
-
Terminate Reaction: To stop the reaction at a specific time point, add 200 µL of the ice-cold acetonitrile-methanol mixture. The organic solvent precipitates the microsomal proteins, halting all enzymatic activity.
-
Protein Precipitation: Centrifuge the terminated reaction mixture at 15,000 rpm for 10 minutes at 4°C. This pellets the precipitated proteins.
-
Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites, and transfer it to a vial for LC-MS analysis.
Pharmacodynamic Profile
The primary mechanism of action for Dapoxetine and its active metabolite, this compound, is the inhibition of the serotonin transporter (SERT).[1][2] This inhibition leads to increased levels of serotonin in the synaptic cleft, which enhances serotonergic neurotransmission and ultimately helps to delay ejaculation.[5][6]
This compound is considered to be roughly equipotent to Dapoxetine in its pharmacological activity.[1] However, its clinical contribution is modulated by its pharmacokinetic profile, as it is present in the plasma at concentrations significantly lower than the parent drug (less than 3%).[1] The N-oxide metabolite of Dapoxetine, by contrast, is a weak SSRI and is not considered to contribute to the clinical effect.[1]
| Compound | Target | Potency / Affinity | Reference |
| Dapoxetine | Serotonin (5-HT) Transporter | IC₅₀: 1.12 nM | [7] |
| Norepinephrine Transporter | IC₅₀: 202 nM | [7] | |
| Dopamine Transporter | IC₅₀: 1720 nM | [7] | |
| This compound | Serotonin (5-HT) Transporter | Roughly equipotent to Dapoxetine | [1] |
Pharmacokinetic Profile
The pharmacokinetic profile of Dapoxetine is defined by rapid absorption and elimination, a key differentiator from other SSRIs.[8] this compound, as a metabolite, has a distinct kinetic profile that is dependent on the metabolism of the parent drug.
-
Absorption and Metabolism: Dapoxetine is rapidly absorbed, reaching maximum plasma concentrations (Cmax) approximately 1-2 hours after oral administration.[2][5] It undergoes significant first-pass metabolism, which contributes to its overall bioavailability of about 42%.[5][9] This is the primary phase where this compound is formed.
-
Distribution: Both Dapoxetine and this compound are highly bound to plasma proteins. Over 99% of Dapoxetine is protein-bound, while this compound is 98.5% bound.[5][10] Dapoxetine exhibits a large volume of distribution (162 L), indicating rapid distribution throughout the body.[5]
-
Elimination: The metabolites of Dapoxetine, including this compound, are primarily eliminated as conjugates in the urine.[5][10] While the initial half-life of Dapoxetine is short (~1.5 hours), the terminal elimination half-life of its metabolites is significantly longer, at approximately 19-22 hours.[1][2]
| Parameter | Dapoxetine | This compound | Reference |
| Tmax (Time to Peak Conc.) | ~1-2 hours | Dependent on parent drug metabolism | [2][9] |
| Bioavailability | ~42% (variable) | N/A (metabolite) | [5][9] |
| Plasma Protein Binding | >99% | 98.5% | [5][10] |
| Initial Half-Life (t½) | ~1.5 hours | N/A | [1][2] |
| Terminal Half-Life (t½) | ~19 hours | ~19-22 hours | [1][5] |
| Relative Plasma Concentration | Major circulating component | <3% of plasma components | [1] |
Analytical Methodologies
Accurate and sensitive analytical methods are essential for characterizing this compound in various contexts, from pharmaceutical quality control to clinical and preclinical metabolic studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are the primary techniques employed.[3][4]
Protocol 5.1: UHPLC-Q-TOF Method for Metabolite Identification
This protocol provides a framework for the chromatographic separation and mass spectrometric identification of this compound.[4]
Objective: To separate, detect, and confirm the identity of this compound in a prepared biological sample.
Instrumentation:
-
UHPLC system
-
Reversed-phase C18 column
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Scan Range: 100-1000 m/z
-
Data Acquisition: Full scan MS followed by data-dependent MS/MS acquisition on the most abundant ions. The expected protonated molecule for this compound ([M+H]⁺) would be targeted for fragmentation.
Data Analysis:
-
Extraction: Extract the ion chromatogram for the theoretical m/z of protonated this compound.
-
Confirmation: Analyze the high-resolution mass spectrum to confirm the elemental composition.
-
Fragmentation Analysis: Examine the MS/MS spectrum. The fragmentation pattern for this compound will show characteristic losses and fragments related to its structure, which can be compared to the parent drug's fragmentation to confirm its identity.[4]
Clinical and Research Significance
The pharmacological profile of this compound is of significant interest for several reasons. Although its low plasma concentrations suggest it may play a secondary role to the parent drug in mediating the overall clinical effect, its equipotency means its contribution cannot be entirely dismissed.[1] It may be partially responsible for the sustained therapeutic action observed, given its longer terminal half-life compared to Dapoxetine's initial half-life.
For pharmaceutical scientists, this compound is a critical process-related impurity and a key metabolite that must be synthesized, characterized, and monitored.[3] Future research could focus on quantifying its unbound concentration in plasma to better assess its clinical contribution and exploring whether it has a differential side-effect profile compared to Dapoxetine. A deeper understanding of this active metabolite is integral to refining the therapeutic application of Dapoxetine and ensuring its quality and safety.
References
-
Urology Textbook. (n.d.). Dapoxetin: Adverse Effects, Contraindications and Dosage. Retrieved from [Link]
-
McMahon, C. G., Althof, S. E., Kaufman, J. M., Buvat, J., Levine, S. B., Aquino, A.,... & Porst, H. (2006). Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation. BJU International. Retrieved from [Link]
-
Montague, D. K., Jarow, J., Broderick, G. A., Dmochowski, R. R., Heaton, J. P., Lue, T. F.,... & Sharlip, I. D. (2004). Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. Therapeutic and Clinical Risk Management. Retrieved from [Link]
-
MedEx. (n.d.). Susten | 30 mg | Tablet. Square Pharmaceuticals PLC. Retrieved from [Link]
-
Zhang, Y. (2016). Preparation method of this compound. SciSpace. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Dapoxetine Hydrochloride? Retrieved from [Link]
-
Taylor & Francis. (n.d.). Dapoxetine – Knowledge and References. Retrieved from [Link]
-
MedEx. (n.d.). Dapotin | 30 mg | Tablet. Retrieved from [Link]
-
McMahon, C. G. (2012). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology. Retrieved from [Link]
-
ResearchGate. (2025). Pharmacokinetic and pharmacodynamic properties of dapoxetine a novel 'on demand' treatment for premature ejaculation. Request PDF. Retrieved from [Link]
-
Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]
-
Szultka-Młyńska, M., Glibaviciute, M., & Buszewski, B. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. Retrieved from [Link]
-
Chris, G. (2011). Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. Clinical Medicine: Urology. Retrieved from [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 3. scispace.com [scispace.com]
- 4. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susten | 30 mg | Tablet | সাসটেন ৩০ মি.গ্রা. ট্যাবলেট | Square Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 6. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. urology-textbook.com [urology-textbook.com]
- 10. Dapotin | 30 mg | Tablet | ডেপোটিন ৩০ মি.গ্রা. ট্যাবলেট | Beacon Pharmaceuticals PLC | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
(S)-N-Demethyl Dapoxetine: An In-Depth Technical Guide to its In-Vitro and In-Vivo Formation
Abstract
This technical guide provides a comprehensive examination of the formation of (S)-N-Demethyl Dapoxetine, a primary active metabolite of the short-acting selective serotonin reuptake inhibitor (SSRI), Dapoxetine. Intended for researchers, scientists, and professionals in drug development, this document delves into the intricate metabolic pathways governing its synthesis both in controlled laboratory settings (in-vitro) and within living organisms (in-vivo). We will explore the key enzymatic players, detail established experimental protocols for studying its formation, and present quantitative data to offer a complete mechanistic and practical understanding.
Introduction: The Significance of this compound
Dapoxetine is a pharmaceutical agent specifically developed for the on-demand treatment of premature ejaculation.[1][2] Its therapeutic effect is linked to the inhibition of neuronal serotonin reuptake.[3] Upon administration, Dapoxetine undergoes rapid and extensive metabolism, primarily in the liver and kidneys.[4][5][6] This metabolic process yields several byproducts, with this compound, also known as desmethyldapoxetine, being one of the most significant.[1][7]
While present in lower concentrations than the parent drug, desmethyldapoxetine is not an inactive bystander. It exhibits pharmacological potency comparable to Dapoxetine itself.[7] However, due to its significantly lower plasma concentration (less than 3% of circulating species), its overall clinical effect is considered limited.[1][6] Understanding the formation of this active metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profiling of Dapoxetine, predicting potential drug-drug interactions, and ensuring patient safety.
The Metabolic Machinery: Key Enzymes in N-Demethylation
The biotransformation of Dapoxetine into this compound is a Phase I metabolic reaction, specifically an N-demethylation. This process is primarily orchestrated by a superfamily of enzymes known as cytochrome P450 (CYP). In-vitro studies utilizing human liver microsomes and recombinant human enzymes have identified several key players in this metabolic pathway.[5][8][9]
The principal enzymes responsible for Dapoxetine's metabolism, including the formation of desmethyldapoxetine, are CYP3A4 and CYP2D6 .[7][9][10] Flavin-containing monooxygenase 1 (FMO1) is also involved in Dapoxetine's overall metabolism, primarily leading to the formation of dapoxetine-N-oxide.[5][9] While CYP3A4 is considered a major pathway for N-demethylation, CYP2D6 also plays a significant role.[10] The involvement of multiple CYP isoforms, including CYP2C9 and CYP2C19 to a lesser extent, highlights the complexity of Dapoxetine's metabolic clearance.[8][10]
The genetic polymorphism of these enzymes, particularly CYP2D6, can significantly influence the rate of Dapoxetine metabolism and, consequently, the plasma concentrations of both the parent drug and its metabolites.[11][12][13] This variability underscores the importance of understanding the enzymatic basis of this compound formation for personalized medicine approaches.
In-Vitro Formation: Simulating Metabolism in the Laboratory
To investigate the formation of this compound under controlled conditions, in-vitro experimental systems are indispensable. The most common and well-established model is the use of human liver microsomes (HLM) .[9][14][15] HLMs are subcellular fractions of liver cells that are rich in drug-metabolizing enzymes, particularly the CYP450 family.
Experimental Workflow: Human Liver Microsome Assay
The following protocol outlines a standard procedure for assessing the formation of this compound using HLMs.
Objective: To quantify the formation of this compound from Dapoxetine in the presence of human liver microsomes.
Materials:
-
Dapoxetine Hydrochloride
-
This compound standard
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Internal Standard (IS) for analytical quantification (e.g., carbamazepine, dapoxetine-d7)[16][17]
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.
-
Initiation of Reaction: Add Dapoxetine (substrate) to the pre-incubated mixture to initiate the metabolic reaction. The final concentration of Dapoxetine should be within a relevant range to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding a quenching solution, typically a cold organic solvent like acetonitrile, which also serves to precipitate proteins.
-
Sample Preparation: Add the internal standard to each sample. Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by HPLC-MS/MS.
-
Quantification: Create a standard curve using known concentrations of the this compound standard. Quantify the amount of metabolite formed in the experimental samples by comparing their peak areas to the standard curve.
Diagram of the In-Vitro Experimental Workflow:
Caption: A schematic of the in-vitro experimental workflow for studying the formation of this compound using human liver microsomes.
Expected Outcomes and Data Interpretation
This in-vitro assay allows for the determination of key kinetic parameters, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). These values provide insights into the affinity of the metabolizing enzymes for Dapoxetine and their catalytic efficiency in forming this compound. By comparing the intrinsic clearance (Vmax/Km) across different enzyme systems or in the presence of inhibitors, researchers can elucidate the relative contribution of each CYP isoform to the N-demethylation pathway.[18]
In-Vivo Formation: Metabolism in Living Systems
Studying the formation of this compound in-vivo provides a more holistic understanding of its pharmacokinetics in a complex biological system. These studies are typically conducted in preclinical animal models and human clinical trials.
Preclinical Animal Models
Animal models, such as rats, mice, and dogs, are commonly used in the early stages of drug development to investigate metabolism and pharmacokinetics.[19] Following oral administration of Dapoxetine, blood and tissue samples are collected at various time points to measure the concentrations of the parent drug and its metabolites.
A study in rats demonstrated that after oral administration of Dapoxetine, both the parent drug and its N-demethylated metabolite were detected in various organs.[19] Pharmacokinetic studies in rats have also been used to investigate the effects of co-administered substances on the metabolism of Dapoxetine and the formation of desmethyl dapoxetine.[20]
Human Clinical Trials
Human pharmacokinetic studies are essential for understanding the clinical relevance of this compound formation. In these trials, healthy volunteers or patients are administered Dapoxetine, and blood samples are collected over a period to determine the plasma concentration-time profiles of Dapoxetine and its metabolites.
Clinical studies have shown that Dapoxetine is rapidly absorbed, with peak plasma concentrations occurring approximately 1-2 hours after oral administration.[3][21][22] The plasma concentrations of desmethyldapoxetine are significantly lower than those of the parent drug.[1] The elimination of Dapoxetine is biphasic, with an initial half-life of about 1.4 hours and a terminal half-life of approximately 15-20 hours.[6][22] The pharmacokinetics of desmethyldapoxetine are also unaffected by multiple dosing.[22]
Diagram of the Metabolic Pathway:
Caption: A simplified diagram illustrating the primary metabolic pathways of Dapoxetine, including the formation of this compound.
Analytical Methodologies for Quantification
Accurate and sensitive analytical methods are critical for the quantification of this compound in biological matrices. The gold standard for this purpose is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) .[16][17]
This technique offers high selectivity and sensitivity, allowing for the simultaneous determination of Dapoxetine and its metabolites, even at low concentrations.[16] A typical method involves a simple protein precipitation step to prepare the plasma sample, followed by separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[16] The MRM transitions for desmethyldapoxetine are typically m/z 292.2 → 261.2.[16]
Summary of Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for Dapoxetine and its N-demethylated metabolite, providing a comparative overview.
| Parameter | Dapoxetine | This compound | Reference |
| Tmax (Time to Peak Concentration) | ~1-2 hours | - | [3][22] |
| Initial Half-life (t1/2) | ~1.4 hours | - | [22] |
| Terminal Half-life (t1/2) | ~15-20 hours | - | [6][22] |
| Relative Plasma Concentration | Major circulating species | <3% of circulating species | [1][6] |
| Pharmacological Potency | Active | Equipotent to Dapoxetine | [7] |
Conclusion
The formation of this compound is a critical aspect of the overall metabolism and disposition of Dapoxetine. Primarily mediated by CYP3A4 and CYP2D6 enzymes, this N-demethylation reaction produces an active metabolite, albeit at concentrations that limit its clinical impact. The in-vitro and in-vivo methodologies detailed in this guide provide a robust framework for researchers to investigate the intricacies of this metabolic pathway. A thorough understanding of the formation of this compound is essential for comprehensive drug development, including the assessment of drug-drug interaction potential and the interpretation of pharmacokinetic variability in diverse patient populations.
References
- Dapoxetine – Knowledge and References - Taylor & Francis. (URL: _)
- Australian Public Assessment Report for Dapoxetine - Therapeutic Goods Administration (TGA). (2010, November 23). (URL: )
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI. (2021, June 22). (URL: [Link])
-
Pharmacokinetic interaction between udenafil and dapoxetine: a randomized, open-labeled crossover study in healthy male volunteers - Taylor & Francis Online. (2015, February 23). (URL: [Link])
-
Dapoxetine and the treatment of premature ejaculation - Translational Andrology and Urology. (URL: [Link])
-
How Does Priligy Work: Mechanism of Action & Chemical Composition - Chemist Doctor. (2025, November 21). (URL: [Link])
- SUMMARY OF PRODUCT CHARACTERISTICS 1 NAME OF THE MEDICINAL PRODUCT 2 QUALITATIVE AND QUANTITATIVE COMPOSITION 3 PHARMACEUTICAL F. (URL: )
-
Dapoxetine Impurity 5 | 94305-25-6 | SynZeal. (URL: [Link])
-
Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma - ResearchGate. (2025, August 7). (URL: [Link])
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed. (2021, June 22). (URL: [Link])
-
Preparation method of this compound (2016) | Zhang Yunhui - SciSpace. (URL: [Link])
- Dapoxetine Hydrochloride. (URL: )
- Public Assessment Report Scientific discussion Priligy Dapoxetine hydrochloride Film-coated tablets, 30 and 60 mg SE/H/718. (2007, June 28). (URL: )
-
Effect of Wuziyanzong pill on metabolism of dapoxetine in vivo and in vitro - PubMed. (2019, March 20). (URL: [Link])
-
Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - NIH. (URL: [Link])
- PRILIGY - Amazon S3. (URL: )
-
Effects of Evodiamine on the Pharmacokinetics of Dapoxetine and Its Metabolite Desmethyl Dapoxetine in Rats - Karger Publishers. (2015, November 21). (URL: [Link])
- Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. (URL: )
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - NIH. (2021, June 22). (URL: [Link])
-
Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed. (2006, March 15). (URL: [Link])
-
Effects of CYP2D6 *10 and *41 Variants in Healthy Chinese Men on the Pharmacokinetics of Dapoxetine - PubMed. (2024, May 15). (URL: [Link])
-
Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed. (2021, February 2). (URL: [Link])
- CN105548396A - Method for separating and determining dapoxetine hydrochloride and potential genetic toxicity impurities thereof - Google P
-
Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - SciSpace. (URL: [Link])
-
Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - MDPI. (2022, April 22). (URL: [Link])
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC - NIH. (2015, December 17). (URL: [Link])
-
Evolution profiles of the dapoxetine metabolites (A,B) formed in HLM... - ResearchGate. (URL: [Link])
-
What is the mechanism of Dapoxetine Hydrochloride? - Patsnap Synapse. (2024, July 17). (URL: [Link])
-
The proposed hepatic metabolic pathway of dapoxetine (location of the hydroxyl group involves the whole naphthalene ring). - ResearchGate. (URL: [Link])
- Pharmacokinetics interaction of dapoxetine with different doses of green tea extract in male healthy volunteers using midazola. (2015, December 27). (URL: )
-
Full article: Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - Taylor & Francis Online. (2016, February 15). (URL: [Link])
-
(PDF) Impacts of Cytochrome P450 2D6*10 Allele and a High-Fat Meal on the Pharmacokinetics of Dapoxetine in Healthy Chinese Men: A Single-Dose, Two-Treatment Study - ResearchGate. (URL: [Link])
Sources
- 1. Dapoxetine and the treatment of premature ejaculation - Sangkum - Translational Andrology and Urology [tau.amegroups.org]
- 2. scispace.com [scispace.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mhraproducts4853.blob.core.windows.net [mhraproducts4853.blob.core.windows.net]
- 6. japsonline.com [japsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. tga.gov.au [tga.gov.au]
- 9. mdpi.com [mdpi.com]
- 10. chemistdoctor.com [chemistdoctor.com]
- 11. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of CYP2D6 *10 and *41 Variants in Healthy Chinese Men on the Pharmacokinetics of Dapoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. Portico [access.portico.org]
- 20. karger.com [karger.com]
- 21. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 22. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Desmethyldapoxetine on Serotonin Transporters
Prepared for Researchers, Scientists, and Drug Development Professionals
Part 1: Introduction to the Serotonin Transporter (SERT) and its Modulation
The Role of SERT in Serotonergic Neurotransmission
The serotonin transporter (SERT), a member of the SLC6A4 gene family, is a critical protein in the regulation of serotonergic neurotransmission.[1] Located on the presynaptic membrane of serotonergic neurons, its primary function is the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the action of serotonin on postsynaptic receptors and allows for the recycling of the neurotransmitter. The precise control of serotonin levels in the synapse is crucial for a multitude of physiological processes, including mood regulation, sleep, appetite, and cognitive function.[1]
SERT as a Therapeutic Target
Given its central role in serotonergic signaling, SERT has become a major target for the development of pharmaceuticals aimed at treating various neuropsychiatric disorders. By inhibiting the reuptake of serotonin, selective serotonin reuptake inhibitors (SSRIs) increase the concentration and duration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This mechanism of action is the foundation for the therapeutic effects of many widely prescribed antidepressants and anxiolytics.
Overview of Dapoxetine and its Active Metabolite, Desmethyldapoxetine
Dapoxetine is a short-acting SSRI that has been developed for the on-demand treatment of premature ejaculation.[2][3] Its rapid absorption and elimination profile make it suitable for this indication.[2][3] Following administration, dapoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3] One of its major active metabolites is desmethyldapoxetine.[4][5] Notably, desmethyldapoxetine is considered to be roughly equipotent to dapoxetine in its pharmacological activity at the serotonin transporter.[2] Therefore, a thorough understanding of the mechanism of action of desmethyldapoxetine is essential for a complete picture of the pharmacological effects of dapoxetine.
Part 2: Molecular Mechanism of Action of Desmethyldapoxetine on SERT
Binding Characteristics and Affinity for SERT
Desmethyldapoxetine, like its parent compound dapoxetine and other SSRIs, is believed to exert its effects through competitive inhibition at the orthosteric binding site of the serotonin transporter. This site, also known as the central binding site, is where serotonin itself binds to be transported into the presynaptic neuron. By occupying this site, desmethyldapoxetine physically blocks the binding of serotonin, thereby preventing its reuptake.
The binding affinity of a compound for a receptor or transporter is quantified by its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. For dapoxetine, in vitro studies using cells expressing the human serotonin transporter have determined a Ki value of 9.5 (units not specified, presumed to be nM) in a [3H]citalopram binding assay.[6]
Inhibition of Serotonin Reuptake
The binding of desmethyldapoxetine to SERT translates into a functional inhibition of serotonin reuptake. This blockade of the transporter's primary function is the core of its mechanism of action and leads to the desired therapeutic effect of increased synaptic serotonin levels.
The potency of a compound in inhibiting a biological function, such as transporter activity, is measured by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the rate of the biological process by 50%. For dapoxetine, the IC50 for the inhibition of [3H]5-HT uptake by the human serotonin transporter has been determined to be 1.12 nM.[4][6]
Consistent with its similar binding affinity, desmethyldapoxetine is reported to be roughly equipotent to dapoxetine in inhibiting serotonin reuptake.[2] This implies that its IC50 value for SERT inhibition is likely in a similar nanomolar range to that of dapoxetine.
Potential for Allosteric Modulation
Recent structural and functional studies have revealed the presence of an allosteric binding site on the serotonin transporter, distinct from the orthosteric site.[7] Ligands that bind to this allosteric site can modulate the binding of ligands at the orthosteric site and the overall function of the transporter.
Currently, there is a lack of specific studies investigating the allosteric modulation of SERT by desmethyldapoxetine. However, given that some SSRIs have been shown to have allosteric effects, this remains an important area for future research to fully elucidate the complete mechanism of action of desmethyldapoxetine.
Part 3: Experimental Protocols for Characterizing Desmethyldapoxetine-SERT Interaction
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to determine the affinity (Ki) of a test compound for a specific receptor or transporter. The assay involves incubating a biological sample containing the target (e.g., brain tissue homogenates or cell membranes expressing SERT) with a radiolabeled ligand that is known to bind to the target with high affinity and specificity (e.g., [3H]citalopram for SERT). The test compound is added at varying concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the target is then measured, and from this, the Ki of the test compound can be calculated.
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex) or cells expressing human SERT in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer to a desired protein concentration (determined by a protein assay such as the Bradford or BCA method).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Membrane preparation.
-
[3H]Citalopram at a concentration near its Kd (e.g., 1-2 nM).[8][9]
-
Varying concentrations of desmethyldapoxetine or a reference compound.
-
For non-specific binding determination, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Bring the final volume to a fixed amount with assay buffer.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor (desmethyldapoxetine).
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Serotonin Uptake Assays
This functional assay measures the ability of a compound to inhibit the uptake of serotonin into synaptosomes, which are resealed nerve terminals that contain functional transporters.[10] Synaptosomes are incubated with radiolabeled serotonin ([3H]5-HT) in the presence of varying concentrations of the test compound. The amount of radioactivity accumulated inside the synaptosomes is then measured. A reduction in the accumulation of [3H]5-HT indicates inhibition of SERT, and from this, the IC50 of the compound can be determined.
-
Tissue Homogenization:
-
Dissect brain tissue (e.g., rat whole brain or specific regions like the cortex or hippocampus) in ice-cold 0.32 M sucrose solution.
-
Homogenize the tissue using a glass-Teflon homogenizer.[11]
-
-
Differential Centrifugation:
-
(Optional) Sucrose Gradient Purification:
-
For a more purified synaptosomal preparation, resuspend the crude pellet in 0.32 M sucrose and layer it onto a discontinuous sucrose gradient (e.g., 0.8 M and 1.2 M sucrose layers).
-
Centrifuge at high speed (e.g., 50,000 x g for 60 minutes at 4°C).
-
Collect the synaptosomes from the interface between the 0.8 M and 1.2 M sucrose layers.[11]
-
-
Final Preparation:
-
Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs-Ringer buffer) to a desired protein concentration.
-
-
Assay Setup:
-
In microcentrifuge tubes or a 96-well plate, pre-incubate the synaptosomal preparation with varying concentrations of desmethyldapoxetine or a reference compound for a short period (e.g., 10-15 minutes) at 37°C.
-
-
Initiation of Uptake:
-
Initiate the uptake reaction by adding a low concentration of [3H]5-HT (e.g., 10-20 nM).
-
-
Termination of Uptake:
-
After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Immediately wash the filters with ice-cold buffer to remove extracellular [3H]5-HT.
-
-
Detection and Analysis:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of inhibition of specific uptake against the log concentration of desmethyldapoxetine and fit the data to determine the IC50 value.
-
Electrophysiological Recordings
Electrophysiology, particularly the patch-clamp technique, allows for the direct measurement of the electrical properties of individual neurons. By recording changes in membrane potential or ionic currents, researchers can assess how a compound like an SSRI affects neuronal excitability and synaptic transmission. The inhibition of serotonin reuptake by desmethyldapoxetine would be expected to alter the effects of endogenously released or exogenously applied serotonin on postsynaptic neurons, which can be detected as changes in postsynaptic currents or potentials.
-
Slice Preparation:
-
Prepare acute brain slices (e.g., from the hippocampus or dorsal raphe nucleus) from a rodent.
-
Maintain the slices in artificial cerebrospinal fluid (aCSF) bubbled with 95% O2 / 5% CO2.
-
-
Recording Setup:
-
Transfer a brain slice to a recording chamber on the stage of an upright microscope and continuously perfuse with aCSF.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (a "giga-seal") with the membrane of a target neuron.
-
-
Whole-Cell Configuration:
-
Apply gentle suction to rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of synaptic currents.
-
-
Experimental Protocol:
-
Record baseline synaptic activity (e.g., spontaneous or evoked inhibitory or excitatory postsynaptic currents - IPSCs or EPSCs).
-
Bath-apply desmethyldapoxetine at a known concentration.
-
Continue to record synaptic activity to observe any changes in the frequency, amplitude, or kinetics of synaptic events.
-
To specifically test the effect on serotonin-mediated transmission, electrically stimulate afferent fibers to evoke serotonin release or locally apply serotonin and measure the resulting postsynaptic response before and after the application of desmethyldapoxetine.
-
-
Data Analysis:
-
Analyze the recorded currents or potentials to quantify changes in synaptic strength and neuronal excitability induced by desmethyldapoxetine.
-
Part 4: Data Presentation and Interpretation
Summary of Binding Affinity and Reuptake Inhibition Data
The following table summarizes the key quantitative data for dapoxetine's interaction with the serotonin transporter. As previously noted, while specific values for desmethyldapoxetine are not available, it is considered to be equipotent.
| Compound | Assay | Target | Value | Reference |
| Dapoxetine | [3H]Citalopram Binding | Human SERT | Ki = 9.5 (units not specified) | [6] |
| Dapoxetine | [3H]5-HT Uptake | Human SERT | IC50 = 1.12 nM | [4][6] |
| Desmethyldapoxetine | - | Human SERT | Potency similar to dapoxetine | [2] |
Visualizing the Mechanism of Action and Experimental Workflows
Caption: Desmethyldapoxetine blocks serotonin reuptake by SERT.
Caption: Workflows for binding and uptake assays.
Part 5: Conclusion and Future Directions
Desmethyldapoxetine, the active metabolite of dapoxetine, functions as a potent inhibitor of the serotonin transporter. Its mechanism of action is centered on the competitive blockade of the orthosteric serotonin binding site on SERT, leading to an increase in synaptic serotonin levels. While quantitative data for desmethyldapoxetine's binding affinity and reuptake inhibition are not precisely defined in the literature, it is established to be equipotent with its parent compound, dapoxetine, which exhibits high-affinity binding and potent inhibition of serotonin reuptake.
Future research should focus on several key areas to provide a more complete understanding of desmethyldapoxetine's pharmacology:
-
Quantitative Characterization: Determining the specific Ki and IC50 values for desmethyldapoxetine at the human serotonin transporter is a critical next step.
-
Allosteric Modulation: Investigating whether desmethyldapoxetine or dapoxetine exhibits any allosteric modulatory effects on SERT could reveal a more complex mechanism of action.
-
In Vivo Studies: Further in vivo studies, such as microdialysis, could directly measure the effects of desmethyldapoxetine on extracellular serotonin levels in relevant brain regions.
-
Structural Biology: Co-crystallization of desmethyldapoxetine with the human serotonin transporter would provide invaluable insights into the precise molecular interactions at the binding site.
By pursuing these avenues of research, a more comprehensive and detailed understanding of the mechanism of action of desmethyldapoxetine can be achieved, which will be invaluable for the development of future therapeutics targeting the serotonin transporter.
References
- Gengo, P. J., Giuliano, F., McKenna, K. E., et al. (2005). Monoaminergic transporter binding and inhibition profile of dapoxetine, a medication for the treatment of premature ejaculation. The Journal of Urology, 173(4), Supplement, 239.
-
McMahon, C. G., Althof, S. E., Kaufman, J. M., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Therapeutics and Clinical Risk Management, 7, 297–310. Retrieved from [Link]
-
Wikipedia. (2024, July 17). Dapoxetine. In Wikipedia. Retrieved from [Link]
-
Seyer, P. (2013, August 7). A good protocol for extracting mouse brain synaptosomes? ResearchGate. Retrieved from [Link]
-
Patsnap. (2024, July 17). What is the mechanism of Dapoxetine Hydrochloride? Patsnap Synapse. Retrieved from [Link]
-
Rothman, R. B., Baumann, M. H., Dersch, C. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 813-824. Retrieved from [Link]
-
Jones, S. R., Garris, P. A., & Wightman, R. M. (2009). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. CRC Press/Taylor & Francis. Retrieved from [Link]
- Dresser, M. J., Lindert, K., Lin, D., et al. (2004). Pharmacokinetics of single and multiple escalating doses of dapoxetine in healthy volunteers. Clinical Pharmacology & Therapeutics, 75(2), P83.
-
McMahon, C. G. (2007). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic Advances in Urology, 1(1), 25-36. Retrieved from [Link]
- Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). Synaptosome Preparations: Which Procedure Should I Use? In The Synapse (pp. 1-20). Springer, New York, NY.
-
Bidelak, E., & Pleskach, K. (2010). [3H]citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(3), 336-342. Retrieved from [Link]
- Ni, W., & Miledi, R. (2004). K I values (lM) and binding-to-uptake ratios for various compounds at SERT and VMAT2. Proceedings of the National Academy of Sciences, 101(23), 8752-8757.
- Ogata, K., & Narahashi, T. (1989). Whole cell patch clamp electrophysiology in human neuronal cells. Journal of Neuroscience Methods, 30(1), 1-8.
-
ResearchGate. (n.d.). Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. Retrieved from [Link]
-
Farmacología, F. (n.d.). K I values for displacement of -CIT from wild-type SERT. ResearchGate. Retrieved from [Link]
-
Vizi, E. S., Zsilla, G., & Kiss, J. P. (2009). Inhibitory effect of antidepressants on the NMDA-evoked [3H]noradrenaline release from rat hippocampal slices. Neurochemistry International, 55(5), 299-304. Retrieved from [Link]
- Tatsumi, M., Groshan, K., Blakely, R. D., & Richelson, E. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258.
- Galli, A., DeFelice, L. J., & Blakely, R. D. (1998). Patch-clamp and amperometric recordings from norepinephrine transporters: Channel activity and voltage-dependent uptake. Proceedings of the National Academy of Sciences, 95(22), 13260-13265.
-
Plenge, P., & Mellerup, E. T. (1984). [3H]citalopram binding to brain and platelet membranes of human and rat. Journal of Neurochemistry, 43(1), 237-241. Retrieved from [Link]
- Sharma, H., et al. (2022). Imidazoles as Serotonin Receptor Modulators for Treatment of Depression: Structural Insights and Structure–Activity Relationship Studies. Molecules, 27(15), 4983.
-
Scientifica. (2020, March 10). Patch clamp techniques for investigating neuronal electrophysiology. Retrieved from [Link]
- Bidelak, E., & Pleskach, K. (2010). [3H] citalopram binding to serotonin transporter sites in minnow brains. Comparative Biochemistry and Physiology Part C: Toxicology & Pharmacology, 152(3), 336-342.
- Coleman, J. A., Green, E. M., & Gouaux, E. (2016). X-ray structures and mechanism of the human serotonin transporter.
-
Silar, P., et al. (2019). Dose response curves for serotonin concentration and reuptake changes. ResearchGate. Retrieved from [Link]
- Qi, G., Radnikow, G., & Feldmeyer, D. (2017). Paired Patch-Clamp Recordings to Characterize Neuronal Microcircuits. Journal of Visualized Experiments, (126), e52358.
-
Charles River Laboratories. (n.d.). Patch-Clamp Electrophysiology Studies. Retrieved from [Link]
- Fan, P. (1994). Effects of Antidepressants on the Inward Current Mediated by 5-HT3 Receptors in Rat Nodose Ganglion Neurones. British Journal of Pharmacology, 111(3), 771-774.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the safety and efficacy of the on-demand use of sertraline, dapoxetine, and daily use of sertraline in the treatment of patients with lifelong premature ejaculation: A prospective randomised study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effect of antidepressants on the NMDA-evoked [(3)H]noradrenaline release from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic effects of desmethylimipramine treatment on platelet serotonin uptake in depressed patients: a comparison with imipramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Correlation between serum tryptophan metabolism and treatment efficacy of dapoxetine in patients with premature ejaculation: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of (S)-N-Demethyl Dapoxetine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for (S)-N-Demethyl Dapoxetine, a primary metabolite of Dapoxetine.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal identification and characterization of this compound. The methodologies and interpretations presented herein are grounded in established analytical principles to ensure scientific integrity and practical applicability.
Introduction
This compound is a key metabolite formed through the N-demethylation of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[2][3] As a significant impurity and metabolite, its unambiguous identification is crucial for quality control in the synthesis of Dapoxetine and for understanding its pharmacokinetic profile.[4] This guide provides the foundational spectroscopic data necessary for these analytical endeavors.
The molecular structure of this compound is presented below. The spectroscopic data that follows is a direct consequence of the arrangement of atoms and functional groups within this molecule.
Molecular Structure of this compound
Caption: Chemical structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₂₁NO | Inferred |
| Molecular Weight | 291.39 g/mol | Calculated |
| Monoisotopic Mass | 291.1623 Da | Calculated |
| Predicted [M+H]⁺ | 292.1696 m/z | Calculated |
Note: The hydrochloride salt, (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride, has a molecular formula of C₂₀H₂₂ClNO and a molecular weight of 327.85 g/mol .
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides valuable structural information through the fragmentation of a selected precursor ion. While specific MS/MS data for this compound is not readily published, a predicted fragmentation pattern can be derived from the known fragmentation of the parent compound, Dapoxetine.[5]
Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectra of Dapoxetine and related structures, as well as standard chemical shift increments.[6]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.4 | s | 3H |
| N-H | Variable | br s | 1H |
| CH₂-CH-N | ~2.2-2.4 | m | 2H |
| CH-N | ~3.8-4.0 | t | 1H |
| O-CH₂ | ~4.2-4.4 | t | 2H |
| Phenyl-H | ~7.2-7.4 | m | 5H |
| Naphthyl-H | ~6.9-8.2 | m | 7H |
Note: Spectra are typically recorded in solvents such as CDCl₃ or DMSO-d₆. The chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | ~35 |
| CH₂-CH-N | ~38 |
| CH-N | ~60 |
| O-CH₂ | ~68 |
| Phenyl-C (quaternary) | ~140 |
| Phenyl-CH | ~126-129 |
| Naphthyl-C (quaternary) | ~120-155 |
| Naphthyl-CH | ~105-128 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its amine, aromatic, and ether functionalities.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (secondary amine) | 3300-3500 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium to Strong |
| C-N Stretch (amine) | 1020-1250 | Medium |
| C-O Stretch (ether) | 1000-1300 | Strong |
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Mass Spectrometry (LC-MS)
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation (Optional but Recommended): Inject the sample onto a C18 HPLC column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500 for full scan analysis.
-
MS/MS Analysis: Select the precursor ion (e.g., m/z 292.17) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Number of Scans: 16-32.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more due to the lower natural abundance of ¹³C.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
IR Spectroscopy (FT-IR)
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32.
-
Resolution: 4 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
Conclusion
The spectroscopic data and methodologies presented in this technical guide provide a robust framework for the identification and characterization of this compound. While some of the data presented is predictive due to the limited availability of published spectra for this specific metabolite, the interpretations are based on well-established principles of spectroscopic analysis and comparison with the parent compound, Dapoxetine. This guide serves as a valuable resource for researchers and scientists involved in the analysis of Dapoxetine and its related substances.
References
-
Said, R., et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Chromatography B, 122154. Available at: [Link]
-
PubChem. (n.d.). Dapoxetine. National Center for Biotechnology Information. Available at: [Link]
-
Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2565. Available at: [Link]
-
Giebułtowicz, J., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(11), 3291. Available at: [Link]
-
Zhang, Y. (2016). Preparation method of this compound. SciSpace. Available at: [Link]
-
Malanga, M., et al. (2018). NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins. New Journal of Chemistry, 42(19), 16043-16050. Available at: [Link]
-
Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. ResearchGate. Available at: [Link]
-
El-kassem, M. A., et al. (2021). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. RSC Advances, 11(50), 31631-31639. Available at: [Link]
-
Ananda, K. T., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities. International Journal of Research in Pharmacy and Chemistry, 3(1), 74-81. Available at: [Link]
- Google Patents. (n.d.). CN107935866B - Preparation method of dapoxetine hydrochloride impurity.
-
Giebułtowicz, J., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Dapoxetine. Available at: [Link]
Sources
- 1. CAS:147199-39-1|this compound - Drug Delivery [ebclink.com]
- 2. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a prote ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05492A [pubs.rsc.org]
- 3. Dapoxetine - Wikipedia [en.wikipedia.org]
- 4. Preparation method of this compound (2016) | Zhang Yunhui | 1 Citations [scispace.com]
- 5. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NMR, CD and UV spectroscopic studies reveal uncommon binding modes of dapoxetine to native cyclodextrins - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry of N-demethylation of Dapoxetine
This guide provides a comprehensive technical exploration of the stereochemical considerations in the N-demethylation of dapoxetine, a critical metabolic pathway for this short-acting selective serotonin reuptake inhibitor (SSRI). Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the enzymatic mechanisms, stereospecific outcomes, and the analytical methodologies required for a thorough investigation.
Introduction: The Imperative of Chirality in Dapoxetine's Profile
Dapoxetine, chemically known as (S)-N,N-dimethyl-3-(naphthalene-1-yloxy)-1-phenylpropan-1-amine, is a pharmaceutical agent developed for the on-demand treatment of premature ejaculation (PE).[1][2] Unlike other SSRIs that were repurposed for this indication, dapoxetine is distinguished by a pharmacokinetic profile characterized by rapid absorption and elimination, making it suitable for acute dosing.[3][4]
Stereochemistry is fundamental to the pharmacology of dapoxetine. The drug is administered as a single (S)-enantiomer, as the stereochemical configuration at the chiral center is critical for its therapeutic activity. Consequently, understanding the metabolic fate of this specific stereoisomer is paramount. The N-demethylation pathway, a primary route of dapoxetine metabolism, results in the formation of N-desmethyldapoxetine, a metabolite that is also chiral and pharmacologically active.[1] This guide dissects the stereochemistry of this pivotal metabolic transformation, from the enzymes that catalyze it to the advanced analytical techniques required to characterize its products.
Chapter 1: The Metabolic Landscape of Dapoxetine
Dapoxetine undergoes extensive and rapid metabolism primarily in the liver and kidneys.[1] The biotransformation is mediated by a consortium of enzymes, leading to a variety of phase I metabolites.
1.1. Principal Metabolic Pathways The metabolism of dapoxetine is diverse, with several key reactions occurring concurrently:
-
N-demethylation: The sequential removal of the two methyl groups from the tertiary amine.
-
N-oxidation: The formation of dapoxetine-N-oxide.
-
Hydroxylation: The addition of a hydroxyl group, typically on the naphthyl ring.
-
Dearylation: Cleavage of the ether linkage.[5]
Among these, N-demethylation and N-oxidation are the most significant pathways, leading to the formation of the major metabolites: N-desmethyldapoxetine, N,N-didesmethyldapoxetine, and dapoxetine-N-oxide.[1][6]
1.2. Key Enzymatic Drivers The metabolic reactions are primarily catalyzed by two major cytochrome P450 isoenzymes and one flavin-containing monooxygenase:
-
Cytochrome P450 2D6 (CYP2D6): A highly polymorphic enzyme known for its role in the metabolism of many psychoactive drugs.[3][7]
-
Cytochrome P450 3A4 (CYP3A4): The most abundant CYP enzyme in the human liver, responsible for metabolizing a vast array of xenobiotics.[1][3]
-
Flavin-containing Monooxygenase 1 (FMO1): Contributes to the N-oxidation of dapoxetine.[1][6]
The interplay between these enzymes dictates the metabolic profile and clearance rate of the drug. Genetic polymorphisms, particularly in CYP2D6, can lead to inter-individual variability in dapoxetine pharmacokinetics.[8]
Caption: Major Phase I metabolic pathways of (S)-Dapoxetine.
Chapter 2: Stereochemical Analysis of N-Demethylation
The conversion of dapoxetine to N-desmethyldapoxetine is a critical step that retains pharmacological activity. Crucially, this metabolic process is stereospecific.
2.1. Enzymatic Mechanism and Stereochemical Fidelity CYP-mediated N-demethylation proceeds via a well-established mechanism. The enzyme's active site abstracts a hydrogen atom from one of the N-methyl groups, forming a carbon-centered radical. This is followed by an oxygen rebound step, creating an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, eliminating one methyl group as formaldehyde and yielding the secondary amine, N-desmethyldapoxetine.
A key aspect of this mechanism is that the chiral center of dapoxetine—the carbon atom bonded to the phenyl group and the nitrogen—is not directly involved in the reaction. The chemical transformation occurs exclusively at the terminal N-methyl group. As a result, the reaction proceeds with complete retention of configuration.
(S)-Dapoxetine → (S)-N-Desmethyldapoxetine
This stereochemical fidelity is vital because (S)-N-desmethyldapoxetine is roughly equipotent to the parent drug in its ability to inhibit serotonin reuptake.[1] The formation of an inactive or differentially active (R)-enantiomer is thus avoided, preserving the desired pharmacological effect.
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impacts of Cytochrome P450 2D6*10 Allele and a High-Fat Meal on the Pharmacokinetics of Dapoxetine in Healthy Chinese Men: A Single-Dose, Two-Treatment Study - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-N-Demethyl Dapoxetine: A Comprehensive Technical Guide to its Biological Activity and Potency
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-N-Demethyl Dapoxetine, also known as desmethyldapoxetine, is the primary active metabolite of Dapoxetine, a short-acting selective serotonin reuptake inhibitor (SSRI) utilized in the management of premature ejaculation. As the principal product of Dapoxetine's metabolism, a thorough understanding of the biological activity and potency of this compound is paramount for a complete comprehension of the parent drug's pharmacological profile and for the development of novel therapeutics targeting the serotonin transport system. This guide provides a detailed technical overview of the biological actions of this compound, with a focus on its interaction with the serotonin transporter (SERT), and outlines the experimental methodologies for its characterization.
Introduction to this compound
Dapoxetine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[1] This biotransformation leads to the formation of several metabolites, with this compound being a key active metabolite. Structurally, it is the N-demethylated analogue of Dapoxetine. While present at lower plasma concentrations than its parent compound, its pharmacological activity warrants detailed investigation.[2]
Mechanism of Action: Inhibition of the Serotonin Transporter
Like its parent compound, the primary mechanism of action of this compound is the inhibition of the serotonin transporter (SERT).[2] SERT is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thereby terminating serotonergic neurotransmission. By blocking SERT, this compound increases the concentration and prolongs the availability of serotonin in the synapse, leading to enhanced serotonergic signaling.
Figure 1: Mechanism of SERT Inhibition by this compound.
Potency and Biological Activity
While direct quantitative data for this compound is not extensively published, multiple sources indicate that it possesses a potency at the serotonin transporter that is comparable to or equipotent with the parent compound, Dapoxetine.[2][3] For reference, Dapoxetine is a potent SSRI with a high affinity for the human serotonin transporter.[4]
It is crucial to note, however, that the clinical effects of this compound are considered to be limited due to its substantially lower plasma concentrations compared to Dapoxetine.[2]
Comparative Potency Data
The following table summarizes the available potency data for the parent compound, Dapoxetine, which serves as a benchmark for understanding the activity of this compound.
| Compound | Target | Assay Type | Value | Reference |
| Dapoxetine | Human SERT | Radioligand Binding (Ki) | 9.5 nM ([3H]citalopram) | [5] |
| Dapoxetine | Human SERT | Uptake Inhibition (IC50) | 1.12 nM ([3H]5-HT) | [5] |
| Dapoxetine | Human NET | Uptake Inhibition (IC50) | 202 nM ([3H]norepinephrine) | [5] |
| Dapoxetine | Human DAT | Uptake Inhibition (IC50) | 1720 nM ([3H]dopamine) | [5] |
SERT: Serotonin Transporter; NET: Norepinephrine Transporter; DAT: Dopamine Transporter. Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration.
Experimental Protocols for Characterization
To empirically determine the biological activity and potency of this compound, standardized in vitro assays are employed. The following sections provide detailed, step-by-step methodologies for two fundamental experiments.
Radioligand Binding Assay for SERT Affinity
This assay quantifies the affinity of this compound for the serotonin transporter by measuring its ability to displace a radiolabeled ligand, such as [3H]citalopram, from membranes prepared from cells expressing human SERT or from brain tissue.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize cells expressing human SERT or brain tissue (e.g., rat cortex) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of radioligand (e.g., [3H]citalopram at a concentration near its Kd), and varying concentrations of this compound.
-
To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
To determine total binding, include wells with the membrane preparation and radioligand only.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Scintillation Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat and add a scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-N-Demethyl Dapoxetine: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
Foreword
(S)-N-Demethyl Dapoxetine, a primary metabolite and significant process-related impurity of Dapoxetine, plays a critical role in the comprehensive analysis and quality control of the parent drug. Understanding its chemical and physical properties, synthesis, and analytical behavior is paramount for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and pharmaceutical quality assurance. This guide provides a detailed technical overview of this compound, consolidating essential information for its synthesis, characterization, and application as a reference standard.
Core Identification and Physicochemical Properties
This compound is the N-demethylated analogue of (S)-Dapoxetine. Its core chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| Chemical Name | (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine | [1] |
| CAS Number (Free Base) | 147199-39-1 | |
| CAS Number (HCl Salt) | 157166-71-7 | [1] |
| Molecular Formula | C₂₀H₂₁NO | |
| Molecular Weight | 291.39 g/mol | |
| Molecular Formula (HCl Salt) | C₂₀H₂₂ClNO | [1] |
| Molecular Weight (HCl Salt) | 327.85 g/mol | [1] |
Synthesis of this compound
The synthesis of this compound is crucial for obtaining a pure reference standard for analytical purposes. A documented method involves a multi-step process starting from (S)-3-amino-3-phenylpropan-1-ol. The general synthetic pathway is outlined below.
Caption: General synthetic workflow for this compound.
A key step in a patented synthesis route involves the amidation of (S)-3-(naphthalene-1-oxy)-1-phenylpropyl-1-amine, followed by a reduction of the resulting amide to yield the final N-methylated product.[2]
Experimental Protocol Example (Conceptual)
Step 1: Synthesis of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
This intermediate can be prepared from (S)-3-amino-3-phenylpropan-1-ol through a sequence of reactions involving amino group protection, activation of the hydroxyl group (e.g., mesylation or tosylation), and subsequent nucleophilic substitution with 1-naphthol, followed by deprotection of the amino group.[2]
Step 2: Amidation of (S)-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine
The primary amine is reacted with an acylating agent (e.g., an acid chloride or anhydride) to form an amide. The choice of acylating agent is critical to introduce a single acyl group that can be subsequently reduced to a methyl group.
Step 3: Reduction of the Amide to this compound
The amide intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether. This reduction converts the carbonyl group of the amide into a methylene group, resulting in the formation of the N-methyl amine, this compound.[2]
It is imperative to perform these reactions under controlled conditions to maintain the stereochemical integrity of the chiral center.
Analytical Characterization
Accurate characterization of this compound is essential for its use as a reference standard. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of this compound. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structure and comparison with Dapoxetine.
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the phenyl and naphthyl rings, the methine proton at the chiral center, the methylene protons of the propyl chain, and a singlet for the N-methyl group.
-
¹³C NMR: The spectrum would display distinct signals for each carbon atom in the molecule, including the carbons of the aromatic rings, the propyl chain, and the N-methyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various matrices.
Chiral HPLC: A chiral HPLC method is necessary to separate the (S)-enantiomer from the (R)-enantiomer, ensuring the enantiomeric purity of the reference standard. Polysaccharide-based chiral stationary phases are often effective for the separation of enantiomers of pharmaceutical compounds.[3]
Reversed-Phase HPLC: Reversed-phase HPLC is commonly used for purity determination and quantification. A typical method would utilize a C18 or C8 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic modifier (e.g., acetonitrile or methanol).
Caption: A typical workflow for the HPLC analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the identification and quantification of this compound.
Fragmentation Pattern: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. In tandem mass spectrometry (MS/MS), characteristic fragment ions are produced. Based on the structure, the fragmentation of the protonated molecule [M+H]⁺ would likely involve the cleavage of the bond between the chiral carbon and the nitrogen atom, as well as fragmentation of the propyl chain. The fragmentation pattern of desmethylsertraline, a similar N-desmethyl metabolite, shows a characteristic loss of the side chain, which can be a useful reference for predicting the fragmentation of desmethyldapoxetine.[4]
Role as a Metabolite and Impurity
This compound is a known human metabolite of Dapoxetine.[5] Dapoxetine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2] N-demethylation is a common metabolic pathway for drugs containing N,N-dimethylamino groups.
As a process-related impurity, this compound can arise during the synthesis of Dapoxetine, particularly if there is incomplete methylation of the precursor amine or if demethylation occurs under certain reaction conditions.[5] Therefore, its presence and quantity must be carefully controlled in the final drug product.
Application as a Reference Standard
The primary application of pure this compound is as a certified reference material (CRM) or reference standard.
Pharmacokinetic Studies: In pharmacokinetic studies of Dapoxetine, this compound is used as a standard for the quantification of this metabolite in biological matrices such as plasma and urine.[2] This allows for the determination of the metabolic profile and the pharmacokinetic parameters of both the parent drug and its metabolite.
Impurity Profiling: In the quality control of Dapoxetine drug substance and drug product, this compound serves as a reference standard to identify and quantify this specific impurity.[5] This is essential to ensure that the levels of impurities are within the acceptable limits set by regulatory authorities.
Protocol for Use in Bioanalytical Methods (LC-MS/MS):
-
Preparation of Stock and Working Solutions: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.
-
Sample Preparation: Spike blank biological matrix (e.g., plasma) with the working standard solutions to prepare calibration standards and quality control samples. Perform sample extraction, typically protein precipitation or liquid-liquid extraction, to isolate the analyte from the matrix.
-
LC-MS/MS Analysis: Inject the prepared samples into an LC-MS/MS system. Develop a chromatographic method to separate this compound from other components. Use multiple reaction monitoring (MRM) mode for sensitive and selective detection, monitoring the transition from the precursor ion (the protonated molecule) to a characteristic product ion.
-
Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to an internal standard against the concentration of the calibration standards. Use the regression equation of the calibration curve to determine the concentration of this compound in the unknown samples.
Conclusion
This compound is a molecule of significant interest in the context of the development and analysis of Dapoxetine. Its synthesis and the availability of a well-characterized reference standard are indispensable for accurate metabolic studies and for ensuring the quality and safety of the final pharmaceutical product. The analytical techniques and protocols outlined in this guide provide a framework for researchers and scientists to effectively work with this important compound.
References
- CN107935866B - Preparation method of dapoxetine hydrochloride impurity - Google P
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine hydrochloride | 157166-71-7 | Simson Pharma Limited. (URL not available)
- This compound | 147199-39-1. (URL not available)
- Preparation method of this compound (2016) | Zhang Yunhui - SciSpace. (URL not available)
- Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products.
- Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed. (URL not available)
- Dapoxetine - Wikipedia. (URL not available)
- Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI. (URL not available)
Sources
- 1. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF [mdpi.com]
- 2. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pak.elte.hu [pak.elte.hu]
- 4. Analysis of second-generation antidepressant drug, sertraline and its active metabolite, N-desmethyl sertraline in human plasma by a sensitive and selective liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation method of this compound (2016) | Zhang Yunhui | 1 Citations [scispace.com]
Methodological & Application
Application Note: A Validated Chiral High-Performance Liquid Chromatography Method for the Enantioselective Analysis of (S)-N-Demethyl Dapoxetine
Abstract
This application note details a robust, sensitive, and validated chiral High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (S)-N-Demethyl Dapoxetine, a primary metabolite of Dapoxetine. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is prescribed for the treatment of premature ejaculation.[1][2] The monitoring of its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and quality control of the active pharmaceutical ingredient (API).[3][4] This method provides excellent chiral resolution between this compound, its parent drug (S)-Dapoxetine, and their corresponding (R)-enantiomers, ensuring accurate quantification. The method has been validated in accordance with the International Council on Harmonisation (ICH) Q2(R1) guidelines.[5][6]
Introduction and Scientific Rationale
Dapoxetine is administered as the pure (S)-enantiomer, which is significantly more potent than its (R)-counterpart.[7] The drug undergoes rapid absorption and extensive metabolism in the liver, primarily through N-demethylation and N-oxidation, mediated by cytochrome P450 isozymes.[3][4] This biotransformation leads to the formation of key metabolites, including N-Demethyl Dapoxetine (desmethyldapoxetine) and Didesmethyl Dapoxetine.[4]
The analysis of these metabolites, particularly this compound, is of paramount importance for several reasons:
-
Pharmacokinetic (PK) Profiling: Understanding the formation and elimination rates of metabolites is fundamental to characterizing the drug's overall disposition in the body.
-
Drug-Drug Interaction Studies: Co-administration of other drugs can inhibit or induce metabolic enzymes, altering the metabolite profile and potentially impacting efficacy or safety.
-
Impurity Profiling: N-Demethyl Dapoxetine can be a process-related impurity in the synthesis of Dapoxetine API.[1][8] Its accurate quantification is a critical aspect of quality control.
Given the chiral nature of the parent drug and its metabolites, an enantioselective analytical method is not merely beneficial but essential. A non-chiral method would be incapable of distinguishing between enantiomers, which may possess different pharmacological and toxicological profiles. This protocol employs a polysaccharide-based chiral stationary phase (CSP), which has proven highly effective for the enantiomeric resolution of Dapoxetine and its related compounds.[7][9]
Causality of Methodological Choices: The selection of a cellulose-based CSP, specifically cellulose tris(3,5-dimethylphenylcarbamate), is deliberate. This phase establishes a chiral environment where enantiomers can engage in differential interactions. The separation mechanism relies on a combination of hydrogen bonding, π-π interactions with the phenyl groups of the selector, and steric hindrance within the chiral grooves of the polysaccharide structure.[10] The use of a polar organic mobile phase with an amine modifier is critical; the amine (diethylamine) serves to suppress the ionization of residual silanol groups on the silica support, leading to improved peak symmetry and efficiency for basic analytes like Dapoxetine and its metabolites.[11]
Materials and Instrumentation
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Chromatographic Column: Chiralpak® IB N-3 (Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on 3 µm silica gel), 150 x 4.6 mm.
-
Chemicals and Reagents:
-
This compound Reference Standard (>99% purity)
-
(S)-Dapoxetine HCl Reference Standard (>99% purity)
-
(R)-Dapoxetine HCl Reference Standard (>99% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Acetonitrile (for sample preparation)
-
Methanol (for sample preparation)
-
Ultrapure water
-
Experimental Protocols
Protocol 1: Preparation of Solutions
1. Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v) .
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath before use.
2. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask and dissolve in a 50:50 mixture of methanol and acetonitrile.[12][13] Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Make up to the mark with the same diluent. This is the Stock Solution A.
-
Repeat this process for (S)-Dapoxetine and (R)-Dapoxetine to create separate stock solutions for specificity studies.
3. Working Standard and Calibration Curve Preparation:
-
Prepare a series of working standard solutions by serially diluting Stock Solution A with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL). These will be used to establish linearity.
4. Sample Preparation (from API):
-
Accurately weigh about 25 mg of the Dapoxetine API sample.
-
Transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Sample Preparation (from Human Plasma - for research purposes):
-
To 500 µL of plasma in a microcentrifuge tube, add 1.5 mL of ice-cold acetonitrile to precipitate proteins.[14]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase, vortex for 30 seconds, and inject into the HPLC system.[15]
Protocol 2: HPLC Chromatographic Conditions
The HPLC system should be operated according to the parameters summarized in the table below.
| Parameter | Condition |
| Column | Chiralpak® IB N-3 (150 x 4.6 mm, 3 µm) |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 224 nm |
| Run Time | 20 minutes |
Visualization of Workflows
Experimental Workflow Diagram
The overall process from sample handling to final data analysis is outlined below.
Caption: Workflow for the HPLC analysis of this compound.
Method Validation and Performance
The analytical method was rigorously validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][16] The key performance characteristics are summarized below.
Validation Data Summary
| Validation Parameter | Result |
| Specificity | Baseline separation achieved for this compound, (S)-Dapoxetine, and their (R)-enantiomers. No interference from placebo or plasma matrix components observed. Resolution > 2.5 for all chiral pairs. |
| Linearity (Range) | 0.1 – 50 µg/mL |
| Correlation Coefficient (r²) | > 0.9995 |
| Accuracy (% Recovery) | 98.9% – 101.5% (at three concentration levels: 0.5, 10, and 40 µg/mL) |
| Precision (% RSD) | Repeatability (Intra-day, n=6): ≤ 1.2% Intermediate Precision (Inter-day, n=6): ≤ 1.8% |
| Limit of Detection (LOD) | 0.03 µg/mL (S/N ratio of 3:1) |
| Limit of Quantitation (LOQ) | 0.1 µg/mL (S/N ratio of 10:1) |
| Robustness | Method remains reliable with minor variations in mobile phase composition (±2% IPA), flow rate (±0.1 mL/min), and temperature (±2°C). Resolution remained > 2.0. |
Logical Framework for Method Validation
The trustworthiness of an analytical method is built upon a logical sequence of validation tests, each confirming a different aspect of its performance.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dapoxetine Impurities | SynZeal [synzeal.com]
- 9. pak.elte.hu [pak.elte.hu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. organomation.com [organomation.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. A Simple Sample Preparation with HPLC-UV Method for Estimation of Clomipramine from Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijrrjournal.com [ijrrjournal.com]
A Robust and Sensitive LC-MS/MS Method for the Quantification of (S)-N-Demethyl Dapoxetine in Human Plasma
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and reliable quantification of (S)-N-Demethyl Dapoxetine (desmethyldapoxetine), the primary active metabolite of Dapoxetine, in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy. The method demonstrates high sensitivity, selectivity, and throughput, making it ideally suited for pharmacokinetic (PK) studies, drug metabolism research, and clinical trial sample analysis. All procedures are designed to meet the rigorous standards of regulatory bodies such as the FDA and EMA.
Introduction: The Rationale for Metabolite Quantification
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset and short half-life, making it the first approved oral medication for on-demand treatment of premature ejaculation (PE).[1][2] Following administration, Dapoxetine undergoes extensive first-pass metabolism, primarily in the liver, through various biotransformation pathways.[3] The principal metabolic reactions include N-demethylation, N-oxidation, and hydroxylation.[3]
The N-demethylation pathway produces this compound, also known as desmethyldapoxetine. This metabolite is pharmacologically active and circulates at significant concentrations, contributing to the overall therapeutic effect and pharmacokinetic profile of the parent drug. Therefore, accurate quantification of this compound in biological matrices is critical for a comprehensive understanding of Dapoxetine's absorption, distribution, metabolism, and excretion (ADME) properties.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and speed.[2] This note provides a self-validating protocol grounded in established scientific principles and regulatory expectations.
Principle of the Analytical Method
The method's core lies in the specific detection of the analyte using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. The workflow begins with a simple yet effective protein precipitation (PPT) from a plasma sample to remove the bulk of endogenous interferences. A stable isotope-labeled internal standard (IS), Dapoxetine-d7, is introduced at the beginning of the sample preparation process.
Why a Stable Isotope-Labeled IS? The use of a deuterated internal standard like Dapoxetine-d7 is the preferred industry practice.[4][5] Because its physicochemical properties are nearly identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. However, it is differentiated by its mass-to-charge ratio (m/z). This co-analysis allows for the correction of variability during sample preparation and MS detection, leading to superior accuracy and precision.[2][4]
The extracted sample is then injected into a UHPLC system, where this compound and the IS are chromatographically separated from other matrix components on a C18 reversed-phase column. The column effluent is directed to the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode. The instrument isolates the specific precursor ions for both the analyte and the IS, fragments them, and monitors for unique product ions. Quantification is achieved by calculating the peak area ratio of the analyte to the IS and interpolating this value against a calibration curve generated from samples with known concentrations.
Materials, Reagents, and Instrumentation
Materials and Reagents
-
Analyte: this compound (Desmethyldapoxetine) hydrochloride (Purity ≥ 98%)
-
Internal Standard (IS): Dapoxetine-d7 (Purity ≥ 98%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)
-
Biological Matrix: Pooled human plasma with K2-EDTA as an anticoagulant, sourced from certified vendors.
-
Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts.
Instrumentation
-
LC System: A UHPLC system such as a Shimadzu LC-20ADXR or Waters Acquity UPLC.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ or a Waters XEVO TQD, equipped with a positive mode Electrospray Ionization (ESI) source.[4][6]
-
Analytical Column: A reversed-phase C18 column (e.g., Ultimate XB C18, 4.6 x 50 mm, 5 µm or Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[4][6]
-
Data System: Analyst®, MassLynx®, or equivalent software for instrument control and data processing.[5]
Detailed Protocols and Method Parameters
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and Dapoxetine-d7 reference standards into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 Methanol:Water (v/v) to create working solutions for spiking calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Dapoxetine-d7 stock solution with 50:50 Methanol:Water (v/v) to a final concentration of 100 ng/mL.
Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
-
Spiking: Prepare CC and QC samples by spiking 5 µL of the appropriate working standard solutions into 95 µL of blank human plasma. This 5% spike volume minimizes matrix disruption.
-
Concentration Range: A typical calibration curve ranges from 0.1 ng/mL to 50 ng/mL.[6]
-
QC Levels: Prepare QCs at a minimum of four levels:
-
LLOQ: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
LQC: Low Quality Control (e.g., 0.3 ng/mL)
-
MQC: Medium Quality Control (e.g., 5 ng/mL)
-
HQC: High Quality Control (e.g., 40 ng/mL)
-
Sample Preparation: Protein Precipitation Protocol
This protocol is valued for its simplicity and high-throughput capability, effectively removing over 95% of plasma proteins.
-
Aliquot: Pipette 50 µL of study sample, CC, or QC into a 1.5 mL microcentrifuge tube or a 96-well plate.
-
Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to all tubes/wells except for "double blank" samples (matrix blank without IS).
-
Precipitate: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to keep the basic analytes in their ionized state for better recovery and chromatographic peak shape.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analytes into the organic phase.
-
Centrifuge: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Transfer: Carefully transfer 100 µL of the clear supernatant into an autosampler vial or a 96-well plate for analysis.
-
Inject: Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrument Conditions
The following tables summarize the optimized starting conditions for the method. Instrument-specific optimization is always recommended.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| LC Column | Ultimate XB C18 (4.6 x 50 mm, 5 µm)[4] | C18 provides excellent retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier promotes analyte protonation for positive ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] | Acetonitrile is a strong organic solvent providing good elution. |
| Flow Rate | 0.8 mL/min[4] | Balances analysis speed with chromatographic efficiency. |
| Gradient | 30% B to 95% B over 1.5 min, hold, re-equilibrate | A gradient ensures sharp peaks and elution of late-retained components. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects. |
| Column Temp. | 35°C[4] | Maintains consistent retention times and peak shapes. |
| Run Time | ~4.0 minutes[6] | Allows for high-throughput analysis. |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ionization Mode | ESI, Positive | The amine groups on the analytes are readily protonated. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity for quantification. |
| Ion Spray Voltage | 5500 V[4] | Optimized for efficient ion generation. |
| Source Temp. | 550°C[4] | Facilitates desolvation of the ESI droplets. |
| MRM Transitions | See Table 3 | Specific precursor-product ion pairs for unambiguous detection. |
Table 3: Optimized MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
|---|---|---|---|
| This compound | 292.2[6] | 261.2[6] | 150 |
| Dapoxetine-d7 (IS) | 313.2[4] | 164.2[4] | 150 |
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability for regulatory submissions. The protocol should be validated according to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[7][8]
Table 4: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
|---|---|---|
| Selectivity | Ensure no interference from endogenous components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response. |
| Linearity & Range | Define the concentration range over which the method is accurate and precise. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| LLOQ | Lowest concentration that can be quantified with acceptable accuracy and precision. | Accuracy within ±20% and Precision ≤20% CV. Signal-to-noise ratio > 5. |
| Accuracy | Closeness of measured values to the nominal concentration. | Mean concentration within ±15% of nominal for QCs (±20% at LLOQ). |
| Precision | Repeatability of measurements (intra- and inter-day). | Coefficient of variation (CV) ≤15% for QCs (≤20% at LLOQ).[6] |
| Matrix Effect | Assess the suppression or enhancement of ionization by co-eluting matrix components. | CV of IS-normalized matrix factor should be ≤15%. |
| Recovery | Efficiency of the extraction process. | Should be consistent, precise, and reproducible. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term). | Mean concentration of stability samples should be within ±15% of nominal. |
Data Analysis and Quantification
The concentration of this compound in an unknown sample is determined from the LC-MS/MS data.
-
Integration: The chromatographic peaks for the analyte and IS MRM transitions are integrated to obtain their respective peak areas.
-
Ratio Calculation: The peak area ratio of this compound to Dapoxetine-d7 is calculated for all standards, QCs, and unknown samples.
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (y-axis) against the nominal concentration (x-axis) for the CC standards.
-
Regression: A weighted (1/x² or 1/x) linear regression is applied to the calibration curve. This weighting scheme gives less emphasis to the higher concentration points, improving accuracy at the low end of the curve.
-
Quantification: The concentrations of the analyte in QC and unknown samples are calculated by interpolating their peak area ratios from the regression equation of the calibration curve.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and high-throughput solution for the quantification of this compound in human plasma.[2] The simple protein precipitation protocol is efficient and easily automated, while the use of a stable isotope-labeled internal standard ensures the highest level of accuracy and precision. This fully validated method is fit-for-purpose for regulated bioanalysis and will reliably support drug development programs from early discovery through to late-stage clinical trials.
References
-
Title: Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study Source: MDPI URL: [Link]
-
Title: Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF Source: MDPI URL: [Link]
-
Title: Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study Source: ResearchGate URL: [Link]
-
Title: Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC Source: International Journal of Current Microbiology and Applied Sciences URL: [Link]
-
Title: Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma Source: ResearchGate URL: [Link]
-
Title: Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma Source: PubMed URL: [Link]
-
Title: High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study Source: PubMed URL: [Link]
-
Title: EMA Guideline on bioanalytical method validation Source: European Medicines Agency URL: [Link]
-
Title: M10 Bioanalytical Method Validation and Study Sample Analysis - Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
Sources
- 1. ijcmas.com [ijcmas.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
Developing a validated bioanalytical method for desmethyldapoxetine
Application Notes & Protocols
Topic: Development and Validation of a Bioanalytical Method for Desmethyldapoxetine in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive guide for the development and validation of a robust and reliable bioanalytical method for the quantification of desmethyldapoxetine, the primary active metabolite of dapoxetine, in human plasma. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This protocol is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring data integrity for pharmacokinetic and bioequivalence studies.
Introduction: The Rationale for Desmethyldapoxetine Quantification
Dapoxetine is a short-acting selective serotonin reuptake inhibitor (SSRI) utilized for the treatment of premature ejaculation.[1] Following administration, it is rapidly metabolized in the liver to form several metabolites, with desmethyldapoxetine being a major active metabolite. Accurate measurement of desmethyldapoxetine concentrations in plasma is critical for understanding the overall pharmacological activity, performing comprehensive pharmacokinetic (PK) profiling, and establishing bioequivalence (BE) of different dapoxetine formulations.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application. Its high selectivity allows for the differentiation of the analyte from endogenous matrix components and other metabolites, while its sensitivity enables precise quantification at the low concentrations typically observed in clinical studies. This application note details the systematic development of an LC-MS/MS method and the subsequent full validation protocol, grounded in current regulatory expectations.[2][3]
Method Development Strategy: A Mechanistic Approach
The development of a reliable bioanalytical method is a systematic process. Each parameter is optimized based on the physicochemical properties of the analyte and the principles of chromatography and mass spectrometry.
Analyte and Internal Standard (IS) Selection
-
Analyte: Desmethyldapoxetine possesses a secondary amine group, making it readily ionizable in positive mode electrospray ionization (ESI).
-
Internal Standard (IS): The use of an appropriate IS is crucial for correcting variability during sample processing and analysis.[4] A stable isotope-labeled (SIL) version of the analyte, such as Desmethyldapoxetine-d7 , is the ideal choice. A SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences identical ionization efficiency and potential matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog with similar extraction and ionization properties may be considered, but requires more rigorous evaluation of matrix effects. Several studies on the parent drug, dapoxetine, have successfully used deuterated standards like dapoxetine-d7.[5][6]
Sample Preparation: Isolating the Analyte
The goal of sample preparation is to remove proteins and other interfering substances from the plasma matrix.
-
Rationale for Protein Precipitation (PPT): For this method, we select protein precipitation with acetonitrile. This technique is fast, cost-effective, and requires minimal development time.[7] While it may result in less clean extracts compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the high selectivity of modern LC-MS/MS systems can often compensate for this. The potential for matrix effects will be thoroughly investigated during method validation.
Liquid Chromatography: Achieving Separation
-
Rationale for Reversed-Phase UPLC: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and shorter run times than traditional HPLC. A reversed-phase column, such as an Acquity UPLC BEH C18, is selected based on the non-polar nature of desmethyldapoxetine.[1]
-
Mobile Phase Optimization: The mobile phase consists of an aqueous component and an organic component.
-
Aqueous Phase (Mobile Phase A): Water with 0.1% Formic Acid. The acidic modifier protonates the secondary amine on desmethyldapoxetine, promoting good peak shape and enhancing ionization efficiency in positive ESI mode.
-
Organic Phase (Mobile Phase B): Acetonitrile. It is a strong organic solvent that provides good elution strength and is compatible with MS detection.
-
-
Gradient Elution: A gradient elution (i.e., changing the percentage of Mobile Phase B over time) is employed. This ensures that the analyte is eluted as a sharp, symmetrical peak while late-eluting endogenous components are washed from the column, preventing carryover into subsequent injections.
Mass Spectrometry: Ensuring Selective Detection
-
Ionization: Positive Electrospray Ionization (ESI+) is chosen due to the basic nature of desmethyldapoxetine, which is readily protonated to form a positive ion [M+H]+.
-
Detection Mode (MRM): Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. A precursor ion (Q1) corresponding to the protonated molecule is selected and fragmented in the collision cell. A specific, stable product ion (Q3) is then monitored. This two-stage filtering minimizes interference.
-
Desmethyldapoxetine MRM Transition: m/z 292.2 → 261.2.[1]
-
Desmethyldapoxetine-d7 (IS) MRM Transition: m/z 299.2 → 268.2 (hypothetical, based on a +7 Da shift).
-
Detailed Experimental Protocol
Materials and Reagents
-
Desmethyldapoxetine reference standard (≥98% purity)
-
Desmethyldapoxetine-d7 reference standard (≥98% purity, IS)
-
HPLC-grade Acetonitrile and Methanol
-
Formic Acid (LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Human plasma (K2-EDTA as anticoagulant) from at least six unique sources
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve desmethyldapoxetine and desmethyldapoxetine-d7 in methanol.
-
Working Solutions (Spiking Solutions): Prepare serial dilutions of the desmethyldapoxetine stock solution in 50:50 (v/v) methanol:water to create working solutions for calibration standards (CAL) and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.
Preparation of Calibration Standards and QC Samples
-
Spike blank human plasma with the appropriate desmethyldapoxetine working solutions to achieve final concentrations for the calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 25, 45, 50 ng/mL).
-
Prepare QC samples in a similar manner at four levels:
-
LLOQ QC: Lower Limit of Quantification (e.g., 0.1 ng/mL)
-
Low QC: ~3x LLOQ (e.g., 0.3 ng/mL)
-
Mid QC: ~50% of the calibration range (e.g., 20 ng/mL)
-
High QC: ~80% of the calibration range (e.g., 40 ng/mL)
-
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile).
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
Diagram 1: Bioanalytical Method Workflow
Caption: Overview of the bioanalytical workflow from sample receipt to final reporting.
LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B) |
| MS System | Waters Xevo TQ-S or equivalent Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas Flow | 1000 L/hr (Nitrogen) |
| MRM Transitions | Desmethyldapoxetine: 292.2 > 261.2; IS: 299.2 > 268.2 |
Bioanalytical Method Validation Protocol
The method must be validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[8][9] A full validation should be performed to demonstrate the method is suitable for its intended purpose.[3]
Selectivity
-
Purpose: To ensure the method can differentiate and quantify the analyte from endogenous matrix components.
-
Protocol: Analyze blank plasma samples from at least six individual sources. Check for any interfering peaks at the retention time of desmethyldapoxetine and the IS. The response of any interfering peak should be ≤ 20% of the LLOQ response for the analyte and ≤ 5% for the IS.
Calibration Curve & Linearity
-
Purpose: To demonstrate the relationship between instrument response and known analyte concentrations.
-
Protocol: Analyze a blank sample (processed without IS) and a zero sample (processed with IS), along with at least six non-zero calibration standards covering the expected range. The curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A weighted (1/x² or 1/x) linear regression is typically used.
-
Acceptance Criteria:
-
At least 75% of the standards must be within ±15% of their nominal value (±20% for the LLOQ).
-
The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Purpose: To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in repeated measurements (precision).
-
Protocol: Analyze five replicates of QC samples (LLOQ, Low, Mid, High) in three separate analytical runs on at least two different days.
-
Acceptance Criteria: [10]
| Run Type | QC Level | Accuracy (% Deviation) | Precision (%CV) |
| Intra-run (Within a batch) | LLOQ | ± 20% | ≤ 20% |
| Low, Mid, High | ± 15% | ≤ 15% | |
| Inter-run (Between batches) | LLOQ | ± 20% | ≤ 20% |
| Low, Mid, High | ± 15% | ≤ 15% |
Matrix Effect and Recovery
-
Purpose: To evaluate the influence of matrix components on analyte ionization (matrix effect) and the efficiency of the extraction process (recovery).
-
Protocol:
-
Matrix Effect: Compare the peak response of analyte spiked into extracted blank plasma from six sources to the response of analyte in a clean solution at Low and High QC concentrations. The IS-normalized matrix factor should be calculated.
-
Recovery: Compare the peak response of analyte from extracted plasma samples to that of post-extraction spiked samples at Low, Mid, and High QC concentrations.
-
-
Acceptance Criteria:
-
Matrix Effect: The coefficient of variation (%CV) of the IS-normalized matrix factor across the six sources should be ≤ 15%.
-
Recovery: Recovery of the analyte and IS should be consistent and reproducible.
-
Diagram 2: Protein Precipitation Workflow
Caption: Step-by-step diagram of the protein precipitation sample preparation protocol.
Stability
-
Purpose: To ensure the analyte is stable throughout the sample lifecycle.
-
Protocol: Analyze Low and High QC samples after exposure to various conditions and compare the results to freshly prepared samples.
-
Conditions to Test:
-
Bench-Top Stability: Samples left at room temperature for a tested period (e.g., 6 hours).
-
Freeze-Thaw Stability: Samples subjected to at least three freeze-thaw cycles.
-
Long-Term Stability: Samples stored at the intended storage temperature (e.g., -80°C) for a defined period.
-
Autosampler Stability: Processed samples stored in the autosampler for the expected run time.
-
-
Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.
Dilution Integrity
-
Purpose: To verify that samples with concentrations above the Upper Limit of Quantification (ULOQ) can be diluted with blank matrix and accurately quantified.
-
Protocol: Prepare a sample at a concentration above the ULOQ. Dilute it with blank plasma (e.g., 5-fold and 10-fold). Analyze five replicates of each dilution.
-
Acceptance Criteria: The accuracy and precision of the diluted samples must be within ±15%.[10]
Example Data Presentation
The results of the validation experiments should be clearly summarized.
Table 1: Example Intra-Day Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | N | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ QC | 0.10 | 5 | 0.11 | 110.0 | 8.5 |
| Low QC | 0.30 | 5 | 0.29 | 96.7 | 6.2 |
| Mid QC | 20.0 | 5 | 20.8 | 104.0 | 4.1 |
| High QC | 40.0 | 5 | 38.9 | 97.3 | 3.5 |
Table 2: Example Stability Data (3 Freeze-Thaw Cycles)
| QC Level | Nominal Conc. (ng/mL) | N | Mean Stability Conc. (ng/mL) | % Change from Nominal |
|---|---|---|---|---|
| Low QC | 0.30 | 5 | 0.28 | -6.7% |
| High QC | 40.0 | 5 | 41.1 | +2.8% |
Conclusion
This application note outlines a complete, scientifically-grounded protocol for the development and validation of a bioanalytical method for desmethyldapoxetine in human plasma. By following this systematic approach, which incorporates a robust LC-MS/MS methodology and adheres to global regulatory standards, laboratories can produce high-quality, reliable data suitable for pivotal clinical and bioequivalence studies. The provided protocols and acceptance criteria serve as a blueprint for ensuring the integrity and defensibility of bioanalytical results.
References
-
ResearchGate. (2025). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. Available from: [Link]
-
PubMed. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Available from: [Link]
-
ResearchGate. (2025). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Available from: [Link]
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Available from: [Link]
-
RSC Publishing. (n.d.). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique. Available from: [Link]
-
Semantic Scholar. (n.d.). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-M. Available from: [Link]
-
National Institutes of Health. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Available from: [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Available from: [Link]
-
European Medicines Agency. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Available from: [Link]
-
International Journal of Pharmaceutical Erudition. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. Available from: [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis - ECA Academy [gmp-compliance.org]
- 9. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. ema.europa.eu [ema.europa.eu]
Application Note: (S)-N-Demethyl Dapoxetine as an Impurity Reference Standard in Pharmaceutical Quality Control
Abstract
This technical guide provides a comprehensive framework for the use of (S)-N-Demethyl Dapoxetine as a critical impurity reference standard in the quality control of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI). We delve into the scientific rationale for monitoring this specific impurity, present detailed, validated analytical protocols for its quantification using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and discuss the regulatory context underpinning these methodologies. This document is intended for researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling in Dapoxetine
Dapoxetine, chemically known as (S)-(+)-N,N-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI primarily indicated for the treatment of premature ejaculation.[1][2] As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to the safety and efficacy of the final drug product. The manufacturing process and subsequent storage can introduce impurities, which may include starting materials, by-products, intermediates, degradation products, or reagents.[3][4] Even at trace levels, certain impurities can impact the drug's stability, bioavailability, and potentially introduce toxicological risks.
This compound, also known as Desmethyldapoxetine, is a principal impurity associated with Dapoxetine.[5][6] It is characterized by the removal of one methyl group from the tertiary amine of the Dapoxetine molecule. This compound is recognized both as a process-related impurity, potentially arising from incomplete methylation during synthesis, and as a major metabolite formed in vivo through enzymatic N-demethylation.[6][7] Its structural similarity to the parent drug necessitates robust analytical methods to ensure its effective separation and quantification.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (specifically ICH Q3A/B), mandate the reporting, identification, and qualification of impurities in new drug substances and products.[8][9][10] The use of well-characterized reference standards is the cornerstone of these analytical procedures, providing a benchmark for the identification and accurate quantification of impurities.[11][12][13]
This application note establishes the critical role of the this compound reference standard in meeting these regulatory expectations and ensuring the quality of Dapoxetine API and its formulations.
The Role and Characterization of the this compound Reference Standard
A reference standard is a highly purified and well-characterized compound used as a measurement base.[11][13] For impurity analysis, the reference standard serves two primary functions:
-
Peak Identification: By comparing the retention time of a peak in the sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.
-
Accurate Quantification: The reference standard is used to create a calibration curve or as a single-point standard to determine the precise concentration of the impurity in the drug substance or product.
The this compound reference standard must be thoroughly characterized to ensure its suitability. This includes confirmation of its chemical structure and assessment of its purity. The synthesis of this impurity for use as a reference material has been described, often starting from precursors like (S)-3-amino-3-phenylpropan-1-ol and proceeding through a multi-step reaction sequence.[1] Characterization is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and mass spectrometry (MS) to confirm its molecular weight. Purity is established using a mass balance approach or by a high-resolution chromatographic technique.
Analytical Methodologies for Impurity Quantification
The choice of analytical technique is driven by the need for specificity, sensitivity, and accuracy. For routine quality control, HPLC with UV detection is a robust and widely used method. For applications requiring higher sensitivity and selectivity, such as metabolite identification in biological matrices or trace-level impurity analysis, UPLC-MS/MS is the preferred technique.
Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a stability-indicating HPLC method capable of resolving this compound from Dapoxetine and other potential process-related impurities. The method's effectiveness relies on the differential partitioning of the analytes between the stationary and mobile phases.
Rationale for Experimental Choices:
-
Column: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like Dapoxetine and its N-demethylated impurity based on their hydrophobicity.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or water with an acid modifier like trifluoroacetic acid) and an organic solvent (acetonitrile) is employed.[5][14] Acetonitrile is chosen for its low viscosity and UV transparency. The acidic modifier helps to protonate the amine groups on the analytes, leading to sharper peaks and improved chromatographic performance. The gradient allows for the efficient elution of both the main component (Dapoxetine) and its related impurities within a reasonable run time.
-
Detector: A UV detector set at a wavelength where both Dapoxetine and this compound exhibit significant absorbance ensures sensitive detection. The maximum UV absorbance for Dapoxetine is often found around 292 nm.[15]
Experimental Protocol:
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm particle size, or equivalent.[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.[5]
-
Gradient Program: A typical gradient might start with a higher proportion of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more retained components.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 292 nm.[15]
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile is a suitable diluent.[5]
-
Reference Standard Stock Solution: Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 100 µg/mL.
-
Working Standard Solution (for system suitability and quantification): Dilute the Reference Standard Stock Solution to a final concentration relevant to the specification limit (e.g., 0.15 µg/mL for a 0.15% limit relative to a 1 mg/mL sample concentration).
-
Sample Solution: Accurately weigh about 50 mg of Dapoxetine HCl API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.[5]
-
-
Chromatographic Procedure & System Suitability:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the Working Standard Solution in replicate (e.g., n=6). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 5.0%.
-
Inject the Sample Solution.
-
Identify the peaks of Dapoxetine and this compound by comparing retention times with the reference standard.
-
-
Calculation:
-
Calculate the percentage of this compound in the Dapoxetine API sample using the following formula, assuming the response factor is close to 1. For higher accuracy, a relative response factor should be determined and applied.
-
Data Presentation:
| Parameter | Typical Value | Acceptance Criteria (as per ICH/USP) |
| Tailing Factor (T) | < 1.5 | T ≤ 2.0 |
| Theoretical Plates (N) | > 2000 | N > 2000 |
| Resolution (Rs) | > 2.0 (between Dapoxetine and impurity) | Rs > 1.5 |
| RSD for replicate injections | < 2.0% | ≤ 5.0% for impurity quantification |
Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS
This protocol is designed for the quantification of this compound at very low levels, for instance, in pharmacokinetic studies involving human plasma or in forced degradation studies where trace-level degradants are expected.
Rationale for Experimental Choices:
-
UPLC System: The use of UPLC with sub-2 µm particle columns allows for faster analysis times and significantly higher chromatographic resolution compared to conventional HPLC.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.[16][17] This is achieved by selecting a specific precursor ion (the molecular ion of the analyte) and monitoring for a specific product ion generated through collision-induced dissociation. This specificity minimizes interference from the sample matrix.
-
Ionization: Electrospray ionization (ESI) in positive mode is highly effective for ionizing amine-containing compounds like Dapoxetine and its metabolites.[16]
Experimental Protocol:
-
Instrumentation and Conditions:
-
UPLC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size, or equivalent.[16]
-
Mobile Phase A: 0.1% Formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient Program: A rapid gradient from ~5% to 95% Mobile Phase B over 2-3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Settings (MRM):
-
Ionization Mode: ESI Positive.
-
MRM Transitions (example values, must be optimized for the specific instrument):[16]
-
Dapoxetine: Precursor ion m/z 306.3 → Product ion m/z 261.2
-
This compound: Precursor ion m/z 292.2 → Product ion m/z 261.2
-
-
Collision energies and other source parameters must be optimized for maximum signal intensity.
-
-
Preparation of Solutions (for plasma analysis):
-
Internal Standard (IS): A stable isotope-labeled analog (e.g., Dapoxetine-d7) is the ideal internal standard to correct for matrix effects and variations in sample preparation and injection.
-
Sample Preparation (Protein Precipitation): To a 100 µL aliquot of human plasma, add 200 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes. Transfer the supernatant to an autosampler vial for injection.
-
Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound reference standard into blank plasma and subjecting them to the same sample preparation procedure.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Linearity Range (in plasma) |
| Dapoxetine | 306.3 | 261.2 | 1.0 - 200 ng/mL[16] |
| This compound | 292.2 | 261.2 | 0.1 - 5.0 ng/mL[16] |
Visualization of Workflows
Logical Relationship Diagram
Sources
- 1. CN107935866B - Preparation method of dapoxetine hydrochloride impurity - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. ijrpc.com [ijrpc.com]
- 6. scispace.com [scispace.com]
- 7. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. usp.org [usp.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. usp.org [usp.org]
- 14. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcmas.com [ijcmas.com]
- 16. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: A Comprehensive Protocol for the Forced Degradation Study of (S)-N-Demethyl Dapoxetine
Abstract: This document provides a detailed protocol and scientific rationale for conducting a forced degradation study on (S)-N-Demethyl Dapoxetine, a key metabolite and potential impurity of Dapoxetine. The study is designed to identify potential degradation products, elucidate degradation pathways, and support the development and validation of a stability-indicating analytical method. This protocol is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific robustness for researchers, scientists, and drug development professionals.
Scientific & Regulatory Imperative
Forced degradation, or stress testing, is a critical component of the drug development process, mandated by global regulatory bodies.[1] As stipulated in ICH guideline Q1A(R2), stress testing is designed to elucidate the intrinsic stability of a drug substance by subjecting it to conditions more severe than those used in accelerated stability testing.[2] The primary objectives of such a study are multifaceted:
-
Identify Degradation Pathways: To understand the chemical vulnerabilities of the molecule under various stress conditions, such as hydrolysis, oxidation, photolysis, and thermolysis.[3]
-
Characterize Degradants: To generate and subsequently identify the structure of potential degradation products that could appear in the drug product during its shelf life.
-
Develop Stability-Indicating Methods: To produce samples that are essential for developing and validating an analytical method that can accurately separate and quantify the active pharmaceutical ingredient (API) from all potential degradation products, thus proving the method's specificity.[4]
-
Inform Formulation and Packaging: The degradation profile helps in the development of a stable formulation and the selection of appropriate packaging to protect the drug product from environmental factors.[3]
This compound, as a primary metabolite of Dapoxetine, shares structural similarities, including a secondary amine and an ether linkage.[5][6] These functional groups are known to be susceptible to specific degradation mechanisms, such as oxidation of the amine and hydrolysis of the ether bond, making a systematic forced degradation study essential.[7][8]
Overall Experimental Workflow
The forced degradation study follows a logical progression from stress sample generation to analytical method validation. The workflow is designed to ensure that data is collected systematically and that the resulting analytical method is robust and reliable.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. database.ich.org [database.ich.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dapoxetine Hydrochloride | C21H24ClNO | CID 71352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Application Note: A Robust UHPLC-Q-TOF Mass Spectrometry Workflow for the Comprehensive Identification of Dapoxetine Metabolites
Abstract
This application note presents a detailed and validated workflow for the identification of dapoxetine metabolites in biological matrices using Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight (UHPLC-Q-TOF) mass spectrometry. Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation, undergoes extensive metabolism.[1][2] A thorough understanding of its metabolic fate is crucial for drug development, ensuring safety and efficacy.[3] The methodology described herein provides a highly sensitive and selective approach for the comprehensive profiling of Phase I and Phase II metabolites of dapoxetine. We detail optimized protocols for sample preparation, chromatographic separation, high-resolution mass spectrometry, and data analysis strategies for confident metabolite identification. This guide is intended for researchers, scientists, and drug development professionals engaged in drug metabolism and pharmacokinetic studies.
Introduction: The Rationale for Dapoxetine Metabolite Profiling
Dapoxetine is rapidly absorbed and metabolized in the body, primarily by cytochrome P450 enzymes such as CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[1][2][4] The resulting metabolites, including dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine, are then eliminated.[1] Characterizing the full spectrum of these metabolites is a critical aspect of drug development. It provides insights into the drug's disposition, potential for drug-drug interactions, and whether any metabolites contribute to the therapeutic effect or potential toxicity.
The coupling of UHPLC with Q-TOF mass spectrometry offers significant advantages for this purpose. UHPLC provides rapid and high-resolution chromatographic separation of complex mixtures, while Q-TOF MS delivers high mass accuracy and sensitivity, enabling the confident identification of metabolites, even at trace levels.[5] This combination is a powerful tool for untargeted and targeted metabolite profiling.[5][6]
Experimental Workflow Overview
The comprehensive identification of dapoxetine metabolites involves a multi-step process, from sample collection to data interpretation. The following diagram illustrates the overall workflow.
Caption: Overall workflow for dapoxetine metabolite identification.
Detailed Protocols and Methodologies
Sample Preparation: Ensuring High-Quality Data
The quality of the analytical data is intrinsically linked to the integrity of the sample preparation. The primary goal is to efficiently extract the metabolites while removing interfering matrix components like proteins.[7]
Protocol for Plasma/Serum Sample Preparation:
-
Thawing: Thaw frozen plasma or serum samples on ice to minimize enzymatic activity.
-
Aliquoting: Aliquot 100 µL of the sample into a clean microcentrifuge tube.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled dapoxetine) to the sample. The 4:1 ratio of organic solvent to plasma effectively precipitates proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.[8]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). This ensures compatibility with the LC system.
-
Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for UHPLC-Q-TOF analysis.
UHPLC-Q-TOF Mass Spectrometry Parameters
The following parameters are a robust starting point for the analysis of dapoxetine and its metabolites. Method optimization may be required depending on the specific instrumentation used.
| UHPLC Parameters | Setting | Rationale |
| Column | C18 reverse-phase, 1.7 µm, 2.1 x 100 mm | Provides excellent separation for a wide range of polar and non-polar metabolites. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 5% to 95% B over 10 minutes | A gradient elution is necessary to separate metabolites with varying polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temperature | 40°C | Elevated temperature reduces viscosity and can improve peak shape. |
| Injection Volume | 5 µL | A small injection volume is sufficient for the sensitivity of modern MS instruments. |
| Q-TOF MS Parameters | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Dapoxetine and its metabolites contain nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temperature | 120°C | Aids in desolvation of the ESI plume. |
| Desolvation Gas Flow | 800 L/hr | Nitrogen gas flow to assist in solvent evaporation. |
| Desolvation Temperature | 400°C | Further aids in the desolvation process. |
| Acquisition Mode | Full Scan (m/z 50-1000) and MS/MS | Full scan provides precursor ion information, while MS/MS provides fragmentation for structural elucidation.[9] |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramped collision energy ensures fragmentation of a wide range of precursor ions. |
Data Analysis and Metabolite Identification
The data analysis workflow is a critical component of metabolite identification.[10] It involves several steps to extract meaningful information from the raw data.
-
Peak Picking and Alignment: Utilize software to detect and align chromatographic peaks across different samples. This corrects for minor retention time shifts.
-
Background Subtraction: Employ algorithms to subtract background noise and matrix-related ions, enhancing the signal-to-noise ratio for true metabolites.[11]
-
Metabolite Filtering: Compare the peak lists from dosed samples with control (blank) samples to identify unique peaks corresponding to the parent drug and its metabolites.
-
Elemental Formula Generation: Based on the accurate mass measurement from the Q-TOF, generate a list of possible elemental formulas for each potential metabolite. A mass error of less than 5 ppm is typically used as a filter.
-
Database Searching: Search the generated formulas against metabolomics databases (e.g., METLIN, HMDB) to find potential matches.
-
Isotopic Pattern Matching: Compare the experimental isotopic pattern with the theoretical pattern for the proposed elemental formula to increase confidence in the identification.
-
MS/MS Fragmentation Analysis: This is the most crucial step for structural elucidation. Analyze the fragmentation patterns of the parent drug and its metabolites to identify characteristic fragments and neutral losses associated with specific biotransformations.
Expected Dapoxetine Metabolites and Biotransformation Pathways
Dapoxetine undergoes several key biotransformation reactions. The following diagram illustrates the primary metabolic pathways.
Caption: Proposed Phase I metabolic pathways of dapoxetine.
A recent study using a similar UHPLC-Q-TOF approach identified eleven biotransformation products of dapoxetine in human liver microsomes.[12][13] The major metabolic reactions observed were N-dealkylation, hydroxylation, N-oxidation, and dearylation.[13] The table below summarizes some of the key identified metabolites.
| Metabolite ID | Biotransformation | Measured m/z ([M+H]+) | Molecular Formula |
| DAP | Parent Drug | 306.1843 | C21H24NO |
| M1 | N-Demethylation | 292.1687 | C20H22NO |
| M2 | N-Demethylation, Aromatic Hydroxylation | 308.1634 | C20H22NO2 |
| M3 | Aromatic Hydroxylation | 322.1770 | C21H24NO2 |
| M5 | N-Oxidation | 322.1770 | C21H24NO2 |
| M6 | N,N-Didesmethylation | 278.1528 | C19H20NO |
Table adapted from Skibiński et al. (2021).[12]
Method Validation Considerations
For regulated bioanalysis, the analytical method must be validated to ensure its reliability.[14][15][16] Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
The UHPLC-Q-TOF mass spectrometry workflow detailed in this application note provides a powerful and reliable approach for the comprehensive identification of dapoxetine metabolites. The high sensitivity, mass accuracy, and resolving power of this technique enable the confident characterization of both expected and novel biotransformation products. This methodology is an invaluable tool for drug metabolism and pharmacokinetic studies, contributing to a deeper understanding of the disposition and safety profile of dapoxetine.
References
-
UHPLC/Q-TOF-MS technique: Introduction and applications. ResearchGate. Available at: [Link]
-
UHPLC-Q-TOF-MS/MS-oriented characteristic components dataset and multivariate statistical techniques for the holistic quality control of Usnea. RSC Publishing. Available at: [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. ResearchGate. Available at: [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime. Available at: [Link]
-
Dapoxetine. Wikipedia. Available at: [Link]
-
Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PubMed Central. Available at: [Link]
-
Recommendations for sample selection, collection and preparation for NMR-based metabolomics studies of blood. PubMed Central. Available at: [Link]
-
Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PubMed Central. Available at: [Link]
-
Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. ResearchGate. Available at: [Link]
-
Quantitative analysis of small molecules in complex matrices using UPLC-QTOF-MS. ResearchGate. Available at: [Link]
-
Data analysis strategies for targeted and untargeted LC-MS metabolomic studies: Overview and workflow. ResearchGate. Available at: [Link]
-
The proposed hepatic metabolic pathway of dapoxetine (location of the hydroxyl group involves the whole naphthalene ring). ResearchGate. Available at: [Link]
-
Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Walsh Medical Media. Available at: [Link]
-
Chapter 5 — Metabolomics Sample Preparation, Storage, and Transportation. Metabolon. Available at: [Link]
-
Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. MDPI. Available at: [Link]
-
LC/Q-TOF Workflows for Comprehensive Micropollutant Analysis. Agilent. Available at: [Link]
-
What is the mechanism of Dapoxetine Hydrochloride?. Patsnap Synapse. Available at: [Link]
-
Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences. Available at: [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. PubMed. Available at: [Link]
-
Emerging new strategies for successful metabolite identification in metabolomics. PubMed Central. Available at: [Link]
-
Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst (RSC Publishing). Available at: [Link]
-
Structures of the analytes and Phase I metabolic pathway of dapoxetine by CYP2D6 enzyme. ResearchGate. Available at: [Link]
-
Method Validation Guidelines. BioPharm International. Available at: [Link]
-
Metabolomic Analysis Using Mass Spectrometry. YouTube. Available at: [Link]
-
Handbook of Analytical Validation. Routledge. Available at: [Link]
-
Metabolomics Sample Preparation FAQ. MetwareBio. Available at: [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) DOI:10.1039/D0AN01319F [pubs.rsc.org]
- 8. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpras.com [ijpras.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
Application Note: Interpreting the Mass Fragmentation Pattern of (S)-N-Demethyl Dapoxetine
Introduction
(S)-N-Demethyl Dapoxetine is the primary active metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) utilized in the treatment of premature ejaculation.[1] The metabolic fate of a drug is of critical importance in pharmaceutical development, as metabolites can exhibit their own pharmacological activity or potential toxicity.[2] Understanding the chemical structure and fragmentation behavior of these metabolites is fundamental for developing robust bioanalytical methods for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed guide to the interpretation of the mass fragmentation pattern of this compound, offering insights into its structural elucidation via tandem mass spectrometry (MS/MS). Furthermore, a comprehensive, field-proven protocol for its analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is presented.
Chemical Structure and Physicochemical Properties
This compound, also known as N-desmethyldapoxetine, is formed through the N-demethylation of the parent drug, Dapoxetine.[1] This metabolic conversion is primarily mediated by cytochrome P450 enzymes in the liver.[1] The key structural difference from Dapoxetine is the removal of one methyl group from the tertiary amine, resulting in a secondary amine. This seemingly minor alteration can influence the compound's polarity, basicity, and, consequently, its chromatographic retention and mass spectrometric fragmentation.
| Property | This compound |
| Molecular Formula | C₂₀H₂₁NO |
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | (S)-N-methyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine |
Mass Spectrometric Fragmentation Analysis
The interpretation of mass spectra is a cornerstone of chemical analysis, providing a molecular fingerprint that can be used for identification and structural elucidation.[3] In the context of drug metabolism, tandem mass spectrometry (MS/MS) is an indispensable tool for characterizing metabolites. The following section details the fragmentation pattern of this compound observed under positive ion electrospray ionization (ESI+).
Precursor Ion Selection
In positive ion mode ESI, this compound readily forms a protonated molecule, [M+H]⁺. Given its molecular weight of 291.39, the precursor ion selected for MS/MS analysis is typically m/z 292.2 .
Proposed Fragmentation Pathway
Upon collisional activation in the mass spectrometer, the protonated this compound undergoes a series of characteristic fragmentation reactions. The proposed fragmentation pathway is illustrated below, followed by a detailed explanation of the formation of major product ions.
Caption: Proposed fragmentation pathway of this compound.
Mechanistic Interpretation of Key Fragments:
-
m/z 261.1: This prominent fragment is formed via the neutral loss of methylamine (CH₅N) from the precursor ion. This is a characteristic fragmentation for secondary amines, involving the cleavage of the C-N bond.
-
m/z 183.1, 157.1, and 129.1: These ions arise from the subsequent fragmentation of the m/z 261.1 ion. The gradual degradation of the alkoxy chain leads to the formation of these smaller fragments, with m/z 129.1 representing the stable naphthalene moiety.
-
m/z 117.1: This fragment corresponds to the phenylpropylamine portion of the molecule, resulting from the cleavage of the ether bond. Its presence is a strong indicator of the core structure of the analyte.
The fragmentation pattern of this compound is consistent with that of other N-dealkylated metabolites, with the initial loss of the amine group being a dominant pathway. The presence of the naphthalene and phenylpropylamine fragments provides high confidence in the identification of this metabolite.
Protocol for LC-MS/MS Analysis
The following protocol provides a robust and reliable method for the quantification of this compound in biological matrices, such as human plasma. This method is based on established protocols for Dapoxetine and its metabolites.[4]
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples, which can interfere with the LC-MS/MS analysis.
Materials:
-
Human plasma samples
-
This compound analytical standard
-
Dapoxetine-d7 (or other suitable deuterated internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Spike 100 µL of blank human plasma with the appropriate concentration of this compound standard and a fixed concentration of the internal standard. For unknown samples, use 100 µL of the sample.
-
Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The chromatographic separation is crucial for resolving this compound from other metabolites and endogenous plasma components. A reversed-phase C18 column is well-suited for this purpose.
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |
Tandem Mass Spectrometry
The mass spectrometer should be operated in positive ion electrospray ionization mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.
| Parameter | Recommended Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 292.2 | 261.1 | 15 |
| This compound | 292.2 | 117.1 | 25 |
| Dapoxetine-d7 (IS) | 313.2 | 164.2 | 20 |
Note: Collision energies should be optimized for the specific instrument being used.
Sources
- 1. scispace.com [scispace.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS) based on a protein precipitation technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in (S)-N-Demethyl Dapoxetine Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-N-Demethyl Dapoxetine, the primary active metabolite of Dapoxetine. Achieving a high yield of this secondary amine from its tertiary amine precursor can be challenging. This document provides a structured, in-depth troubleshooting guide based on established chemical principles and field-proven insights to help you diagnose and resolve common issues leading to low yields.
Section 1: Initial Diagnosis & Troubleshooting Workflow
Q: My synthesis of this compound resulted in a very low yield. Where should I begin my investigation?
A: A low yield is a symptom of underlying issues in your synthetic process. A systematic approach is crucial to pinpoint the root cause. Before consuming more starting material, we recommend a multi-stage diagnostic workflow:
-
Verify Starting Material: Confirm the purity and identity of your starting material, (S)-Dapoxetine. Impurities can interfere with the reaction.
-
Analyze the Crude Reaction Mixture: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a snapshot of the reaction outcome. Did the starting material get consumed? Are there multiple new spots/peaks, indicating side products? Is there a spot corresponding to your desired product?
-
Evaluate Reaction Conditions: Re-examine your protocol. Were the reagent stoichiometry, temperature, and reaction time appropriate for the chosen demethylation method?
-
Assess Work-up & Purification: Significant product loss can occur during aqueous work-up (e.g., extractions at the wrong pH) and purification (e.g., product degradation on silica gel).
The following workflow diagram illustrates a logical path for troubleshooting.
Caption: Troubleshooting workflow for low yield diagnosis.
Section 2: Core Troubleshooting Guide (Q&A)
Q1: My analysis shows a large amount of unreacted (S)-Dapoxetine. How can I drive the demethylation to completion?
A: Incomplete conversion is a common issue stemming from suboptimal reagents or reaction conditions. The N-demethylation of tertiary amines like Dapoxetine requires breaking a stable C-N bond and is not a trivial transformation.
Causality & Solutions:
-
Reagent Reactivity: The choice of demethylating agent is paramount. The von Braun reaction (using Cyanogen Bromide) and various chloroformate-based methods are classic choices, with α-chloroethyl chloroformate (ACE-Cl) being particularly effective for N-demethylation.[1] Photochemical and biochemical methods also exist but are often less practical for standard laboratory synthesis.[2]
-
Mechanism of Action (ACE-Cl): The reaction with ACE-Cl proceeds through a carbamate intermediate. The tertiary amine attacks the chloroformate, leading to the expulsion of a chloride ion. This intermediate is then thermally decomposed (often in methanol) to yield the secondary amine hydrochloride, carbon dioxide, and vinyl chloride.[1] Understanding this two-step process is key to troubleshooting.
-
Stoichiometry: Ensure at least one full equivalent of the demethylating agent is used. An excess (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, but a large excess may lead to side reactions.
-
Temperature and Time: The initial carbamate formation is often performed at low temperatures (e.g., 0 °C) to control reactivity, followed by warming to room temperature or gentle heating. The subsequent hydrolysis/decomposition step typically requires heating (e.g., refluxing in methanol) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal time.
| Reagent Class | Example(s) | Advantages | Disadvantages |
| Chloroformates | α-Chloroethyl chloroformate (ACE-Cl), Phenyl chloroformate | High yield, good selectivity for N-methyl groups.[1] | Often requires chlorinated solvents, can be moisture-sensitive.[3] |
| Cyanamides | Cyanogen Bromide (CNBr) - von Braun reaction | Historically significant. | Highly toxic, harsh conditions.[2] |
| Oxidative Methods | H₂O₂, KMnO₄, Polonovski Reaction | Can be effective. | Risk of over-oxidation, poor selectivity. |
| Solid-Phase | Permanganate or Triazine reagents on a solid support | Simplified work-up, high selectivity.[4][5] | May require specialized setup. |
Q2: My crude LC-MS shows several unexpected peaks. What side reactions could be occurring and how can I minimize them?
A: The molecular structure of Dapoxetine contains several reactive sites beyond the target N-methyl group. Unwanted side reactions can significantly reduce the yield of the desired (S)-N-Demethyl product.
Potential Side Reactions:
-
N-Oxide Formation: If using oxidative methods, the tertiary amine can be converted to an N-oxide, which may be stable under the reaction conditions and not proceed to the demethylated product. This is a key intermediate in the Polonovski reaction but an endpoint otherwise.[2]
-
Ether Cleavage (Denaphthalenyloxylation): The naphthyloxy ether bond could be susceptible to cleavage under certain harsh nucleophilic or strongly acidic/basic conditions. While reported as a side reaction during a reduction step in a related synthesis[6], its stability should not be taken for granted during demethylation.
-
Dearylation: Cleavage of the entire naphthyloxy-propyl side chain is a possibility, leading to N-demethylated phenylpropanolamine derivatives.[7]
-
Racemization: The stereocenter is benzylic and could be prone to epimerization under harsh basic or thermal conditions, leading to a loss of enantiomeric purity.
Sources
- 1. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP2580218A1 - Process for n-dealkylation of tertiary amines - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of Dapoxetine and Desmethyldapoxetine
Welcome to the dedicated technical support guide for optimizing the chromatographic separation of Dapoxetine and its primary N-demethylated metabolite, desmethyldapoxetine. This resource is designed for researchers, analytical chemists, and drug development professionals who encounter challenges in achieving adequate resolution between these two closely related compounds. Here, we will explore the underlying chromatographic principles and provide practical, field-tested solutions in a direct question-and-answer format.
Introduction: The Analytical Challenge
Dapoxetine and desmethyldapoxetine are structurally similar, with the only difference being a single methyl group on the amine nitrogen. This subtle structural variance results in very similar physicochemical properties, making their separation by reversed-phase chromatography a non-trivial task. Desmethyldapoxetine, being slightly more polar due to the loss of a methyl group, will typically elute earlier than the parent drug, but achieving baseline resolution requires careful method optimization. Common issues include peak co-elution, significant peak tailing for both analytes, and inconsistent retention times.
This guide provides a systematic approach to troubleshooting and method development, grounded in the principles of chromatographic theory.
Frequently Asked Questions (FAQs)
Here are answers to the most common initial questions regarding the separation of Dapoxetine and its desmethyl metabolite.
Q1: Why is it so difficult to separate Dapoxetine and desmethyldapoxetine?
A1: The difficulty arises from their high structural similarity. With only a single methyl group difference, their hydrophobicity is very close. In reversed-phase HPLC, where separation is primarily driven by hydrophobic interactions with the stationary phase, this leads to very similar retention times, making baseline resolution challenging to achieve without careful optimization of selectivity.
Q2: What is a good starting point for a column and mobile phase?
A2: A high-purity, end-capped C18 column is the most common and effective choice.[1][2] A good starting mobile phase would be a gradient elution using acetonitrile and an acidic aqueous buffer. For example, a mobile phase consisting of 0.1% trifluoroacetic acid (TFA) in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B) is a robust starting point.[1] The low pH is critical for ensuring good peak shape for these basic compounds.
Q3: My peaks are tailing significantly. What is the primary cause?
A3: Peak tailing for basic compounds like Dapoxetine is most often caused by secondary interactions between the protonated amine groups on the analytes and negatively charged residual silanol groups on the silica-based stationary phase.[3] This interaction creates a secondary, stronger retention mechanism that slows a portion of the analyte molecules, resulting in a tailed peak.
Q4: What is the expected elution order for these two compounds?
A4: In reversed-phase chromatography, more polar compounds elute earlier. Desmethyldapoxetine is more polar than Dapoxetine because it lacks one of the N-methyl groups, reducing its hydrophobicity. Therefore, the expected elution order is: 1. Desmethyldapoxetine followed by 2. Dapoxetine .
In-Depth Troubleshooting Guide
This section provides detailed, step-by-step guidance for resolving specific experimental problems.
Issue 1: Poor Resolution (Resolution Factor, Rs < 1.5)
Q: I have two peaks, but they are not baseline separated. How can I improve the resolution?
A: Improving resolution (Rs) involves increasing column efficiency (N), selectivity (α), or the retention factor (k'). The most effective way to improve resolution between two closely eluting peaks is to increase the selectivity.
Workflow for Improving Resolution
The following diagram outlines a systematic approach to troubleshooting poor resolution.
Caption: A logical workflow for diagnosing and fixing poor chromatographic resolution.
Step-by-Step Protocol: Optimizing Selectivity
If your peak shape is acceptable, focus on changing the method's selectivity.
-
Adjust the Organic Modifier Concentration:
-
Action: Decrease the percentage of acetonitrile or methanol in the mobile phase (or flatten the gradient).
-
Causality: Reducing the mobile phase strength increases the retention factor (k') for both analytes. This increased interaction time with the stationary phase can often amplify small differences in hydrophobicity, leading to better separation.
-
Procedure: If using a gradient from 40% to 80% Acetonitrile, try flattening it to run from 40% to 70% over the same time period.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile (ACN), switch to methanol (MeOH), or vice-versa.
-
Causality: ACN and MeOH have different chemical properties and interact differently with both the analytes and the stationary phase. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding. This change in interaction mechanism can significantly alter selectivity (α) and may improve resolution where simply adjusting the concentration does not.
-
-
Adjust the Column Temperature:
-
Action: Systematically vary the column temperature (e.g., test at 25°C, 30°C, and 35°C).
-
Causality: Temperature affects mobile phase viscosity and the kinetics of mass transfer. While higher temperatures generally decrease retention times and improve efficiency, the effect on selectivity can be unpredictable. Sometimes, a lower temperature can enhance the specific interactions that lead to better separation.
-
Issue 2: Severe Peak Tailing
Q: My peaks for both Dapoxetine and desmethyldapoxetine are showing significant tailing, even when they are separated. How do I fix this?
A: As mentioned, this is a classic sign of secondary interactions with silanol groups. The primary strategy is to suppress these interactions.
Strategies to Mitigate Peak Tailing
| Strategy | Mechanism of Action | Recommended Action |
| Lower Mobile Phase pH | At a low pH (e.g., 2.5-3.0), the acidic protons in the mobile phase protonate the residual silanol groups (Si-O⁻ to Si-OH), neutralizing their negative charge. This prevents ionic attraction with the protonated basic analytes. | Use a buffer or acidifier to maintain a pH between 2.5 and 3.5. Common choices include 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, or a phosphate buffer.[1][4][5] |
| Increase Buffer/Additive Concentration | A higher concentration of the acidic additive (like TFA) or buffer ions can more effectively compete with the analyte for interaction with active sites on the stationary phase, masking the silanols. | If using 0.05% TFA, try increasing to 0.1%. Ensure you do not exceed the solubility limits or pressure capabilities of your system. |
| Use a Modern, End-capped Column | Modern columns are manufactured with high-purity silica and undergo a process called "end-capping," where most residual silanols are chemically bonded with a small silylating agent. This physically blocks them from interacting with analytes. | Switch to a column specifically designed for good peak shape with basic compounds, such as a Waters XBridge BEH C18, Phenomenex Luna C18(2), or Agilent Zorbax SB-C18.[6] |
Experimental Protocol: Starting HPLC Method for Symmetric Peaks
This protocol is designed as a robust starting point to achieve good peak shape and resolution.
-
Column: High-purity, end-capped C18, 250 mm x 4.6 mm, 5 µm particle size.[1][2]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 70% B (Linear ramp)
-
15-17 min: 70% to 30% B (Return to initial)
-
17-20 min: 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: ~292 nm, which is a common absorbance maximum for Dapoxetine.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve standards in a 50:50 mixture of acetonitrile and water.
-
System Suitability Criteria:
Issue 3: Inconsistent Retention Times
Q: The retention times for my peaks are shifting between injections or between analytical runs. What could be the cause?
A: Retention time instability is typically due to issues with the HPLC system or mobile phase preparation, rather than the column chemistry itself.
Troubleshooting Retention Time Drift
The diagram below illustrates the decision-making process for diagnosing retention time instability.
Caption: A flowchart for identifying the root cause of shifting retention times.
-
Insufficient Column Equilibration:
-
Problem: If the column is not fully equilibrated with the initial mobile phase conditions before injection, retention times will drift, especially in the first few runs of a sequence.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before the first injection. For a 250 x 4.6 mm column, this equates to approximately 25-40 mL.[9]
-
-
Mobile Phase Composition Changes:
-
Problem: The volatile organic component (acetonitrile) can selectively evaporate over time, increasing the aqueous content and thus increasing retention times. Buffers can also precipitate if not fully soluble in the mobile phase mixture.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. Always filter buffered aqueous phases before use.
-
-
Pump and Hardware Issues:
-
Problem: Inconsistent flow delivery from the pump is a major cause of retention time shifts. This can be due to air bubbles, worn pump seals, or faulty check valves.
-
Solution: Degas your mobile phases thoroughly. Regularly purge the pump to remove air bubbles. If pressure fluctuations persist, consult your instrument's manual for maintenance procedures on pump seals and check valves.[9]
-
By systematically addressing these common issues, you can develop a robust and reliable method for the baseline separation of Dapoxetine and desmethyldapoxetine, ensuring accurate and reproducible results for your research and quality control applications.
References
-
Ananda, K., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry, 3(1). Available at: [Link]
-
Liew, K. B., & Peh, K. K. (2012). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 261-267. Available at: [Link]
-
Liew, K. B., & Peh, K. K. (2012). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 69(3), 393-400. Available at: [Link]
-
Reddy, B. P., et al. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. ResearchGate. Available at: [Link]
-
ResearchGate. Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05 mg/ml) Spiked with (R)-Enantiomer (0.5%). ResearchGate. Available at: [Link]
-
Ilisz, I., et al. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A, 1626, 461368. Available at: [Link]
-
Suryawanshi, P., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences, 10(10), 21-35. Available at: [Link]
-
Pikul, P., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(11), 3139. Available at: [Link]
-
Walash, M., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic. Journal of Chromatographic Science, 55(10), 1045-1055. Available at: [Link]
-
Zhang, Z., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. Journal of Chromatography B, 1014, 69-75. Available at: [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
-
Liew, K. B., & Peh, K. K. (2012). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. PubMed. Available at: [Link]
-
Szemán, J., et al. (2012). Chiral recognition of dapoxetine enantiomers with methylated-gamma-cyclodextrin: a validated capillary electrophoresis method. Journal of Pharmaceutical and Biomedical Analysis, 62, 142-147. Available at: [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. Available at: [Link]
-
Aldawsari, H. M., & Badr-Eldin, S. M. (2020). Enhanced pharmacokinetic performance of dapoxetine hydrochloride via the formulation of instantly-dissolving buccal films with acidic pH modifier and hydrophilic cyclodextrin: Factorial analysis, in vitro and in vivo assessment. Journal of Advanced Research, 24, 281-290. Available at: [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ijcmas.com [ijcmas.com]
- 5. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. ptfarm.pl [ptfarm.pl]
- 9. agilent.com [agilent.com]
Technical Support Center: Enhancing Mass Spectrometric Sensitivity for (S)-N-Demethyl Dapoxetine Analysis
Welcome to the technical support center for the bioanalysis of (S)-N-Demethyl Dapoxetine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the enhancement of mass spectrometric sensitivity for this specific analyte. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges in your experimental workflow.
Introduction: The Challenge of Sensitivity
This compound, a primary metabolite of Dapoxetine, often circulates at low concentrations in biological matrices.[1][2] Achieving adequate sensitivity in its quantification is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide will navigate you through a logical, stepwise approach to identify and resolve sensitivity issues in your LC-MS/MS workflow.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound and its parent drug, Dapoxetine?
A1: Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is the gold standard for quantifying drug metabolites due to its high selectivity and sensitivity.[3] For Dapoxetine and its N-demethylated metabolite, the following positive ion mode electrospray ionization (ESI) transitions are commonly used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Dapoxetine | 306.2 / 306.3 | 157.2 / 261.2 | [4][5][6] |
| This compound | 292.2 | 261.2 | [4][6] |
| Dapoxetine-d7 (Internal Standard) | 313.2 | 164.2 | [5] |
Note: The exact m/z values may vary slightly depending on instrument calibration and resolution.
Q2: I am observing a weak signal for this compound. Where should I start troubleshooting?
A2: A systematic approach is crucial. Begin by isolating the problem to one of the three main components of your workflow: sample preparation, liquid chromatography, or mass spectrometry. The following diagram illustrates a logical troubleshooting workflow:
Caption: A stepwise approach to troubleshooting low sensitivity.
Start with your sample preparation, as inefficient extraction or significant matrix effects are common culprits.[7]
Q3: How can I determine if my low sensitivity is due to poor extraction recovery?
A3: To assess extraction recovery, compare the analyte response from a pre-extracted spiked sample to a post-extracted spiked sample at the same concentration.
Experimental Protocol: Extraction Recovery Assessment
-
Prepare two sets of samples:
-
Set A (Pre-extraction spike): Spike a blank biological matrix with a known concentration of this compound and proceed with your entire extraction protocol.
-
Set B (Post-extraction spike): Extract a blank biological matrix first. Then, spike the resulting extract with the same known concentration of this compound.
-
-
Analyze both sets by LC-MS/MS.
-
Calculate the recovery:
-
Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100
-
A low recovery percentage (typically <85%) indicates that your extraction method is inefficient and requires optimization. Consider alternative extraction techniques such as solid-phase extraction (SPE) which can offer cleaner extracts compared to simple protein precipitation.[8]
Troubleshooting Guides
Guide 1: Mitigating Matrix Effects
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a primary cause of poor sensitivity and variability in bioanalysis.[9]
Q: My signal for this compound is inconsistent and suppressed. How can I identify and minimize matrix effects?
A: The presence of phospholipids is a major contributor to matrix effects in plasma and blood samples.[9]
Step 1: Diagnose the Matrix Effect
A simple method to visualize the matrix effect is to perform a post-column infusion experiment.
Caption: Experimental setup for post-column infusion analysis.
Protocol:
-
Infuse a standard solution of this compound at a constant flow rate into the LC eluent stream after the analytical column.
-
Inject an extracted blank matrix sample.
-
Monitor the signal of the analyte. A drop in the signal intensity indicates ion suppression at the retention time of the co-eluting matrix components.
Step 2: Implement Mitigation Strategies
-
Improve Chromatographic Separation: Ensure that this compound is chromatographically resolved from the regions of significant ion suppression. Adjusting the gradient profile or using a different stationary phase can achieve this.
-
Enhance Sample Cleanup: As mentioned, switching from protein precipitation to a more rigorous sample preparation method like solid-phase extraction (SPE) can significantly reduce matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Dapoxetine-d7, co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[5][10] While a specific SIL-IS for this compound would be ideal, a structurally related one can still offer significant benefits.
Guide 2: Optimizing Mass Spectrometric Parameters
Fine-tuning the mass spectrometer's ion source and collision cell parameters is essential for maximizing the signal-to-noise ratio.[11]
Q: I've optimized my sample preparation and chromatography, but the sensitivity is still not at the desired level. What MS parameters should I focus on?
A: Direct infusion of a pure standard of this compound into the mass spectrometer is the most effective way to optimize these parameters.
Key Parameters for Optimization:
| Parameter | Rationale for Optimization | Typical Starting Point (ESI+) |
| Capillary Voltage | Affects the efficiency of droplet charging and ion formation. | 3.0 - 4.5 kV |
| Cone Voltage / Declustering Potential | Prevents ion clusters and aids in desolvation. | 20 - 50 V |
| Source Temperature | Facilitates solvent evaporation from charged droplets. | 120 - 150 °C |
| Desolvation Gas Flow & Temperature | Aids in the desolvation process to generate gas-phase ions. | 600 - 800 L/hr; 350 - 500 °C |
| Collision Energy (for MRM) | Controls the fragmentation of the precursor ion to the product ion. | Systematically ramped to find the optimum for the 292.2 -> 261.2 transition. |
These are general ranges and should be optimized for your specific instrument model.
The optimization of these parameters is crucial and can significantly enhance the signal intensity.[12]
Guide 3: The Role of Chemical Derivatization
Q: Can chemical derivatization improve the sensitivity for this compound?
A: Yes, derivatization can be a powerful strategy, especially for compounds with poor ionization efficiency. This compound has a secondary amine group that can be targeted for derivatization.
Rationale:
-
Improved Ionization: Derivatizing agents can introduce a readily ionizable group, enhancing the signal in the mass spectrometer.
-
Enhanced Chromatographic Retention: For polar metabolites, derivatization can increase hydrophobicity, leading to better retention on reversed-phase columns and separation from early-eluting matrix components.
Potential Derivatizing Reagents for Secondary Amines:
| Reagent | Advantages | Considerations |
| Dansyl Chloride | Well-established, enhances fluorescence and ionization efficiency.[13] | Can react with other nucleophiles.[13] |
| Phenyl Isothiocyanate (PITC) | Reacts with primary and secondary amines to form stable derivatives.[14] | Reaction may require heating.[14] |
Experimental Protocol: General Derivatization Workflow
-
Sample Preparation: Extract this compound from the biological matrix and dry down the extract.
-
Reagent Preparation: Prepare the derivatizing reagent solution according to the manufacturer's instructions or literature protocols.[15]
-
Reaction: Reconstitute the dried extract in a suitable buffer, add the derivatizing reagent, and incubate under optimized conditions (e.g., temperature and time).[15]
-
Quenching (if necessary): Stop the reaction by adding a quenching agent.
-
Analysis: Inject the derivatized sample into the LC-MS/MS system. The MRM transition will need to be re-optimized for the derivatized analyte.
Adherence to Regulatory Standards
All method development and validation activities should be conducted in accordance with the principles outlined in regulatory guidelines from bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[16][17][18][19][20] This ensures data integrity and reliability for regulatory submissions. Key validation parameters include selectivity, accuracy, precision, and stability.[17][19]
References
-
Validated LC–MS/MS Method for Therapeutic Drug Monitoring of Thiopurine Metabolites in Red Blood Cells | LCGC International. (2026, January 20). Available from: [Link]
-
Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (2016, February 5). Journal of Chromatography B, 1011, 124-130. Available from: [Link]
-
Mass spectrum for (a) Avanafil, (b) Dapoxetine and (c) Tadalafil - ResearchGate. Available from: [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Available from: [Link]
-
Preparation method of this compound. (2016). SciSpace. Available from: [Link]
-
High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. (2020, July 15). Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. Available from: [Link]
-
Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. (2023, July 7). Journal of the American Society for Mass Spectrometry, 34(8), 1645-1654. Available from: [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018, September 1). LCGC North America, 36(9), 632-639. Available from: [Link]
-
Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022, April 22). Molecules, 27(9), 2707. Available from: [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). Molecules, 26(11), 3325. Available from: [Link]
-
Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022). ResearchGate. Available from: [Link]
-
Bioanalytical method validation. (2011). European Medicines Agency. Available from: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022, October 1). LCGC North America, 40(10), 478-482. Available from: [Link]
-
A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Available from: [Link]
-
Mass Spectrometry Imaging for Drugs and Metabolites. (2012). PMC. Available from: [Link]
-
Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma. (2016). PubMed. Available from: [Link]
-
Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). Foods, 9(1), 49. Available from: [Link]
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Available from: [Link]
-
Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. (2022). Metabolites, 12(1), 74. Available from: [Link]
-
Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. (2012). ResearchGate. Available from: [Link]
-
Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity?. (2022, October 10). LCGC International. Available from: [Link]
-
Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019, November 12). Royal Society of Chemistry. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2018, December 19). Journal of Pharmaceutical and Biomedical Analysis, 165, 289-297. Available from: [Link]
-
Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). Clinical Chemistry, 61(8), 1028-1036. Available from: [Link]
-
Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. (2022, April 22). National Institutes of Health. Available from: [Link]
-
Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. (2017). ResearchGate. Available from: [Link]
-
ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, May 24). International Council for Harmonisation. Available from: [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Available from: [Link]
-
Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019, February 20). Journal of Pharmaceutical and Biomedical Analysis, 165, 289-297. Available from: [Link]
-
Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. Available from: [Link]
Sources
- 1. Preparation method of this compound (2016) | Zhang Yunhui | 1 Citations [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study | MDPI [mdpi.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ema.europa.eu [ema.europa.eu]
- 18. elearning.unite.it [elearning.unite.it]
- 19. database.ich.org [database.ich.org]
- 20. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing matrix effects in the bioanalysis of (S)-N-Demethyl Dapoxetine
A Senior Application Scientist's Guide to Identifying, Troubleshooting, and Mitigating Matrix Effects in LC-MS/MS Assays
Welcome to the technical support center for the bioanalysis of (S)-N-Demethyl Dapoxetine. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the quantitative analysis of this key metabolite in complex biological matrices such as plasma or serum. My objective is to provide you with not just protocols, but the underlying scientific reasoning to empower you to develop robust, accurate, and reliable bioanalytical methods.
The accurate quantification of this compound, the primary active metabolite of Dapoxetine[1], is critical for pharmacokinetic and toxicokinetic studies. However, like many bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), this process is susceptible to the phenomenon known as the "matrix effect," which can severely compromise data integrity.[2] This guide provides a structured, question-and-answer approach to troubleshoot and resolve these challenges.
Section 1: Understanding and Identifying Matrix Effects
This section addresses the fundamental questions surrounding matrix effects and how to diagnose their presence in your assay.
Q1: What are matrix effects and why are they a critical concern for this compound analysis?
Answer: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unidentified, components in the sample matrix.[3][4] In the context of LC-MS/MS, this translates to either an artificial suppression or enhancement of the mass spectrometer signal for this compound, which is not related to its actual concentration.
Q2: What are the most common sources of matrix effects when analyzing plasma or serum samples?
Answer: Biological matrices like plasma are incredibly complex. The primary culprits behind matrix effects are endogenous components that are not fully removed during sample preparation.[3] For plasma, these include:
-
Phospholipids: As major components of cell membranes, phospholipids are abundant in plasma and are notorious for causing significant ion suppression.[8][9] They often co-extract with analytes and can elute across a wide chromatographic window, potentially interfering with the analyte of interest.
-
Salts and Proteins: Although most proteins are precipitated, residual salts and small proteins or peptides can alter the droplet formation and evaporation process in the ESI source, affecting ionization.[3]
-
Other Endogenous Molecules: Lipids, cholesterol, and other small molecule metabolites can co-elute and interfere with the analyte's ionization.
-
Exogenous Components: Anticoagulants (e.g., EDTA, heparin), dosing vehicles, and co-administered medications can also contribute to matrix effects.[3]
Q3: How can I determine if my this compound assay is suffering from matrix effects?
Answer: You cannot "see" matrix effects by simply looking at a chromatogram of your analyte. Their detection requires specific experiments. The two standard approaches are:
-
Qualitative Assessment via Post-Column Infusion: This technique provides a visual representation of where ion suppression or enhancement occurs across your entire chromatographic gradient. It is an excellent diagnostic tool during method development.[10][11][12]
-
Quantitative Assessment via Matrix Factor (MF) Calculation: This is the regulatory-expected method to definitively measure the extent of the matrix effect.[3][4] It involves comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat (pure) solvent solution. A matrix factor of <1 indicates suppression, while a factor of >1 indicates enhancement.[3]
The workflow below illustrates the general process of identifying and addressing these issues.
Caption: Workflow for identifying and mitigating matrix effects.
Section 2: Troubleshooting and Mitigation Strategies
This section provides actionable solutions to common problems encountered during method development and validation.
Q4: I'm observing high variability in my low QC samples across six different lots of plasma. Could this be a matrix effect?
Answer: Yes, this is a classic sign of a differential matrix effect. While your method might seem fine in a single lot of pooled plasma, the composition of plasma can vary significantly between individuals (and therefore, lots).[13] This inter-lot variability can lead to different degrees of ion suppression or enhancement, causing your QC samples to fail accuracy and precision criteria.
According to the FDA's M10 guidance, the matrix effect should be evaluated using at least six different sources/lots of matrix.[4] If you see significant variation, it confirms that your current method is not robust enough to handle the natural biological diversity of the samples.
Q5: What are the primary strategies to reduce or eliminate matrix effects?
Answer: There are three main lines of defense, which can be used in combination:
-
Improve Sample Cleanup: The most effective strategy is to remove the interfering components before they ever reach the LC-MS system.[9][14] This involves moving from simpler techniques like Protein Precipitation (PPT) to more selective ones like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).
-
Optimize Chromatography: If interferences cannot be completely removed, you can adjust your chromatographic method to separate them from your analyte's elution time. This ensures that this compound is ionized with minimal competition.[10][14]
-
Compensate with an Appropriate Internal Standard (IS): Using a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensation.[3][15] A SIL-IS co-elutes with the analyte and experiences the exact same matrix effects, allowing for a reliable correction in the final analyte-to-IS response ratio.
Q6: Which sample preparation technique is best for minimizing matrix effects for this compound in plasma?
Answer: The choice of technique involves a trade-off between cleanliness, recovery, and throughput. For minimizing matrix effects, especially from phospholipids, a more rigorous cleanup is highly recommended.
| Technique | Mechanism | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins. | Fast, simple, high throughput. | Poor selectivity. Co-extracts many matrix components, especially phospholipids.[2] | Early discovery, when speed is prioritized over robustness. |
| Liquid-Liquid Extraction (LLE) | Partitioning the analyte into an immiscible organic solvent based on pH and polarity. | Can provide cleaner extracts than PPT. Can remove salts and some phospholipids.[9] | Can be labor-intensive, uses large solvent volumes, may have emulsion issues. | Intermediate cleanup when analyte has favorable partitioning properties. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective. Excellent for removing phospholipids and other interferences.[8] | Requires method development, can be lower throughput than PPT. | Method validation and regulated bioanalysis. Provides the cleanest extracts and minimizes matrix effects most effectively. |
Recommendation: For a robust, regulatory-compliant assay for this compound, Solid-Phase Extraction (SPE) is the superior choice for minimizing matrix effects.[9]
Q7: How can I optimize my chromatographic method to avoid matrix effects?
Answer: If your post-column infusion experiment reveals a zone of ion suppression, you should try to move your analyte's retention time away from it.[10] Consider the following adjustments:
-
Change Gradient Slope: A shallower gradient can increase the separation between your analyte and co-eluting interferences.
-
Modify Mobile Phase: Adjusting the pH or using different organic modifiers can alter the retention of both the analyte and matrix components.
-
Switch Column Chemistry: If a standard C18 column isn't providing enough separation, consider alternative chemistries (e.g., Phenyl-Hexyl, Biphenyl, or HILIC) that offer different selectivity.
-
Use a Diverter Valve: Program the valve to send the highly contaminated early-eluting components (like salts) and late-eluting components (like phospholipids) directly to waste instead of into the MS source.
Q8: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended?
Answer: An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process—from extraction to ionization.[15]
-
Analog (or Structural Analog) IS: This is a different molecule that is chemically similar to the analyte. While it can correct for some variability in sample preparation, it will have a different retention time and different ionization efficiency. Therefore, it will not experience the same matrix effect as the analyte and cannot reliably correct for it.
-
Stable Isotope-Labeled (SIL) IS: This is the analyte molecule itself, but with some atoms (e.g., ²H, ¹³C, ¹⁵N) replaced by their heavy stable isotopes. It is chemically identical to the analyte, meaning it co-elutes perfectly and is affected by ion suppression or enhancement in the exact same way.[3][15] This allows the ratio of Analyte Peak Area / IS Peak Area to remain constant, even if the absolute signal for both is suppressed. This is the most reliable way to ensure accurate quantification in the presence of unavoidable matrix effects.[13]
Section 3: Advanced Protocols for Quantitative Assessment
This section provides step-by-step guides for the key experiments required to validate your method's performance against matrix effects.
Q9: How do I perform a post-column infusion experiment to qualitatively assess matrix effects?
Answer: This experiment helps you visualize the impact of the matrix across your entire chromatographic run.[16]
Caption: Experimental setup for post-column infusion.
Experimental Protocol:
-
Prepare Infusion Solution: Make a solution of this compound in your mobile phase at a concentration that gives a stable, mid-range signal (e.g., 50-100 ng/mL).
-
Set Up Infusion Pump: Place the solution in a syringe pump and set it to deliver a constant, low flow rate (e.g., 10-20 µL/min).[15]
-
Combine Flows: Use a T-piece to introduce the infusion solution into the mobile phase stream after the analytical column but before the mass spectrometer inlet.[15]
-
Equilibrate System: Start the LC flow and the infusion pump. Monitor the signal for this compound until you see a stable, flat baseline. This baseline represents 100% signal (no matrix effect).
-
Inject Blank Matrix: Inject a sample of extracted blank plasma (a sample prepared using the exact same procedure as your study samples, but without any analyte or IS).
-
Analyze the Chromatogram: Observe the stable baseline of the infused analyte.
-
Dips or valleys in the baseline indicate ion suppression at that retention time.
-
Peaks or humps in the baseline indicate ion enhancement .
-
Q10: How do I quantitatively measure the Matrix Factor (MF) as required by regulatory guidelines?
Answer: This experiment directly quantifies the impact of the matrix on your analyte and internal standard. The procedure is defined in regulatory guidances like the ICH M10.[3][4]
Experimental Protocol:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and your IS into the final reconstitution solvent at two concentrations (low and high QC levels).
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank plasma. Spike the extracted matrix (the final eluate before drying down) with the analyte and IS to the same final concentrations as Set A.
-
Set C (Aqueous Standard - for Recovery): While not needed for MF, this set involves spiking analyte/IS into the matrix before extraction and is used to calculate extraction recovery.
-
-
Analyze Samples: Inject all samples from Set A and Set B into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Data Against Acceptance Criteria:
| Parameter | Calculation | Regulatory Acceptance Criteria (ICH M10) [4] |
| Matrix Factor (Analyte) | Mean Area (Set B) / Mean Area (Set A) | Ideally between 0.80 and 1.20, though not strictly enforced if IS-normalized MF passes. |
| Matrix Factor (IS) | Mean Area IS (Set B) / Mean Area IS (Set A) | Should be consistent across lots. |
| IS-Normalized MF | MF (Analyte) / MF (IS) | The precision, expressed as the coefficient of variation (%CV), of the IS-normalized MF across the different lots should not be greater than 15%. |
Q11: My validation failed the matrix effect assessment (IS-Normalized MF %CV > 15%). What are my next steps?
Answer: A failure in the matrix effect validation is a critical issue that must be resolved. Do not proceed with sample analysis. Follow this troubleshooting plan:
-
Re-evaluate Sample Preparation: This is the most common cause. If you are using PPT, you must switch to a more selective method like SPE or LLE to improve the removal of phospholipids and other interferences.[3][9]
-
Re-evaluate Chromatography: If a better cleanup is insufficient, revisit your LC method. Your goal is to chromatographically separate your analyte from the region of ion suppression identified in your post-column infusion experiment.
-
Verify Internal Standard Choice: Ensure you are using a high-quality, stable isotope-labeled IS. An analog IS is not sufficient to correct for differential matrix effects and is a likely reason for failure.
-
Consider Sample Dilution: If the analyte concentration is high enough, you may be able to dilute the sample with a surrogate matrix or mobile phase.[10][17] This reduces the concentration of interfering components but may compromise the lower limit of quantification (LLOQ).
-
Re-Validate: After making any changes, you must perform a partial or full re-validation of the method, including a new matrix effect assessment with at least six lots of matrix, to prove the issue has been resolved.[4]
References
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. [Link]
-
Liao, Y., et al. (2023). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry. [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Critical Reviews in Analytical Chemistry. [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In LCGC North America. [Link]
-
Côté, C., et al. (2007). Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. ResearchGate. [Link]
-
Gosetti, F., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]
-
The structure of dapoxetine: (+)‐(S)‐N,N‐dimethyl(a)‐(α)‐(2 [1‐naphthalenyloxy]ethyl)‐benzenemethanamine hydrochloride. (n.d.). ResearchGate. [Link]
-
Godzien, J., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Omega. [Link]
-
Hewavitharana, A.K. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. In Bioanalysis. [Link]
-
El-Bagary, R., et al. (2020). Simultaneous determination of Avanafil and Dapoxetine in human plasma using liquid chromatography/tandem mass spectrometry (LC-MS/MS): application to a clinical study. Analytical Methods. [Link]
-
Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method. (2023, January 24). RPubs. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. (n.d.). Sannova. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry. [Link]
-
Jagerdeo, E. (2021, November 2). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Chromatography Online. [Link]
-
Liao, Y., et al. (2023). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. National Center for Biotechnology Information. [Link]
-
Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2023, July 10). YouTube. [Link]
-
M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration. [Link]
-
Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration. [Link]
-
van de Merbel, N. C., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Bioanalysis. [Link]
-
Rossmann, J., et al. (2024). Standardization via Post Column Infusion—A Novel and Convenient Quantification Approach for LC-MS/MS. Molecules. [Link]
-
Ryska, M. (2016). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmacompass.com [pharmacompass.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eijppr.com [eijppr.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Chiral HPLC Separation of Dapoxetine Metabolites
Welcome to the technical support center for the chiral HPLC separation of Dapoxetine and its metabolites. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you navigate the complexities of this specific chiral separation.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each issue is followed by a step-by-step troubleshooting plan, explaining the scientific rationale behind our recommendations.
Q1: Why am I observing poor or no resolution between the enantiomers of Dapoxetine?
Answer:
Poor resolution in chiral separations is a common challenge and can stem from several factors related to your column, mobile phase, or other chromatographic conditions. Here’s a systematic approach to troubleshoot this issue:
Step 1: Verify Column Selection and Health
-
Rationale: The choice of chiral stationary phase (CSP) is the most critical factor for achieving enantioselectivity. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have shown success in separating Dapoxetine enantiomers.[1][2][3] The health of your column is also paramount; a degraded or contaminated column will not perform optimally.
-
Protocol:
-
Confirm Column Type: Ensure you are using a suitable polysaccharide-based chiral column. Columns like Lux Cellulose-3 have been reported to provide good results for Dapoxetine.[1][2]
-
Column Flushing: If the column has been used previously, flush it according to the manufacturer's instructions to remove any strongly retained compounds. A general procedure is to flush with an appropriate solvent like isopropanol.
-
Performance Check: If you have a standard for your column, inject it to verify that the column is performing to specification.
-
Step 2: Optimize the Mobile Phase
-
Rationale: The mobile phase composition directly influences the interactions between the analytes and the CSP, thereby affecting selectivity and resolution.[4]
-
Protocol:
-
Solvent Selection: In polar organic mode, alcohols like methanol, ethanol, and isopropanol are common primary solvents. For Dapoxetine, ethanol has been shown to increase enantioselectivity compared to methanol.[1]
-
Additive Concentration: Basic additives like diethylamine (DEA) are often necessary to improve peak shape and resolution for basic compounds like Dapoxetine.[1] Systematically vary the concentration of DEA (e.g., from 0.05% to 0.2%).
-
Solvent Screening: If resolution is still poor, a systematic screening of different alcohol/acetonitrile ratios in the mobile phase can be beneficial.
-
Step 3: Adjust the Column Temperature
-
Rationale: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures can enhance enantioselectivity by strengthening the transient diastereomeric complexes formed between the analyte and the CSP.[5] However, for some separations, a higher temperature might be optimal.
-
Protocol:
-
Lower the Temperature: Start by decreasing the column temperature in increments of 5 °C (e.g., from ambient to 20 °C, then 15 °C). Allow the system to equilibrate at each temperature before injection.
-
Increase the Temperature: If lower temperatures do not improve resolution, cautiously increase the temperature. A study on Dapoxetine found that a higher temperature of 40 °C, in combination with gradient elution, was used to counterbalance a long analysis time.[1]
-
Step 4: Reduce the Flow Rate
-
Rationale: A lower flow rate increases the residence time of the analytes on the column, allowing for more interactions with the CSP and potentially improving resolution.
-
Protocol:
-
Decrease Flow Rate: Reduce the flow rate by 20-50% (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).
-
Observe Impact: Analyze the impact on resolution and run time. While resolution may improve, be mindful of the trade-off with longer analysis times.
-
Q2: My chromatogram shows significant peak tailing for Dapoxetine and its metabolites. What should I do?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself. For a basic compound like Dapoxetine, this is a frequent problem.
Step 1: Optimize the Mobile Phase Additive
-
Rationale: Dapoxetine is a basic compound containing a secondary amine. This functional group can interact with residual acidic silanols on the silica support of the CSP, leading to peak tailing. A basic additive in the mobile phase will compete for these active sites.
-
Protocol:
-
Introduce or Increase Basic Additive: If not already present, add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. A typical starting concentration is 0.1%.
-
Fine-Tune Concentration: If an additive is already in use, incrementally increase its concentration (e.g., from 0.1% to 0.2%). Be aware that excessive amounts can sometimes negatively impact the separation.
-
Step 2: Check for System and Column Issues
-
Rationale: Extracolumn dead volume, a partially blocked frit, or a void in the column packing can all contribute to peak asymmetry.
-
Protocol:
-
Inspect Connections: Ensure all fittings and tubing between the injector and the detector are properly connected and have minimal length to reduce dead volume.
-
Column Reversal and Flushing: As per the manufacturer's guidelines, you may be able to reverse and flush the column to dislodge any particulate matter on the inlet frit.
-
Consider a New Column: If the column is old or has been subjected to harsh conditions, it may be irreversibly damaged, and replacement might be necessary.
-
Step 3: Adjust Sample Solvent and Injection Volume
-
Rationale: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Overloading the column with too much sample mass can also lead to tailing.
-
Protocol:
-
Solvent Matching: Ideally, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is weaker than or of similar strength to the mobile phase.
-
Reduce Injection Volume/Concentration: Systematically decrease the amount of sample injected to see if the peak shape improves. This will help determine if you are overloading the column.
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral stationary phase (CSP) for Dapoxetine analysis?
Answer:
Choosing the right CSP is an empirical process, but an educated approach can save significant time and resources.[6]
-
Start with Polysaccharide-Based Columns: These are the most widely used and successful CSPs for a broad range of chiral compounds, including Dapoxetine.[4] They are available with different polysaccharide backbones (amylose or cellulose) and various derivatizations (e.g., carbamates, benzoates). For Dapoxetine, cellulose-based columns like those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) have demonstrated good enantioselectivity.[1][3]
-
Consult Literature and Application Notes: Search for published methods for Dapoxetine or structurally similar compounds. This can provide a strong starting point for column selection.
-
Systematic Screening: If no prior information is available, a systematic screening of a small, diverse set of chiral columns is the most effective strategy. This can be facilitated by automated column-switching systems.
Q2: What is a good starting point for method development for the chiral separation of Dapoxetine metabolites?
Answer:
A logical, stepwise approach is crucial for efficient method development.
Recommended Starting Conditions:
| Parameter | Recommended Starting Point | Rationale |
| Column | Polysaccharide-based (e.g., Lux Cellulose-3, Chiralcel OD-H) | Proven efficacy for Dapoxetine and related structures.[1][2] |
| Mobile Phase | Ethanol with 0.1% Diethylamine (DEA) | Ethanol often provides better selectivity than methanol for this class of compounds. DEA improves peak shape for basic analytes.[1] |
| Mode | Polar Organic | Offers good solubility for Dapoxetine and its metabolites. |
| Flow Rate | 0.5 - 1.0 mL/min | A good balance between analysis time and efficiency. |
| Temperature | 20-25 °C (Ambient) | A neutral starting point before temperature optimization. |
| Detection | UV at 210 nm or 224 nm | Wavelengths where Dapoxetine and its metabolites exhibit strong absorbance.[1] |
This starting point should then be followed by systematic optimization of mobile phase composition, additives, and temperature to achieve the desired resolution and run time.
Q3: Can I use gradient elution for chiral separations of Dapoxetine and its impurities?
Answer:
Yes, gradient elution can be a powerful tool, especially when dealing with samples containing both the parent drug (Dapoxetine) and its metabolites or impurities, which may have a wide range of polarities. A study successfully employed a gradient elution combined with a flow-programming approach to achieve baseline separation of Dapoxetine and six of its chiral and achiral impurities within 30 minutes.[1] This approach can help to resolve early-eluting impurities while also ensuring that more retained compounds are eluted in a reasonable time with good peak shape.
Q4: How important is method validation for this type of analysis?
Answer:
Method validation is critically important, especially in a regulated environment like drug development and quality control. A validated method ensures that the analytical procedure is accurate, precise, reproducible, and robust for its intended purpose. For chiral separations, validation should demonstrate:
-
Specificity: The ability to unequivocally assess the enantiomers in the presence of other components, such as impurities or degradation products.
-
Linearity and Range: The response is proportional to the concentration of the analyte over a specified range.
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified. This is particularly important for quantifying the undesired enantiomer as an impurity.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate).
All validation procedures should be conducted in accordance with guidelines from regulatory bodies like the International Council on Harmonisation (ICH).[1]
Visualized Workflows
Systematic Method Development Workflow
The following diagram illustrates a logical workflow for developing a robust chiral HPLC method for Dapoxetine and its metabolites.
Caption: A systematic workflow for chiral HPLC method development.
References
-
Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]
-
Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. (2012-04-25). ResearchGate. [Link]
-
Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
-
Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate. [Link]
-
Tóth, G., Fogarasi, E., Bartalis-Fábián, Á., et al. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products. Journal of Chromatography A, 1626, 461388. [Link]
-
Typical HPLC chromatogram of Dapoxetine hydrochloride bulk sample (0.05... ResearchGate. [Link]
-
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. [Link]
-
Ilisz, I., Aranyi, A., & Pataj, Z. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152, 789–805. [Link]
-
Ananda, S., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. [Link]
-
Validated RP - HPLC Method for Simultaneous Estimation of Tadalafil and Dapoxetine in Combined Pharmaceutical Dosage Forms. (2022-09-09). ResearchGate. [Link]
-
Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Zhong, D., et al. (2005). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 37(2), 351-355. [Link]
-
Development and validation of a HPLC analytical assay method for dapoxetine tablets: A medicine for premature ejaculation. Journal of Chemical and Pharmaceutical Research. [Link]
Sources
- 1. pak.elte.hu [pak.elte.hu]
- 2. researchgate.net [researchgate.net]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: A Researcher's Guide to (S)-N-Demethyl Dapoxetine Stability
Welcome to your dedicated resource for ensuring the integrity of (S)-N-Demethyl Dapoxetine samples. This guide is crafted for researchers, analytical scientists, and drug development professionals who work with this critical Dapoxetine metabolite and impurity. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to make informed decisions during your experiments and troubleshoot effectively.
Understanding the Molecule: A Foundation for Stability
This compound is the primary N-demethylated metabolite of Dapoxetine and a significant process-related impurity in its synthesis.[1] Its chemical structure features a secondary amine, a functional group that is inherently more susceptible to certain degradation pathways than the tertiary amine of the parent drug, Dapoxetine. Proactive strategies to prevent degradation are therefore essential for accurate analytical results and the overall success of your research.
Frequently Asked Questions (FAQs): Your First Line of Defense
This section addresses the most common questions regarding the stability and handling of this compound.
Q1: What are the primary environmental factors that can degrade my this compound samples?
A1: The degradation of this compound is primarily influenced by four key factors, stemming from its secondary amine structure:
-
Oxidation: This is a major concern. Exposure to atmospheric oxygen, residual peroxides in solvents, or other oxidizing agents can lead to the formation of various degradation products.[2][3] For the parent compound, Dapoxetine, the formation of Dapoxetine-N-oxide is a known oxidative degradation pathway, and it is highly probable that this compound follows a similar route.[4][5]
-
pH Extremes: Both acidic and basic conditions can compromise the stability of the molecule in solution. While Dapoxetine shows slight degradation in acidic and alkaline conditions, these effects can be more pronounced for its metabolites.[6]
-
Elevated Temperature: Heat acts as a catalyst for chemical reactions, accelerating the rate of degradation.[7]
-
Light Exposure: While Dapoxetine itself is relatively stable under UV light, it is a best practice to protect all pharmaceutical compounds, including their metabolites, from prolonged light exposure to prevent potential photodegradation.[6]
Q2: My this compound solution has turned a pale yellow. What does this signify?
A2: A visible color change, such as yellowing, is a strong indicator of chemical degradation, most commonly oxidation.[8] The formation of new chemical entities with chromophoric properties can alter the solution's appearance. Upon observing any color change, it is imperative to immediately assess the sample's purity using a validated, stability-indicating analytical method, such as HPLC, to identify and quantify any degradants.
Q3: What are the definitive storage conditions for solid this compound and its solutions to ensure long-term stability?
A3: Adhering to optimal storage conditions is non-negotiable for maintaining sample integrity. The following table summarizes the recommended conditions based on the compound's chemical properties.
| Sample Form | Recommended Storage Conditions | Rationale & Causality |
| Solid Compound | Store at -20°C in a tightly sealed, light-resistant container. Purging the container with an inert gas (e.g., argon or nitrogen) is highly recommended. | Low temperatures significantly reduce the kinetics of thermal degradation. An inert atmosphere and a tight seal prevent oxidative degradation from atmospheric oxygen and moisture ingress.[7] |
| Solutions in Organic Solvents | For short-term use (up to 48 hours), store at 2-8°C . For long-term storage, -20°C is essential. Always use amber glass vials with secure caps. | While solutions of the parent drug, Dapoxetine, have demonstrated stability for 48 hours at room temperature, refrigeration is a prudent measure to inhibit degradation.[6] Amber vials protect the compound from potential photodegradation. |
| Aqueous Solutions | Prepare fresh and use immediately. If brief storage is unavoidable, maintain at 2-8°C for no more than 24 hours. The pH should be maintained close to neutral. | The stability of amines in aqueous media can be highly dependent on pH. These solutions are also more susceptible to microbial contamination, which can alter the sample's chemical composition. |
Q4: Is it acceptable to use an existing HPLC method for Dapoxetine to analyze this compound?
A4: An existing method for Dapoxetine serves as an excellent starting point, but it requires re-validation for this compound. The N-demethylation alters the molecule's polarity, which will directly impact its chromatographic behavior, most notably its retention time. A comprehensive method validation as per ICH Q2(R1) guidelines is necessary to ensure the method's specificity, accuracy, precision, and linearity for this compound and its potential degradants.
Troubleshooting Guide: A Systematic Approach to Problem Solving
This guide provides a logical framework for diagnosing and resolving common issues encountered during the analysis of this compound.
Issue 1: Emergence of Unexpected Peaks in HPLC Chromatograms
Visual Cues:
-
New, unidentified peaks appearing in the chromatogram.
-
A quantifiable decrease in the peak area of this compound.
-
Deterioration of the main peak shape (e.g., tailing, fronting, or broadening).
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting unexpected peaks.
Deep Dive into Troubleshooting:
-
System Suitability Verification: Always begin by injecting a freshly prepared, high-purity standard of this compound. This confirms that your HPLC system is functioning correctly and that the issue is not instrument-related.
-
Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study as outlined in Protocol 2. This will provide you with a reference chromatogram of potential degradants.
-
Matrix Interference Evaluation: If your sample is in a complex matrix (e.g., biological fluid, formulation), inject a "blank" matrix sample (without the analyte). This will reveal if any of the unexpected peaks originate from the matrix components.
Issue 2: Inconsistent and Non-Reproducible Analytical Results
Symptoms:
-
Significant variation in peak areas or calculated concentrations for replicate injections.
-
Drifting retention times over the course of an analytical run.
Logical Troubleshooting Flow:
Caption: Decision tree for troubleshooting poor reproducibility.
Deep Dive into Troubleshooting:
-
Standardize the Workflow: Develop and strictly adhere to a Standard Operating Procedure (SOP) for sample preparation. This minimizes variability between analysts and batches.
-
Autosampler Stability Study: To determine if degradation is occurring in the autosampler, run a sequence where the same sample vial is re-injected at regular intervals over an extended period (e.g., 24 hours).
-
Solvent Integrity Check: Ensure that all solvents used for the mobile phase and sample dilution are of high purity, freshly prepared, and properly degassed.
Validated Experimental Protocols
The following protocols are designed to serve as a robust starting point for your analytical work. They should be fully validated within your laboratory for your specific application.
Protocol 1: A Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: Gradient to 80% B
-
10-12 min: Hold at 80% B
-
12-13 min: Return to 20% B
-
13-15 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Protocol 2: A Comprehensive Forced Degradation Study
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C in a calibrated oven for 24 hours.
-
Photodegradation: Expose a solution of the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[6]
Following each stress condition, neutralize the samples as needed, dilute appropriately, and analyze using the stability-indicating HPLC method.
Anticipated Degradation Pathways
Based on the chemical principles governing secondary amines and extensive data on Dapoxetine, the following degradation pathways are proposed for this compound.
Caption: Proposed degradation pathways for this compound.
References
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
- Ananda, K., et al. (2013). Development and validation of high performance liquid chromatography method for the determination of process related impurities. International Journal of Research in Pharmacy and Chemistry, 3(1), 74-81.
- Jain, D. K., et al. (2014). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. Journal of Chemical and Pharmaceutical Research, 6(5), 1140-1147.
- Liew, K. B., et al. (2018). Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. Pakistan Journal of Pharmaceutical Sciences, 31(6), 2515-2522.
- Zayed, S., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic.
-
ACS Publications. (2025). Impact of Copper Ions on the Structuration of the Polydopamine Layer for the Functionalization of Graphene Nanoplatelets. Retrieved from [Link]
- Liew, K. B., & Peh, K. K. (2014). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 397-404.
- Lin, W., et al. (2022). Ultraviolet oxidative degradation of typical antidepressants. Chemosphere, 305, 135440.
- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Beni, S., et al. (2017). Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination. Journal of Pharmaceutical and Biomedical Analysis, 134, 218-224.
-
ResearchGate. (n.d.). The proposed reaction mechanism for the oxidative degradation of cellulose to FA and other organic acids. Retrieved from [Link]
- Ge, L., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(12), 3737.
-
Organic Chemistry Portal. (n.d.). N-oxide synthesis by oxidation. Retrieved from [Link]
- Høisæter, K. K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16036-16047.
- Ring, B. J., et al. (2001). (R)-, (S)-, and racemic fluoxetine N-demethylation by human cytochrome P450 enzymes. Drug Metabolism and Disposition, 29(4 Pt 1), 437-444.
- Van der Verren, M., et al. (2020). Examining the early stages of thermal oxidative degradation in epoxy-amine resins.
- Al-Malaika, S. (2003). Oxidative degradation and stabilisation of polymers. Plastics, Rubber and Composites, 32(6-7), 259-270.
- Perfect Pharmaceutical Consultants Pvt. Ltd. (2012). CASE HISTORY: FAILURES IN CGMP COMPLIANCE.
-
GMP-Verlag. (2025). Real-Life Case Studies of GMP Failure in Indian Pharma. Retrieved from [Link]
-
SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Islam, M. S., et al. (2010). DEGRADATION STUDIES OF AMINES AND ALKANOLAMINES DURING CO2 ABSORPTION AND STRIPPING SYSTEM.
- Challis, B. C., & Kyrtopoulos, S. A. (1979). Reaction of Secondary and Tertiary Amines with Nitric Oxide in the Presence of Oxygen. Journal of the Chemical Society, Perkin Transactions 2, (10), 1296-1302.
- Ge, L., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules, 26(12), 3737.
- Zhang, Y., et al. (2016). Preparation method of this compound. CN105503837A.
- Idem, R., et al. (2014). Part 2: Solvent management: solvent stability and amine degradation in CO2 capture processes. International Journal of Greenhouse Gas Control, 27, 217-248.
- Sarotti, A. M., & Pellegrinet, S. C. (2017). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 55(6), 483-503.
- Shinde, N., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Decean, H., et al. (2020). Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. Clujul Medical, 93(4), 389–396.
- O'Brien, P. (2002). The Synthesis of Chiral N-Oxides and Their Applications to β-Turn Mimetic Design. The University of Liverpool Repository.
- von Moltke, L. L., et al. (1998). Human cytochromes mediating N-demethylation of fluoxetine in vitro. Psychopharmacology, 139(4), 402-407.
- Scaffaro, R., et al. (2016). Kinetics of the hydrolytic degradation of poly(lactic acid).
- Petzer, J. P., & Petzer, A. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Molecules, 25(18), 4236.
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Caira, M. R., et al. (2018). Degradation Kinetics, Mechanisms, and Antioxidant Activity of PCL-Based Scaffolds with In Situ Grown Nanohydroxyapatite on Graphene Oxide Nanoscrolls. Polymers, 10(1), 3.
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
- Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. Trends in Analytical Chemistry, 101, 2-16.
- Ariffin, M. (2024). Regulatory Gaps in Pharmaceutical Waste Management: A Case Study of Malaysia.
Sources
- 1. scispace.com [scispace.com]
- 2. eprints.um.edu.my [eprints.um.edu.my]
- 3. tandfonline.com [tandfonline.com]
- 4. Identification and characterization of a new dapoxetine impurity by NMR: Transformation of N-oxide by Cope elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Recovery of (S)-N-Demethyl Dapoxetine During Solid-Phase Extraction
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of (S)-N-Demethyl Dapoxetine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the recovery of this primary metabolite.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solid-phase extraction of this compound.
Q1: What are the key chemical properties of this compound that influence its retention on SPE sorbents?
This compound is the primary active metabolite of Dapoxetine.[1] Dapoxetine is a selective serotonin reuptake inhibitor (SSRI).[1][2] Like its parent compound, this compound possesses a primary amine group, making it a basic compound. This amine group is readily protonated at acidic to neutral pH, resulting in a positive charge. The molecule also contains hydrophobic regions, including a naphthalene and a phenyl group, which contribute to its nonpolar character.[2] The interplay between its basicity (ionic character) and hydrophobicity is the primary determinant of its behavior on various SPE sorbents.
Q2: Which type of SPE sorbent is generally most effective for extracting this compound?
For a basic compound like this compound, a mixed-mode cation exchange sorbent is typically the most effective choice.[3][4] These sorbents offer a dual retention mechanism: a nonpolar backbone (e.g., C8 or C18) for reversed-phase interactions and a negatively charged functional group (e.g., sulfonic acid) for strong cation exchange.[3][4] This dual mechanism allows for a more selective extraction and cleaner final eluate compared to using either a reversed-phase or a strong cation exchange sorbent alone.[3]
Q3: Why might I be experiencing low recovery of this compound with my current SPE method?
Low recovery is a frequent issue in SPE and can stem from several factors.[5][6][7] For this compound, common culprits include:
-
Incorrect Sample pH: If the sample pH is too high, the primary amine will be in its neutral form and will not be retained by the cation exchange mechanism.[6][8]
-
Inappropriate Wash Solvent: A wash solvent that is too strong (i.e., too high in organic content) can prematurely elute the analyte from the reversed-phase backbone of the sorbent.[8]
-
Ineffective Elution Solvent: The elution solvent may not be strong enough to disrupt both the reversed-phase and cation exchange interactions simultaneously.[6][7]
-
Secondary Interactions: The primary amine of this compound can exhibit secondary interactions with the silica backbone of some SPE sorbents, leading to incomplete elution.
II. Troubleshooting Guide
This detailed guide provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low recovery of this compound in the final eluate.
Initial Diagnosis and Systematic Check
Before making significant changes to your protocol, it's crucial to systematically check each step of your SPE procedure to pinpoint where the analyte is being lost.[5]
Experimental Protocol: Analyte Loss Assessment
-
Prepare a Spiked Sample: Spike a known concentration of this compound into a blank matrix identical to your actual samples.
-
Perform SPE: Process the spiked sample using your current SPE protocol.
-
Collect All Fractions: Individually collect the following fractions:
-
Load fraction (the sample that passes through the cartridge during loading)
-
Wash fraction(s)
-
Elution fraction(s)
-
-
Analyze All Fractions: Quantify the concentration of this compound in each collected fraction using a validated analytical method (e.g., LC-MS/MS).
Data Interpretation:
| Fraction Containing Analyte | Potential Cause |
| Load Fraction | Inadequate retention during the loading step. |
| Wash Fraction(s) | Premature elution during the wash step. |
| Not Detected in Any Fraction | Strong, irreversible binding to the sorbent or degradation. |
Q: My analyte is being lost in the loading fraction. How can I improve retention?
A: Inadequate retention during loading is almost always due to incorrect pH of the sample.
The primary amine of this compound must be protonated (positively charged) to engage with the cation exchange functional groups of the sorbent.
Causality: The pKa of the primary amine of this compound is estimated to be around 9-10. To ensure at least 99% of the amine groups are protonated, the sample pH should be at least 2 pH units below the pKa.
Solution: Adjusting the Sample pH
-
Recommended Action: Acidify your sample to a pH of 3-4 using a suitable acid (e.g., formic acid, phosphoric acid) before loading it onto the SPE cartridge.[3] This ensures the primary amine is in its cationic form, maximizing its retention by the cation exchange mechanism.
Protocol: Sample pH Adjustment
-
To 1 mL of your sample, add 10 µL of a 10% formic acid solution.
-
Vortex the sample thoroughly.
-
Measure the pH using a calibrated pH meter.
-
Adjust the pH as needed by adding small increments of acid until the target pH of 3-4 is reached.
Diagram: pH Effect on Analyte Charge and Retention
Caption: Effect of sample pH on analyte charge and SPE retention.
Q: I've confirmed my analyte is being lost during the wash step. What should I do?
A: Analyte loss during the wash step indicates that your wash solvent is too strong and is prematurely eluting the compound.
The purpose of the wash step is to remove interferences that are less strongly retained than your analyte of interest. For a mixed-mode sorbent, this means removing compounds that are either less hydrophobic or not basic.
Causality: this compound is retained by both reversed-phase and cation exchange mechanisms. A wash solvent with a high percentage of organic solvent can disrupt the reversed-phase interaction, leading to analyte loss, even if the cation exchange interaction is still engaged.
Solution: Optimizing the Wash Solvent
-
Recommended Action: Decrease the organic content of your wash solvent. A common starting point is 5-10% methanol in an aqueous buffer that maintains a low pH (e.g., 5% methanol in 100 mM ammonium acetate, pH 4). This will be strong enough to remove many neutral, less hydrophobic interferences without eluting your analyte.
Experimental Protocol: Wash Solvent Optimization
-
Prepare a series of wash solvents with increasing concentrations of methanol (e.g., 5%, 10%, 15%, 20%) in a consistent aqueous buffer (e.g., 100 mM ammonium acetate, pH 4).
-
Process four separate spiked samples, each with one of the prepared wash solvents.
-
Collect the wash and elution fractions for each experiment.
-
Analyze all fractions to determine the highest methanol concentration that can be used without significant loss of this compound in the wash fraction.
Data Summary Table: Wash Solvent Optimization
| % Methanol in Wash Solvent | % Recovery in Wash Fraction | % Recovery in Elution Fraction |
| 5% | < 1% | > 95% |
| 10% | 2% | 93% |
| 15% | 8% | 87% |
| 20% | 25% | 70% |
Based on this example data, a wash solvent with 5-10% methanol would be optimal.
Q: My analyte is not present in the load or wash fractions, but I still have low recovery. How can I improve elution?
A: This indicates that your analyte is strongly bound to the sorbent and is not being efficiently eluted. To elute from a mixed-mode sorbent, you must disrupt both the reversed-phase and the cation exchange interactions.
Causality: A purely organic solvent (like methanol) will disrupt the reversed-phase interaction but not the strong cation exchange interaction. Conversely, a low pH aqueous buffer will not disrupt the reversed-phase interaction. To achieve efficient elution, a combination of a strong organic solvent and a basic modifier is required. The basic modifier neutralizes the charge on the primary amine, thus disengaging it from the cation exchange sorbent.
Solution: Modifying the Elution Solvent
-
Recommended Action: Use a strong organic solvent (e.g., methanol or acetonitrile) containing a basic additive. A common and effective elution solvent is 5% ammonium hydroxide in methanol.[9] The high organic content disrupts the reversed-phase interaction, while the ammonium hydroxide deprotonates the primary amine, disrupting the cation exchange interaction.
Diagram: Elution Mechanism from a Mixed-Mode Sorbent
Caption: Dual mechanism of elution from a mixed-mode sorbent.
Protocol: Elution Solvent Optimization
-
Prepare elution solvents with varying concentrations of ammonium hydroxide in methanol (e.g., 2%, 5%, 10%).
-
Process three separate spiked samples.
-
For each sample, attempt to elute the analyte with one of the prepared elution solvents.
-
To ensure complete elution, you can perform a second elution with the strongest solvent (10% ammonium hydroxide in methanol) and analyze this fraction separately to see if any analyte was left behind after the first elution.
-
Quantify the recovery in each elution fraction to determine the optimal concentration of ammonium hydroxide.
Data Summary Table: Elution Solvent Optimization
| % NH4OH in Methanol | % Recovery in First Elution | % Recovery in Second Elution (with 10% NH4OH) |
| 2% | 75% | 20% |
| 5% | 96% | < 2% |
| 10% | 97% | < 1% |
Based on this example data, 5% ammonium hydroxide in methanol provides the most efficient elution.
III. Summary and Best Practices
-
Analyte Characterization is Key: Understanding the chemical properties of this compound (hydrophobicity and basicity) is fundamental to developing a successful SPE method.
-
Mixed-Mode Sorbents are Often Superior: For compounds with both hydrophobic and ionizable groups, mixed-mode sorbents provide enhanced selectivity and cleaner extracts.[3][4]
-
pH is Critical: For cation exchange, ensure the sample pH is at least 2 units below the analyte's pKa to ensure protonation and retention.
-
Systematic Troubleshooting: When encountering low recovery, systematically analyze each fraction (load, wash, and elution) to identify the source of the loss.[5]
-
Dual-Disruption Elution: For mixed-mode sorbents, the elution solvent must disrupt both retention mechanisms simultaneously. For cation exchange, this typically involves a high organic content solvent with a basic modifier.
By applying these principles and systematically troubleshooting your method, you can significantly enhance the recovery of this compound in your solid-phase extraction protocols.
IV. References
-
Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]
-
Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]
-
Dapoxetine - Wikipedia. [Link]
-
Dapoxetine | C21H23NO | CID 71353 - PubChem. National Institutes of Health. [Link]
-
Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Agilent. [Link]
-
Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]
-
The Reason of Poor Sample Recovery When Using SPE. Hawach. [Link]
-
Dapoxetine Hydrochloride | C21H24ClNO | CID 71352 - PubChem. National Institutes of Health. [Link]
-
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]
-
How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. Phenomenex. [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine | C21H23NO | CID 71353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. hawach.com [hawach.com]
- 6. specartridge.com [specartridge.com]
- 7. welch-us.com [welch-us.com]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
Resolving co-eluting peaks in Dapoxetine metabolite profiling
Troubleshooting Guide: Resolving Co-eluting Peaks
Introduction:
Welcome to the technical support guide for Dapoxetine metabolite profiling. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with co-eluting peaks during LC-MS analysis. Co-elution, where two or more compounds are not sufficiently separated by the chromatography system, can severely compromise data quality, leading to inaccurate identification and quantification of metabolites.
Dapoxetine is extensively metabolized by hepatic enzymes into major metabolites such as desmethyldapoxetine, dapoxetine-N-oxide, and didesmethyldapoxetine.[1][2][3] Due to their structural similarities, these compounds often present significant chromatographic challenges. This guide provides a series of troubleshooting steps and advanced strategies, presented in a question-and-answer format, to help you resolve these complex separation issues.
Level 1 Troubleshooting: Common Co-elution Issues
Q1: My chromatogram shows a broad, shouldered peak for Dapoxetine. I suspect co-elution with its primary metabolite, desmethyldapoxetine. What are the first steps to resolve this?
A1: This is a classic separation challenge. Dapoxetine and desmethyldapoxetine differ only by a single methyl group, resulting in very similar physicochemical properties and, consequently, close elution times on a standard reversed-phase column. The key is to manipulate the chromatographic conditions to enhance the subtle differences between the two molecules.
The Resolution Equation: Chromatographic resolution is governed by three factors: efficiency (N), selectivity (α), and retention factor (k').[4] For closely related compounds, improving selectivity is often the most effective strategy.
Troubleshooting Workflow:
Caption: A step-by-step workflow for resolving closely eluting peaks.
Detailed Protocols:
-
Optimize the Mobile Phase Gradient:
-
Action: If you are running a gradient, decrease the slope where the target compounds elute.[4] For example, if the peaks elute at 40% Acetonitrile, change the gradient from a rapid 20-80% ramp to a slower ramp in that region, such as 35-50% over a longer period.
-
Causality: A shallower gradient increases the difference in migration speed between the two compounds as they travel through the column, providing more opportunity for separation. It effectively increases the selectivity of the separation.
-
-
Adjust Mobile Phase pH:
-
Action: Modify the pH of the aqueous mobile phase. Dapoxetine and its metabolites are basic compounds containing tertiary and secondary amine groups, respectively. Adjusting the pH can alter their degree of ionization.
-
Causality: The pKa values of the two compounds will be slightly different. By setting the mobile phase pH near their pKa, you can maximize the difference in their charge state and, therefore, their interaction with the C18 stationary phase, which can significantly improve separation. Buffering the mobile phase is crucial for reproducible retention times.
-
-
Change the Organic Modifier:
-
Action: If you are using acetonitrile, switch to methanol (or vice versa) as the organic component of the mobile phase.
-
Causality: Acetonitrile and methanol have different properties (dipole moment, viscosity, proton-accepting/donating capabilities) that alter how they interact with both the analytes and the stationary phase. This change in interaction can modify selectivity and change the elution order or improve the separation between the two peaks.[4]
-
Comparative Data Table:
| Parameter | Initial Method (Example) | Optimized Method (Example) | Rationale for Change |
| Column | Standard C18, 100 x 2.1 mm, 3 µm | Phenyl-Hexyl, 150 x 2.1 mm, 1.8 µm | Phenyl-Hexyl offers alternative pi-pi interactions. Longer column and smaller particles increase efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | 10 mM Ammonium Acetate in Water, pH 4.5 | pH adjustment to better exploit pKa differences between the primary and secondary amines. |
| Mobile Phase B | Acetonitrile | Methanol | Change in organic modifier to alter selectivity. |
| Gradient | 5-95% B in 8 min | 20-55% B in 15 min | Shallower gradient targeted at the elution window of the analytes. |
| Temperature | 30 °C | 45 °C | Higher temperature lowers viscosity, improving peak shape and sometimes altering selectivity. |
Level 2 Troubleshooting: Advanced Separation Challenges
Q2: We have successfully separated Dapoxetine and desmethyldapoxetine, but we now see co-elution between desmethyldapoxetine and dapoxetine-N-oxide. How can we resolve these two metabolites?
A2: This is a more complex problem because you are trying to separate a secondary amine (desmethyldapoxetine) from an N-oxide. While their masses are different, their polarities can be quite similar, leading to co-elution. Furthermore, N-oxides can be thermally unstable and may undergo in-source degradation back to the parent amine in the mass spectrometer's ion source, complicating analysis.
Core Concept: The separation strategy must exploit the unique chemical differences between a secondary amine and an N-oxide. This may require moving beyond standard C18 columns or using advanced MS techniques.
Troubleshooting Workflow:
Caption: Strategies for separating metabolites with different functional groups.
Detailed Protocols:
-
Chromatographic Solutions:
-
Use an Embedded Polar Group (EPG) Column:
-
Action: Switch from a standard C18 column to one with a polar group (e.g., carbamate, ether) embedded in the alkyl chain.
-
Causality: EPG columns provide a "dual-mode" separation mechanism. They retain compounds via hydrophobicity like C18, but the polar group can also form hydrogen bonds with polar analytes. The N-oxide group is more polar and a better hydrogen bond acceptor than the secondary amine of desmethyldapoxetine. This additional interaction can provide the selectivity needed for separation.
-
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC):
-
Action: Employ a HILIC column (e.g., bare silica, amide, or diol) with a mobile phase high in organic content (>80% acetonitrile).
-
Causality: HILIC separates compounds based on their polarity. The analytes partition into a water-enriched layer on the surface of the stationary phase. The more polar Dapoxetine-N-oxide will be retained more strongly than the less polar desmethyldapoxetine, often leading to excellent separation that is orthogonal to reversed-phase methods.
-
-
-
Mass Spectrometry Optimization (to address N-oxide instability):
-
Action: Methodically reduce the temperature and voltages in your electrospray ionization (ESI) source. This includes the source temperature, desolvation gas temperature, and capillary/cone voltage.
-
Causality: High temperatures and energetic conditions in the ESI source can cause the N-oxide to lose its oxygen atom, converting it back to the corresponding amine (in this case, Dapoxetine, which could also be present). This in-source conversion would make it appear as if the N-oxide is co-eluting with the amine. By using gentler source conditions, you can minimize this artifact and obtain a more accurate chromatographic profile of the N-oxide.[5]
-
References
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]
-
Jasiński, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. International Journal of Molecular Sciences, 22(7), 3563. Available at: [Link]
-
Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. Molecules, 27(8), 2598. Available at: [Link]
-
Stobiecki, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. ResearchGate. Available at: [Link]
-
Giebułtowicz, J., et al. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Metabolites, 11(7), 405. Available at: [Link]
-
Modi, N. B., et al. (2006). Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation. Journal of Clinical Pharmacology, 46(3), 301-309. Available at: [Link]
-
Zhang, Y., et al. (2022). Determination of Dapoxetine Hydrochloride in Human Plasma by HPLC–MS/MS and Its Application in a Bioequivalence Study. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]
-
Li, W., et al. (2016). Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two major metabolites in human plasma. Journal of Chromatography B, 1011, 124-130. Available at: [Link]
-
McMahon, C. G. (2007). Dapoxetine: a new option in the medical management of premature ejaculation. Therapeutic advances in urology, 1(1), 33-44. Available at: [Link]
Sources
- 1. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dapoxetine - Wikipedia [en.wikipedia.org]
- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-N-Demethyl Dapoxetine and Dapoxetine Activity: A Guide for Researchers
This guide provides a detailed comparative analysis of the pharmacological activity of Dapoxetine, a well-established short-acting selective serotonin reuptake inhibitor (SSRI) for the treatment of premature ejaculation (PE), and its primary active metabolite, (S)-N-Demethyl Dapoxetine (Desmethyldapoxetine).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data.
Introduction: The Parent Compound and Its Active Metabolite
Dapoxetine, chemically known as (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, was initially developed as an antidepressant.[1] However, its unique pharmacokinetic profile, characterized by rapid absorption and elimination, made it more suitable for the on-demand treatment of premature ejaculation.[1][3]
Upon administration, Dapoxetine is extensively metabolized in the liver and kidneys by cytochrome P450 enzymes (CYP2D6 and CYP3A4) and flavin monooxygenase 1 (FMO1).[1][4] This metabolic process yields several metabolites, including Dapoxetine-N-oxide, Desmethyldapoxetine, and Didesmethyldapoxetine.[1][2] Among these, Desmethyldapoxetine is a significant active metabolite, exhibiting pharmacological activity comparable to the parent drug.[1][2]
Mechanism of Action: Targeting the Serotonin Transporter
Both Dapoxetine and this compound exert their therapeutic effect by inhibiting the serotonin transporter (SERT).[1][2] This inhibition leads to an increase in the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5] The potentiation of serotonin's action at pre- and postsynaptic receptors is the presumed mechanism for delaying ejaculation.[6]
Comparative Pharmacological Activity
While both compounds share the same mechanism of action, their relative potencies and pharmacokinetic profiles are crucial for understanding their contribution to the overall clinical effect.
In Vitro Potency:
This compound is reported to be roughly equipotent to Dapoxetine in its ability to inhibit the serotonin transporter.[1] This suggests that the demethylation of Dapoxetine does not significantly alter its affinity for the SERT protein.
Pharmacokinetics:
A key differentiator between Dapoxetine and its metabolite lies in their pharmacokinetic profiles. Dapoxetine is characterized by its rapid absorption, with time to maximum plasma concentration (Tmax) occurring approximately 1-2 hours after oral administration.[6] It also has a short initial half-life of about 1.5 hours.[4]
The metabolites of dapoxetine, including Desmethyldapoxetine, are also eliminated rapidly from the body.[1] However, the plasma concentrations of Desmethyldapoxetine are substantially lower than that of the parent drug, which limits its overall pharmacological activity.[5][7] Consequently, Desmethyldapoxetine is considered to exert a minimal clinical effect, except in specific scenarios such as co-administration with potent CYP3A4 or CYP2D6 inhibitors, which could alter the metabolic pathway and increase its plasma levels.[5][7]
| Parameter | Dapoxetine | This compound | Reference |
| Mechanism of Action | Selective Serotonin Reuptake Inhibitor (SSRI) | Selective Serotonin Reuptake Inhibitor (SSRI) | [1] |
| Relative Potency | - | Equipotent to Dapoxetine | [1] |
| Peak Plasma Concentration (Tmax) | ~1-2 hours | Data not readily available, but plasma levels are significantly lower than Dapoxetine | [6] |
| Initial Half-life (t1/2) | ~1.5 hours | Data not readily available | [4] |
| Clinical Contribution | Primary active compound | Minimal under normal metabolism | [5][7] |
Experimental Protocols for Comparative Analysis
To empirically compare the activity of Dapoxetine and this compound, the following experimental workflows are recommended.
This assay directly measures the potency of each compound in inhibiting the serotonin transporter.
Step-by-Step Protocol:
-
Cell Culture: Culture a suitable human cell line endogenously expressing the serotonin transporter, such as JAR cells, under standard conditions.[8]
-
Cell Plating: Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Incubation: Prepare serial dilutions of Dapoxetine and this compound in a suitable buffer. Remove the culture medium from the cells and add the compound dilutions.
-
Radioligand Addition: Add a solution of radiolabeled serotonin, such as [3H]5-HT, to each well.
-
Incubation: Incubate the plates at 37°C for a defined period to allow for serotonin uptake.[8]
-
Termination and Washing: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]5-HT.[8]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [3H]5-HT using a scintillation counter.[8]
-
Data Analysis: Calculate the percentage of serotonin reuptake inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of serotonin reuptake) by fitting the data to a dose-response curve.
Animal models are essential for evaluating the in vivo efficacy of compounds in delaying ejaculation. The rat is a commonly used species for this purpose.[9]
Step-by-Step Protocol:
-
Animal Selection and Acclimation: Use sexually experienced male rats and acclimate them to the testing cages.
-
Drug Administration: Administer Dapoxetine, this compound, or a vehicle control to different groups of rats via an appropriate route (e.g., oral gavage).
-
Mating Test: After a predetermined time following drug administration, introduce a receptive female rat into the cage.
-
Behavioral Observation: Record key mating behaviors, including:
-
Mount Latency: Time from the introduction of the female until the first mount.
-
Intromission Latency: Time from the introduction of the female until the first intromission.
-
Ejaculation Latency: Time from the first intromission until ejaculation.
-
Number of Mounts and Intromissions: The frequency of these behaviors preceding ejaculation.
-
-
Data Analysis: Compare the recorded behavioral parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA) to determine if the compounds significantly delay ejaculation.
Conclusion
The available evidence indicates that while this compound is an active metabolite of Dapoxetine with comparable in vitro potency for the serotonin transporter, its contribution to the overall clinical effect of Dapoxetine is limited due to its significantly lower plasma concentrations.[5][7] The rapid metabolism of Dapoxetine to less abundant active metabolites is a key feature of its pharmacokinetic profile, making it suitable for on-demand use with minimal accumulation.[7] Further research directly comparing the in vivo efficacy of equimolar doses of Dapoxetine and this compound could provide a more definitive understanding of the metabolite's potential standalone therapeutic activity.
References
-
Dapoxetine. In: Wikipedia. [Link]
-
McMahon CG. Dapoxetine: a new option in the medical management of premature ejaculation. Ther Adv Urol. 2012;4(5):233-251. [Link]
-
Mirone V, Verze P. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation. European Urological Review. 2010;5(1):37-41. [Link]
-
National Institute for Health and Care Excellence. Premature ejaculation: dapoxetine. Published May 14, 2014. [Link]
-
Patsnap. What is the mechanism of Dapoxetine Hydrochloride?. Synapse. Published July 17, 2024. [Link]
-
Jannini EA, McMahon C, Chen J, et al. Dapoxetine and the treatment of premature ejaculation. Transl Androl Urol. 2012;1(1):34-43. [Link]
- Zhang Y, inventor; Suzhou Uugene Biopharma Co Ltd, assignee. Synthesis method of dapoxetine hydrochloride.
-
Giuliano F, Clément P. An in vivo evaluation of the therapeutic potential of sympatholytic agents on premature ejaculation. BJU Int. 2006;97(3):569-574. [Link]
-
Nielsen SM, Jones CK, Calkins MM, et al. Development of serotonin transporter reuptake inhibition assays using JAR cells. MethodsX. 2018;5:267-274. [Link]
-
Lee S, Kim Y, Lee S, et al. Evaluation of Vortioxetine on Global DNA Methylation in Maternal and Offspring Rats and In Silico Molecular Docking to Key Epigenetic Enzymes. Int J Mol Sci. 2022;23(21):13454. [Link]
-
Waldinger MD, Olivier B. Animal models of premature and delayed ejaculation. J Sex Med. 2008;5(6):1269-1277. [Link]
-
Wsól A, Skarydova L, Szultka-Mlynska M, et al. Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Molecules. 2021;26(13):3835. [Link]
-
Zhang Y, inventor. Preparation method of this compound. 2016. [Link]
-
Gengo PJ, Gengo FM, O'Connor S, et al. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation. J Clin Pharmacol. 2006;46(12):1425-1436. [Link]
-
McMahon CG. Emerging and investigational drugs for premature ejaculation. Transl Androl Urol. 2016;5(4):489-503. [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. Dapoxetine and the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dapoxetine, a novel selective serotonin transport inhibitor for the treatment of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 5. Efficacy of Dapoxetine in the Treatment of Premature Ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full evidence summary | Premature ejaculation: dapoxetine | Advice | NICE [nice.org.uk]
- 7. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Bioanalysis of Desmethyldapoxetine: Cross-Validation of HPLC-UV and LC-MS/MS Methods
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive comparison and cross-validation of two common bioanalytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative determination of desmethyldapoxetine in biological matrices. Desmethyldapoxetine is an active metabolite of dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic and drug metabolism studies. This document delves into the experimental design, detailed protocols, and comparative performance data, offering insights to guide researchers in selecting the most appropriate analytical method for their specific needs. All methodologies and validation parameters are discussed in the context of established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5][6][7]
Introduction: The Significance of Desmethyldapoxetine Quantification
Dapoxetine undergoes extensive metabolism in the liver and kidneys, primarily through the action of CYP2D6, CYP3A4, and flavin monooxygenase 1 enzymes.[1] This process yields several metabolites, including desmethyldapoxetine, which is roughly equipotent to the parent drug.[1] Therefore, understanding the pharmacokinetic profile of desmethyldapoxetine is essential for a complete characterization of dapoxetine's overall pharmacological activity and for assessing drug-drug interactions.
The choice of analytical methodology for quantifying desmethyldapoxetine in biological fluids like plasma is a critical decision in the drug development process. The method must be reliable, accurate, and sensitive enough to detect the expected concentrations. This guide focuses on two widely used techniques: HPLC-UV, a robust and cost-effective method, and LC-MS/MS, known for its superior sensitivity and selectivity.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. The separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. In UV detection, the amount of light absorbed by the analyte as it passes through the detector is measured at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte. For dapoxetine and its metabolites, a UV detection wavelength of around 292 nm is often employed.[8]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection
LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capabilities of tandem mass spectrometry. After separation by the LC system, the analyte is ionized and introduced into the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion of the analyte. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are separated and detected by the second mass analyzer (Q3). This multiple reaction monitoring (MRM) provides a high degree of specificity, minimizing interference from other compounds in the matrix.
Experimental Design for Cross-Validation
The objective of a cross-validation study is to compare the performance of two distinct analytical methods.[9] This involves analyzing the same set of quality control (QC) samples and, if available, incurred study samples using both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared to assess the agreement between the two techniques.
The validation of these bioanalytical methods will be conducted in accordance with the principles outlined in the FDA's "Bioanalytical Method Validation" guidance and the ICH Q2(R1) guideline on the validation of analytical procedures.[3][5][6][10][11] The key validation parameters to be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Precision and Accuracy: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable precision and accuracy.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is often suitable for the extraction of desmethyldapoxetine from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 300 µL of a precipitating agent (e.g., acetonitrile or methanol) containing the internal standard.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC system.
Caption: Protein Precipitation Workflow for Desmethyldapoxetine Extraction.
HPLC-UV Method
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used.[12] The composition can be optimized for the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.
-
Injection Volume: 20 µL.
-
UV Detection: 292 nm.[8]
LC-MS/MS Method
Chromatographic Conditions:
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm) can provide faster analysis times and better resolution.
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water and acetonitrile is often effective.[13]
-
Flow Rate: A flow rate of 0.4 mL/min is typical for UPLC systems.
-
Injection Volume: 5 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
MRM Transitions: The specific precursor-to-product ion transitions for desmethyldapoxetine and the internal standard need to be optimized. For desmethyldapoxetine, a transition of m/z 292.2 → 261.2 has been reported.[13]
Caption: General Workflow for LC-MS/MS Analysis.
Comparative Performance Data
The following tables summarize the expected performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of desmethyldapoxetine.
Table 1: Linearity and Sensitivity
| Parameter | HPLC-UV | LC-MS/MS |
| Linear Range | 5 - 1000 ng/mL | 0.1 - 500 ng/mL |
| LLOQ | 5 ng/mL | 0.1 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.998 |
Table 2: Precision and Accuracy
| QC Level | HPLC-UV | LC-MS/MS |
| Precision (%CV) | Accuracy (%Bias) | |
| Low QC | < 10% | ± 10% |
| Mid QC | < 10% | ± 10% |
| High QC | < 10% | ± 10% |
Note: The acceptance criteria for precision and accuracy are typically within ±15% (±20% at the LLOQ) according to regulatory guidelines.[10]
Discussion and Interpretation of Results
The cross-validation of the HPLC-UV and LC-MS/MS methods will likely demonstrate that both techniques are suitable for the quantification of desmethyldapoxetine, but with distinct advantages and limitations.
-
Sensitivity: The most significant difference is the superior sensitivity of the LC-MS/MS method. With an LLOQ of 0.1 ng/mL compared to 5 ng/mL for HPLC-UV, LC-MS/MS is the method of choice for studies requiring the detection of very low concentrations of desmethyldapoxetine, such as in early pharmacokinetic studies or in studies with low dosage administrations.
-
Selectivity: LC-MS/MS offers unparalleled selectivity due to the nature of MRM detection. This minimizes the risk of interference from other metabolites or endogenous compounds in the biological matrix, leading to more reliable and accurate results. While the HPLC-UV method can be optimized for good selectivity, it is more susceptible to interferences.
-
Throughput and Cost: HPLC-UV systems are generally less expensive to purchase and maintain than LC-MS/MS systems. The run times for HPLC-UV methods can also be shorter, potentially allowing for higher sample throughput. However, modern UPLC-MS/MS systems can also achieve very short run times.
-
Robustness: HPLC-UV is often considered a more robust and user-friendly technique, requiring less specialized expertise for operation and troubleshooting compared to LC-MS/MS.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS/MS for the bioanalysis of desmethyldapoxetine should be guided by the specific requirements of the study.
-
For routine analysis in later-stage clinical trials or for studies where high sensitivity is not a primary concern, the HPLC-UV method offers a reliable and cost-effective solution. Its robustness and ease of use make it a practical choice for high-throughput environments.
-
For early-stage drug discovery and development, pharmacokinetic studies requiring low-level quantification, and for studies where the potential for interfering substances is high, the LC-MS/MS method is the superior choice. Its high sensitivity and selectivity ensure the generation of high-quality, reliable data that is essential for critical decision-making in the drug development process.
Ultimately, a thorough cross-validation as described in this guide is essential to ensure that the chosen method is fit for its intended purpose and that the data generated is accurate, reliable, and compliant with regulatory expectations.
References
-
Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of Dapoxetine and its two metabolites in human plasma. (2015). ResearchGate. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
- Mohammed Abdessadek, et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Public Health in Africa.
-
Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. (2013). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]
-
Pharmacokinetic parameters of dapoxetine and desmethyl dapoxetine (dapoxetine metabolite). (n.d.). ResearchGate. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
Wikipedia. (n.d.). Dapoxetine. [Link]
-
Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]
-
Liew, K. B., & Peh, K. K. (2013). Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product. PubMed. [Link]
- Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. (2021). International Journal of Pharmaceutical Research.
-
GMP Compliance. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
World Health Organization. (n.d.). DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. [Link]
-
BioPharma Services. (n.d.). BA Method Validation: Active Metabolites. [Link]
-
Bioanalysis Zone. (n.d.). Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. [Link]
- McMahon, C. G. (2008).
- Liew, K. B., & Peh, K. K. (2013). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. International Journal of Pharmacy and Pharmaceutical Sciences.
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). ResearchGate. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal.
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
- Tiwari, G., & Tiwari, R. (2010).
-
Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. [Link]
- McMahon, C. G., et al. (2011). Dapoxetine and the treatment of premature ejaculation. Expert Opinion on Pharmacotherapy.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
Sources
- 1. Dapoxetine - Wikipedia [en.wikipedia.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. fda.gov [fda.gov]
- 4. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 5. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. ijcmas.com [ijcmas.com]
- 9. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Stability indicating HPLC-UV method for determination of dapoxetine HCl in pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Analysis of Dapoxetine and Its Primary Metabolite, Desmethyldapoxetine
In the landscape of pharmacotherapy for premature ejaculation (PE), dapoxetine stands out due to its rapid onset and short duration of action, aligning with the needs of on-demand treatment.[1] A comprehensive understanding of its pharmacokinetic profile, alongside that of its active metabolite, desmethyldapoxetine, is paramount for drug development professionals and researchers. This guide provides an in-depth comparison of the pharmacokinetic properties of dapoxetine and desmethyldapoxetine, supported by experimental data and methodologies.
Introduction: The Clinical Significance of a Short-Acting SSRI
Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) designed for the on-demand treatment of PE.[2] Unlike traditional SSRIs used off-label for this indication, dapoxetine's favorable pharmacokinetic profile, characterized by rapid absorption and elimination, minimizes drug accumulation and the potential for adverse effects associated with long-term use.[3] The metabolic fate of dapoxetine is a critical aspect of its clinical pharmacology, with desmethyldapoxetine being a key active metabolite. While equipotent to the parent drug, its pharmacokinetic behavior significantly influences the overall therapeutic and safety profile of dapoxetine.[2]
Comparative Pharmacokinetic Parameters
The pharmacokinetic profiles of dapoxetine and desmethyldapoxetine have been characterized in numerous clinical studies. Following oral administration, dapoxetine is rapidly absorbed, reaching peak plasma concentrations (Cmax) within 1-2 hours.[4][5] It is extensively metabolized in the liver and kidneys, primarily through the action of cytochrome P450 isoenzymes CYP2D6 and CYP3A4, as well as flavin monooxygenase 1 (FMO1).[2][6] This metabolic process yields several metabolites, with desmethyldapoxetine being one of the most significant.
The following table summarizes the key pharmacokinetic parameters for both dapoxetine and its metabolite, desmethyldapoxetine, providing a clear comparative overview.
| Parameter | Dapoxetine | Desmethyldapoxetine | Key Insights |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | Slower than dapoxetine | The rapid Tmax of dapoxetine underpins its suitability for on-demand dosing prior to sexual activity. |
| Peak Plasma Concentration (Cmax) | Dose-proportional | Substantially lower than dapoxetine | The lower Cmax of desmethyldapoxetine limits its overall clinical effect, despite its equipotency to the parent drug.[3] |
| Area Under the Curve (AUC) | Dose-proportional | Lower than dapoxetine | The systemic exposure of desmethyldapoxetine is significantly less than that of dapoxetine. |
| Elimination Half-Life (t½) | Biphasic: Initial ~1.5 hours, Terminal ~19-22 hours | Longer than dapoxetine | Dapoxetine is rapidly cleared from the plasma initially, with a much slower terminal elimination phase.[2][4] |
| Pharmacological Activity | Potent SSRI | Equipotent to dapoxetine | Although pharmacologically active, the low plasma concentrations of desmethyldapoxetine mean its clinical contribution is minimal under normal circumstances.[7] |
Metabolic Pathway of Dapoxetine
The biotransformation of dapoxetine is a complex process involving multiple enzymatic pathways. The primary routes of metabolism are N-oxidation and N-demethylation.[6] The demethylation of dapoxetine leads to the formation of desmethyldapoxetine, which can be further metabolized to didesmethyldapoxetine.
Caption: Metabolic conversion of dapoxetine.
Experimental Protocol for a Comparative Pharmacokinetic Study
To elucidate the pharmacokinetic profiles of dapoxetine and desmethyldapoxetine, a robust and validated experimental design is crucial. The following outlines a typical single-dose, crossover study in healthy male volunteers.
Study Design and Volunteer Selection
-
Volunteer Recruitment: Enroll a cohort of healthy male subjects within a specified age range (e.g., 18-45 years).
-
Inclusion/Exclusion Criteria: Screen volunteers for any underlying medical conditions, concomitant medications, and lifestyle factors that could influence drug metabolism (e.g., smoking, excessive alcohol consumption).
-
Genotyping (Optional but Recommended): Given the significant role of CYP2D6 in dapoxetine metabolism, genotyping for common polymorphisms can help explain inter-individual variability in pharmacokinetic parameters.[8][9]
-
Study Design: Employ a randomized, open-label, two-period, two-sequence crossover design with a sufficient washout period (e.g., 7 days) between dosing.
Dosing and Blood Sampling
-
Dosing: Administer a single oral dose of dapoxetine (e.g., 30 mg or 60 mg) to fasting volunteers.
-
Blood Sampling: Collect serial venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Transfer the plasma into clean, labeled polypropylene tubes and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of dapoxetine and desmethyldapoxetine in human plasma.[10][11]
-
Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile) to a small volume of plasma (e.g., 100 µL). This step removes proteins that can interfere with the analysis.
-
Vortex mix the samples to ensure complete protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Inject a small volume of the prepared sample onto a reverse-phase C18 HPLC column.
-
Use a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) to separate dapoxetine, desmethyldapoxetine, and an internal standard.
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.
-
Monitor specific precursor-to-product ion transitions for dapoxetine, desmethyldapoxetine, and the internal standard to ensure selectivity and accurate quantification.
-
Pharmacokinetic Data Analysis
-
Concentration-Time Profiles: Plot the plasma concentrations of dapoxetine and desmethyldapoxetine versus time for each volunteer.
-
Parameter Calculation: Use non-compartmental analysis to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for both analytes.
-
Statistical Analysis: Perform statistical comparisons of the pharmacokinetic parameters between different dose groups or populations, if applicable.
Caption: Workflow for a clinical pharmacokinetic study.
Conclusion
The distinct pharmacokinetic profiles of dapoxetine and its active metabolite, desmethyldapoxetine, are central to the clinical utility of dapoxetine as an on-demand treatment for premature ejaculation. Dapoxetine's rapid absorption and elimination ensure a fast onset of action and minimize the risk of accumulation. While desmethyldapoxetine is pharmacologically active, its significantly lower plasma concentrations render its clinical contribution minimal. A thorough understanding of these pharmacokinetic nuances, derived from well-designed clinical studies with robust bioanalytical methods, is essential for the continued development and optimization of therapies in this field.
References
Sources
- 1. Pharmacokinetic and pharmacodynamic features of dapoxetine, a novel drug for 'on-demand' treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dapoxetine - Wikipedia [en.wikipedia.org]
- 3. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scispace.com [scispace.com]
- 8. Effects of 22 novel CYP2D6 variants found in Chinese population on the metabolism of dapoxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Guide: Two Oral Formulations of Dapoxetine Assessed via Desmethyldapoxetine Pharmacokinetics
This guide provides a comprehensive framework for conducting a bioequivalence (BE) study of two oral formulations of dapoxetine, with a specific focus on the pharmacokinetic profile of its active metabolite, desmethyldapoxetine. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and the scientific rationale behind the experimental design and analytical methodologies.
Introduction: The Significance of Bioequivalence and Metabolite Assessment
Bioequivalence studies are a cornerstone of generic drug development, ensuring that a new formulation of an existing drug performs identically to the reference product.[1][2] Typically, these studies focus on the pharmacokinetic parameters of the parent drug. However, in certain instances, the analysis of a major active metabolite can be equally, if not more, informative.
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is rapidly absorbed and metabolized in the body.[3][4][5] Its primary active metabolite, desmethyldapoxetine, is formed through N-demethylation, primarily by cytochrome P450 enzymes CYP2D6 and CYP3A4.[3][5] Desmethyldapoxetine is also pharmacologically active, contributing to the overall therapeutic effect.[3] According to the U.S. Food and Drug Administration (FDA) guidance, measuring a primary metabolite is recommended when it is formed substantially through presystemic metabolism and contributes significantly to the product's safety and efficacy.[2][6] Therefore, a bioequivalence assessment based on desmethyldapoxetine levels provides a comprehensive understanding of the formulations' performance.
This guide will delineate a robust bioequivalence study protocol, from volunteer selection to advanced bioanalytical techniques and statistical analysis, centered on the quantification of desmethyldapoxetine.
Experimental Design: A Rigorous Approach to Comparison
The gold standard for bioequivalence assessment is the randomized, two-period, two-sequence, single-dose crossover study design, as recommended by major regulatory bodies.[1] This design minimizes inter-subject variability, thereby enhancing the statistical power to detect any true differences between formulations.
Study Population
A cohort of healthy, non-smoking male volunteers, typically between the ages of 18 and 45, should be recruited. A thorough medical screening, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests, is essential to ensure the absence of any underlying health conditions that could interfere with the drug's pharmacokinetics or the safety of the participants.
Study Protocol
The study will consist of two treatment periods separated by a washout period of at least seven terminal half-lives of both dapoxetine and desmethyldapoxetine to ensure complete elimination of the drug from the body before the second dosing.
-
Period 1: Subjects are randomly assigned to receive a single oral dose of either the Test Formulation (Formulation A) or the Reference Formulation (Formulation B) after an overnight fast.
-
Washout Period: A minimum of a 14-day washout period is observed.
-
Period 2: Subjects receive the alternate formulation to the one they received in Period 1.
Blood samples (approximately 5 mL) are collected in EDTA-containing tubes at predose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours). Plasma is separated by centrifugation and stored at -70°C until analysis.
Experimental Workflow for the Bioequivalence Study
Caption: A standard two-period, two-sequence crossover bioequivalence study design.
Bioanalytical Methodology: Precise Quantification of Desmethyldapoxetine
A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard for the quantification of drugs and their metabolites in biological matrices.[5][7][8]
Sample Preparation
Plasma samples are prepared using a simple and efficient protein precipitation method.
-
Thaw frozen plasma samples at room temperature.
-
To a 200 µL aliquot of plasma, add 50 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled desmethyldapoxetine or a structurally similar compound).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[9]
-
Mobile Phase: A gradient elution of acetonitrile and 0.1% formic acid in water.[9]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[9]
-
MRM Transitions: The multiple reaction monitoring (MRM) transitions for desmethyldapoxetine and the internal standard are optimized. For desmethyldapoxetine, the precursor-to-product ion transition is m/z 292.2→261.2.[9]
Method Validation
The bioanalytical method must be fully validated according to FDA guidelines, demonstrating its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[10][11]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic Parameters
The following pharmacokinetic parameters for desmethyldapoxetine are calculated from the plasma concentration-time data for each subject for both formulations:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
Statistical Comparison
The primary pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) are log-transformed and analyzed using an Analysis of Variance (ANOVA) model. The 90% confidence intervals (CIs) for the geometric mean ratios (Test/Reference) of these parameters are calculated.
For the two formulations to be considered bioequivalent, the 90% CIs for the ratios of Cmax, AUC0-t, and AUC0-∞ must fall within the acceptance range of 80.00% to 125.00%.[1]
Data Presentation and Interpretation
The results of the bioequivalence study should be presented in a clear and concise manner, allowing for easy comparison of the two formulations.
Comparative Pharmacokinetic Data
| Parameter | Formulation A (Test) (Mean ± SD) | Formulation B (Reference) (Mean ± SD) | Geometric Mean Ratio (A/B) | 90% Confidence Interval |
| Cmax (ng/mL) | 45.8 ± 12.3 | 47.2 ± 13.1 | 97.03% | 90.12% - 104.54% |
| AUC0-t (ngh/mL) | 685.4 ± 180.2 | 701.9 ± 195.6 | 97.65% | 91.55% - 104.18% |
| AUC0-∞ (ngh/mL) | 710.6 ± 188.5 | 728.3 ± 203.4 | 97.57% | 91.48% - 104.09% |
| Tmax (h) | 3.5 ± 1.2 | 3.7 ± 1.1 | - | - |
Dapoxetine Metabolism
Sources
- 1. researchgate.net [researchgate.net]
- 2. Federal Register :: Draft Guidance for Industry on Bioanalytical Method Validation; Availability [federalregister.gov]
- 3. Dapoxetine - Wikipedia [en.wikipedia.org]
- 4. Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Dapoxetine Hydrochloride? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of dapoxetine and its two metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. youtube.com [youtube.com]
- 11. fda.gov [fda.gov]
A Comparative Guide to Impurity Profiling of Synthesized (S)-N-Demethyl Dapoxetine Batches
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the synthesis of active pharmaceutical ingredients (APIs), the presence of impurities, even in trace amounts, is inevitable. These impurities can arise from various sources, including starting materials, intermediates, by-products of side reactions, and degradation of the final product. For (S)-N-Demethyl Dapoxetine, a key intermediate and metabolite of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), rigorous impurity profiling is not merely a regulatory requirement but a cornerstone of ensuring its safety, efficacy, and quality. This guide provides a comprehensive comparison of analytical methodologies for the impurity profiling of synthesized this compound batches, offering field-proven insights and detailed experimental protocols to support robust drug development programs.
The International Council for Harmonisation (ICH) has established stringent guidelines, such as Q3A(R2) for impurities in new drug substances and Q3B(R2) for impurities in new drug products, that necessitate the identification, quantification, and control of impurities.[1][2] This underscores the importance of developing and validating sensitive and specific analytical methods to characterize the complete impurity profile of an API.
Understanding the Impurity Landscape of this compound
The potential impurities in this compound can be broadly categorized as process-related impurities and degradation products. This compound is a primary impurity of Dapoxetine, formed by the removal of a methyl group from the nitrogen atom.[3] The synthesis of this compound itself can introduce a unique set of impurities.
Potential Process-Related Impurities:
-
Starting Materials and Intermediates: Unreacted starting materials and intermediates from the synthetic route are common process-related impurities.
-
By-products: Side reactions occurring during the synthesis can lead to the formation of structurally similar by-products.
-
Reagents and Solvents: Residual reagents and solvents used in the manufacturing process can also be present in the final product.
Potential Degradation Products:
-
Oxidation Products: The amine functionality in this compound can be susceptible to oxidation.
-
Hydrolytic Products: Depending on the storage conditions and formulation, hydrolysis of certain functional groups could occur.
-
Photolytic Products: Exposure to light can induce degradation of the molecule.
A systematic approach to identifying and characterizing these impurities is crucial for controlling the quality of this compound.
Comparative Analysis of Analytical Techniques for Impurity Profiling
The selection of an appropriate analytical technique is paramount for accurate and reliable impurity profiling. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and widely used techniques for this purpose.[4][5]
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance. | Combines the separation power of LC with the mass analysis capabilities of MS for identification and quantification. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass analysis. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the ng/mL to pg/mL range, providing high sensitivity for trace impurities. | Excellent for volatile and semi-volatile compounds. |
| Selectivity | Good, can be optimized by adjusting chromatographic conditions. | Excellent, provides structural information based on mass-to-charge ratio and fragmentation patterns, enabling definitive identification. | High for volatile analytes. |
| Application for this compound | Ideal for routine quality control, quantification of known impurities, and monitoring batch-to-batch consistency. | Essential for the identification of unknown impurities, structural elucidation, and confirmation of impurity profiles. | Suitable for the analysis of residual solvents and other volatile impurities. |
| Limitations | May not be able to identify unknown impurities without reference standards. Co-eluting peaks can be a challenge. | Higher cost and complexity compared to HPLC-UV. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile impurities. |
Recommended Analytical Workflow for Impurity Profiling
A robust impurity profiling workflow integrates multiple analytical techniques to provide a comprehensive understanding of the impurity landscape.
Caption: A comprehensive workflow for impurity profiling of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Quantification
This gradient HPLC method is designed for the separation and quantification of this compound and its potential process-related impurities.
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[6]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 230 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to obtain a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon filter before injection.
Method Validation:
The analytical method must be validated according to ICH Q2(R1) guidelines.[5][7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Identification
LC-MS/MS is the gold standard for the structural elucidation of unknown impurities.[4][8]
LC Conditions:
-
Utilize the same HPLC method as described above to ensure chromatographic compatibility.
MS/MS Conditions (Illustrative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Scan Mode: Full Scan (to detect all ions) and Product Ion Scan (for fragmentation of specific parent ions)
-
Collision Energy: Optimized for each impurity to achieve informative fragmentation.
Data Analysis and Structure Elucidation:
-
Molecular Ion Determination: Identify the molecular weight of the unknown impurity from the full scan mass spectrum.
-
Fragmentation Analysis: Analyze the product ion spectrum to identify characteristic fragment ions. The fragmentation pattern of this compound is expected to involve cleavage of the ether linkage and fragmentation of the propanamine side chain.
-
Database Searching: Compare the obtained mass spectral data with spectral libraries and databases of known compounds.
-
Structure Proposal: Based on the molecular weight, fragmentation pattern, and knowledge of the synthetic process, propose a chemical structure for the unknown impurity.
Caption: Logical workflow for impurity identification using LC-MS/MS.
Conclusion
A comprehensive impurity profiling strategy is indispensable for the development of safe and effective this compound. The synergistic use of HPLC for quantification and LC-MS/MS for identification provides a powerful analytical toolkit to meet stringent regulatory expectations. The methodologies and insights presented in this guide offer a robust framework for researchers and drug development professionals to establish a thorough understanding of the impurity profile of their synthesized batches, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
- Darcsi, A., Tóth, G., Kökösi, J., & Béni, S. (2015). Structure elucidation of a process-related impurity of dapoxetine. Journal of Pharmaceutical and Biomedical Analysis, 107, 353-358.
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Zhang, Y. (2016). Preparation method of this compound. CN105315511A.
- European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Ananda, K., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES IN DAPOXETINE HYDROCHLORIDE. International Journal of Research in Pharmacy and Chemistry, 3(1), 74-81.
- Görög, S. (2018). Critical review of reports on impurity and degradation product profiling in the last decade. TrAC Trends in Analytical Chemistry, 101, 2-16.
-
SynZeal. (n.d.). Dapoxetine Impurities. Retrieved from [Link]
- Liew, K. B., & Peh, K. K. (2013). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. Acta Poloniae Pharmaceutica, 70(1), 45-52.
-
SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved from [Link]
- Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6596.
- Thevis, M., & Schänzer, W. (2009). Detection and Structure Elucidation of Drug Metabolites in Biological Samples using HPLC MS. Uppsala University.
- Google Patents. (n.d.). CN107935866A - The preparation method of dapoxetine hydrochloride impurity.
- ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).
-
Altabrisa Group. (2023, August 25). Key ICH Method Validation Parameters to Know. Retrieved from [Link]
- de Castro, A., et al. (2011). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Mass Spectrometry Reviews, 30(2), 205-256.
- Google Patents. (n.d.). CN111018723A - Preparation and detection method of dapoxetine hydrochloride isomer impurity.
- European Medicines Agency. (2006). ICH Topic Q 3 B (R2) Impurities in New Drug Products.
- Gajjar, A., & Singh, G. (2015). Impurity Profiling: A Case Study of Ezetimibe.
- Deshpande, M. M., et al. (2022). A Review on Impurity Profiling, Degradation Studies, and Bioanalytical Methods of Anti-diabetic Drugs.
- Tóth, G., et al. (2020). Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and counterfeit products.
-
ResearchGate. (n.d.). Molecular structure of Dapoxetine. Retrieved from [Link]
- Sinhe, A. G., & Khan, N. (2022). A REVIEW ON IMPURITY PROFILING IN DRUG DEVELOPMENT. International Journal of Biology, Pharmacy and Allied Sciences, 11(4), 1706-1717.
- Biomedical Journal of Scientific & Technical Research. (2023). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomed J Sci & Tech Res, 50(4), 41933-41939.
- Refubium - Freie Universität Berlin. (2020). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stable Isotopes.
-
CORE. (n.d.). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Retrieved from [Link]
Sources
- 1. biomedres.us [biomedres.us]
- 2. Dapoxetine Impurities | SynZeal [synzeal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. molnar-institute.com [molnar-institute.com]
- 6. journaljpri.com [journaljpri.com]
- 7. researchgate.net [researchgate.net]
- 8. synthinkchemicals.com [synthinkchemicals.com]
A Comprehensive Guide to the Characterization and Certification of (S)-N-Demethyl Dapoxetine Reference Material
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Well-Characterized Reference Standard
In the landscape of pharmaceutical development and quality control, the purity and identity of active pharmaceutical ingredients (APIs) and their related substances are paramount. (S)-N-Demethyl Dapoxetine is a primary metabolite and a key impurity in the synthesis of Dapoxetine, a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[1][2][3] As regulatory bodies require stringent control over impurities, the availability of a highly pure and well-characterized reference standard for this compound is not merely a matter of good practice, but a critical necessity for accurate analytical method development, validation, and routine quality control of Dapoxetine drug substance and product.
This guide provides an in-depth technical overview of the essential steps for the comprehensive characterization and certification of an in-house this compound reference material. We will explore the necessary analytical techniques, present comparative data against commercially available alternatives, and outline the certification process in alignment with pharmacopeial standards. The causality behind experimental choices will be elucidated to provide a framework for establishing a self-validating system of analysis.
I. Characterization of In-House this compound
The first step in establishing a reference standard is the unambiguous confirmation of its structure and the rigorous assessment of its purity. This is achieved through a multi-pronged analytical approach, where each technique provides a unique piece of the structural puzzle.
Structural Elucidation
1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound.
-
¹H NMR: The ¹H NMR spectrum will confirm the presence of all protons and their respective chemical environments. Key expected signals would include those for the aromatic protons of the naphthalene and phenyl rings, the aliphatic protons of the propane chain, and the single methyl group attached to the nitrogen. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts will be indicative of their hybridization and neighboring atoms.
Predicted ¹H and ¹³C NMR Data for this compound:
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~2.5 | ~36 |
| N-H | Variable | - |
| Ar-H (Phenyl) | 7.2 - 7.4 | 126 - 129, 142 (quat.) |
| Ar-H (Naphthyl) | 7.4 - 8.2 | 105 - 135, 154 (quat.) |
| O-CH₂ | ~4.2 | ~68 |
| CH₂ | ~2.2 | ~38 |
| CH-N | ~4.5 | ~62 |
Note: These are predicted values based on the structure and data from related compounds. Actual values may vary depending on the solvent and experimental conditions.
1.1.2. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is expected as the base peak.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the parent ion provides structural information. The fragmentation pattern of this compound is expected to be similar to that of Dapoxetine, with key losses corresponding to the side chain.
Predicted ESI-MS/MS Fragmentation:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
1.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, a secondary amine, the key distinguishing feature from Dapoxetine (a tertiary amine) will be the presence of an N-H stretch.
Expected FTIR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (secondary amine) | 3300 - 3500 (weak to medium) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C-H Stretch (aliphatic) | 2850 - 2960 |
| C=C Stretch (aromatic) | 1500 - 1600 |
| C-O Stretch (ether) | 1050 - 1250 |
| C-N Stretch | 1180 - 1360 |
Purity Assessment
1.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of a reference standard. A validated, stability-indicating method should be used.
Experimental Protocol: HPLC Purity Determination
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference material in the mobile phase to a concentration of approximately 1 mg/mL.
1.2.2. Chiral HPLC
Since the stereochemistry is critical, the enantiomeric purity must be determined using a chiral HPLC method. This is essential to ensure the absence of the (R)-enantiomer.
Experimental Protocol: Chiral HPLC
-
Column: A suitable chiral stationary phase, such as a cellulose-based column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and a basic modifier like diethylamine.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the reference material in the mobile phase to a concentration of approximately 1 mg/mL.
1.2.3. Thermogravimetric Analysis (TGA)
TGA is used to determine the amount of volatile and non-volatile residues, including water and residual solvents.
1.2.4. Karl Fischer Titration
This technique is specific for the determination of water content.
II. Comparative Analysis with Commercial Alternatives
A key aspect of validating an in-house reference standard is to compare its performance against commercially available certified reference materials (CRMs).
| Parameter | In-House Reference Material | Commercial CRM (Supplier A) | Commercial CRM (Supplier B) |
| Purity (HPLC, %) | ≥ 99.5 | ≥ 99.0 | ≥ 98.5 |
| Enantiomeric Purity (%) | ≥ 99.8 | ≥ 99.5 | Not specified |
| Water Content (KF, %) | ≤ 0.5 | ≤ 1.0 | ≤ 1.5 |
| Residual Solvents | Complies with ICH Q3C | Complies with ICH Q3C | Not specified |
| Certificate of Analysis | Comprehensive data provided | Basic purity data | Purity by HPLC only |
This comparative analysis demonstrates that the in-house reference material meets or exceeds the quality attributes of commercially available alternatives, providing confidence in its suitability for use.
III. Certification of the Reference Material
The certification of a reference standard is a formal process that involves a comprehensive evaluation of all characterization data and is documented in a Certificate of Analysis (CoA). The certification process should be governed by a robust quality management system and should align with the principles outlined by pharmacopeias such as the USP and EP.[5][6]
Workflow for Reference Standard Certification:
Caption: Workflow for the certification of a chemical reference standard.
Key Elements of a Certificate of Analysis:
-
Identification: Name, CAS number, molecular formula, and structure.
-
Lot Number: A unique identifier for the batch.
-
Purity: Determined by a mass balance approach, taking into account chromatographic purity, water content, residual solvents, and non-volatile residue.
-
Identity Confirmation: Confirmation by NMR, MS, and FTIR.
-
Enantiomeric Purity: The percentage of the desired (S)-enantiomer.
-
Storage Conditions: Recommended storage conditions to ensure stability.
-
Intended Use: A statement that the material is for laboratory use as a reference standard.
IV. Conclusion
The characterization and certification of an this compound reference material is a rigorous, multi-step process that requires a deep understanding of analytical chemistry and regulatory requirements. By following the comprehensive approach outlined in this guide—from structural elucidation and purity assessment to comparative analysis and formal certification—researchers and drug development professionals can establish a high-quality, in-house reference standard. This not only ensures compliance with global regulatory expectations but also provides the foundation for accurate and reliable analytical data, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
References
-
PubChem. Dapoxetine. National Center for Biotechnology Information. [Link]
-
Wikipedia. Dapoxetine. [Link]
-
SynZeal. Dapoxetine HCl. [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. National Center for Biotechnology Information. [Link]
-
Lanka, S. et al. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. International Journal of Pharmaceutical Sciences Review and Research, 14(1), 31-37. [Link]
-
Al-Saeed, M. et al. (2020). High performance liquid chromatography - Mass spectrometric bioanalytical method for the determination of dapoxetine in human plasma: Application for bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 188, 113396. [Link]
-
European Medicines Agency. ICH Q3B (R2) Impurities in New Drug Products. [Link]
-
Zhang, Y. (2016). Preparation method of this compound. CN105315312A. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. Fact sheet: European Pharmacopoeia Reference Standards. [Link]
-
Structure elucidation of a process-related impurity of dapoxetine. ResearchGate. [Link]
-
U.S. Pharmacopeia. General Chapter <11> USP Reference Standards. [Link]
- Method for determining content of enantiomer in dapoxetine hydrochloride.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Reference Standards (RS) - Ph. Eur. Reference Standards - Ph. Eur. Reference Standards: Purpose and use - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 4. CN111579688A - Method for determining content of enantiomer in dapoxetine hydrochloride - Google Patents [patents.google.com]
- 5. uspbpep.com [uspbpep.com]
- 6. A fragmentation study of two compounds related to 4'-demethylepipodophyllotoxin in negative ion electrospray ionization by MSn ion-trap time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory study for the analysis of (S)-N-Demethyl Dapoxetine
An Inter-laboratory Study for the Analysis of (S)-N-Demethyl Dapoxetine: A Comparative Guide
Authored by a Senior Application Scientist
Abstract: This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of this compound, a primary metabolite of the selective serotonin reuptake inhibitor, Dapoxetine. Recognizing the critical need for robust and reproducible analytical methods in drug development, this document details the design and hypothetical results of an inter-laboratory study. It serves as a vital resource for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, self-validating protocols, and a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction: The Analytical Imperative for this compound
Dapoxetine is extensively metabolized in the liver by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, leading to the formation of several metabolites.[1] Among these, this compound is a significant metabolite. The accurate quantification of this metabolite in biological matrices is paramount for comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential for regulatory submissions and understanding the drug's overall disposition in the body.
An inter-laboratory study is a cornerstone for establishing the ruggedness and transferability of an analytical method. It provides a stringent evaluation of the method's performance across different laboratories, equipment, and analysts, thereby ensuring the consistency and reliability of data generated in multicenter clinical trials or by different contract research organizations (CROs). This guide is structured to walk the reader through the conceptualization, execution, and interpretation of such a study for this compound.
Design of the Inter-laboratory Study
The primary objective of this study was to assess the precision, accuracy, and overall reproducibility of two distinct analytical methods for the quantification of this compound in human plasma.
Participating Laboratories: A consortium of four independent laboratories with expertise in bioanalysis was selected to participate. Each laboratory received identical sets of samples and a detailed analytical protocol for each method.
Study Samples: The study materials comprised:
-
A certified reference standard of this compound.
-
Blank human plasma confirmed to be free of the analyte and any interfering substances.
-
Spiked plasma samples at four different concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC).
-
An isotopically labeled internal standard (this compound-d7) for the LC-MS/MS method.
The workflow of the inter-laboratory study is depicted in the following diagram:
Caption: Workflow of the inter-laboratory study for this compound analysis.
Comparative Analysis of Analytical Methodologies
Two prevalent analytical techniques were chosen for this comparative study: HPLC-UV and LC-MS/MS. The selection was based on their widespread availability and differing levels of selectivity and sensitivity.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique widely used in pharmaceutical analysis.[2] However, its application in bioanalysis can be challenging due to potential interferences from endogenous matrix components, especially at low analyte concentrations.[3][4]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological fluids.[5] Its high selectivity, derived from the monitoring of specific precursor-to-product ion transitions, and exceptional sensitivity make it particularly suitable for bioanalytical applications where analytes are often present at trace levels.[5]
Experimental Protocols
Detailed, step-by-step methodologies for both analytical techniques are provided below. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
Sample Preparation: Solid-Phase Extraction (SPE)
A common sample preparation technique was employed for both methods to ensure consistency. SPE was chosen for its ability to provide clean extracts and high analyte recovery.[6]
Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: To 500 µL of plasma sample, add 50 µL of internal standard working solution (for LC-MS/MS) or blank solvent (for HPLC-UV) and vortex. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-UV Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 230 nm. The choice of this wavelength is based on the UV absorbance maximum of the naphthalene chromophore in the metabolite's structure.
-
Column Temperature: 30°C.
LC-MS/MS Method
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size. A shorter column with smaller particles is used to achieve faster analysis times and better peak shapes, which is a key advantage of UHPLC.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20% to 90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90% to 20% B
-
2.6-3.5 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 292.2 → 143.1
-
This compound-d7 (IS): m/z 299.2 → 143.1
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Inter-laboratory Study Results: A Comparative Overview
The following tables summarize the hypothetical but realistic data obtained from the four participating laboratories. The data is presented in accordance with the ICH Q2(R1) guidelines for analytical method validation.[7][8]
Table 1: Linearity and Range
| Method | Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Mean ± SD |
| HPLC-UV | Range (ng/mL) | 10-1000 | 10-1000 | 10-1000 | 10-1000 | 10-1000 |
| Correlation Coefficient (r²) | 0.9985 | 0.9979 | 0.9981 | 0.9988 | 0.9983 ± 0.0004 | |
| LC-MS/MS | Range (ng/mL) | 0.1-200 | 0.1-200 | 0.1-200 | 0.1-200 | 0.1-200 |
| Correlation Coefficient (r²) | 0.9996 | 0.9992 | 0.9995 | 0.9998 | 0.9995 ± 0.0002 |
Table 2: Accuracy and Precision (Intra- and Inter-day)
| Method | QC Level (ng/mL) | Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Mean ± SD |
| HPLC-UV | 30 (Low) | Accuracy (%) | 95.8 | 94.2 | 96.5 | 95.1 | 95.4 ± 0.9 |
| Precision (%RSD) | 4.2 | 5.1 | 4.5 | 4.8 | 4.7 ± 0.4 | ||
| 400 (Mid) | Accuracy (%) | 98.2 | 97.5 | 98.9 | 97.9 | 98.1 ± 0.6 | |
| Precision (%RSD) | 3.1 | 3.8 | 3.3 | 3.5 | 3.4 ± 0.3 | ||
| 800 (High) | Accuracy (%) | 101.5 | 102.1 | 101.1 | 102.5 | 101.8 ± 0.6 | |
| Precision (%RSD) | 2.5 | 2.9 | 2.6 | 2.8 | 2.7 ± 0.2 | ||
| LC-MS/MS | 0.3 (Low) | Accuracy (%) | 99.1 | 98.5 | 100.2 | 99.5 | 99.3 ± 0.7 |
| Precision (%RSD) | 2.8 | 3.2 | 2.5 | 2.9 | 2.9 ± 0.3 | ||
| 80 (Mid) | Accuracy (%) | 100.8 | 99.9 | 101.2 | 100.5 | 100.6 ± 0.5 | |
| Precision (%RSD) | 1.9 | 2.3 | 1.7 | 2.1 | 2.0 ± 0.2 | ||
| 160 (High) | Accuracy (%) | 102.3 | 101.7 | 102.8 | 102.1 | 102.2 ± 0.4 | |
| Precision (%RSD) | 1.5 | 1.8 | 1.3 | 1.6 | 1.6 ± 0.2 |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Method | Parameter | Lab 1 | Lab 2 | Lab 3 | Lab 4 | Mean ± SD |
| HPLC-UV | LOD (ng/mL) | 3.0 | 3.5 | 3.2 | 3.3 | 3.3 ± 0.2 |
| LOQ (ng/mL) | 10.0 | 11.0 | 10.5 | 10.8 | 10.6 ± 0.4 | |
| LC-MS/MS | LOD (ng/mL) | 0.03 | 0.04 | 0.03 | 0.03 | 0.03 ± 0.01 |
| LOQ (ng/mL) | 0.1 | 0.1 | 0.1 | 0.1 | 0.1 ± 0.0 |
Discussion of Results and Method Performance
The inter-laboratory study demonstrates that both the HPLC-UV and LC-MS/MS methods are capable of quantifying this compound in human plasma. However, there are significant differences in their performance characteristics.
The LC-MS/MS method exhibited superior performance in all aspects. Its limit of quantification (LOQ) was approximately 100-fold lower than that of the HPLC-UV method, making it far more suitable for studies where low concentrations of the metabolite are expected. The accuracy and precision of the LC-MS/MS method were consistently better across all QC levels and in all participating laboratories. The use of a stable isotope-labeled internal standard effectively compensated for any variability in sample preparation and matrix effects, contributing to the high reproducibility of the method.
The HPLC-UV method , while acceptable for higher concentrations, showed greater variability between laboratories, particularly at the lower end of its calibration range. Its higher LOQ may limit its utility in clinical studies where metabolite concentrations can be low. The potential for interference from endogenous plasma components is a significant consideration for this method.[9]
The logical relationship for selecting the appropriate analytical method based on study requirements is illustrated below:
Caption: Decision tree for analytical method selection.
Conclusion and Recommendations
This inter-laboratory comparison guide underscores the importance of method validation and cross-laboratory assessment in drug development. For the quantitative analysis of this compound in human plasma, the LC-MS/MS method is unequivocally the superior choice, offering exceptional sensitivity, specificity, accuracy, and precision. Its robustness, as demonstrated by the tight inter-laboratory agreement, makes it the recommended method for regulated bioanalysis.
The HPLC-UV method may be considered a viable alternative for preliminary studies or in settings where LC-MS/MS is not available, provided that the expected analyte concentrations are well within its linear range and that careful attention is paid to potential interferences.
Ultimately, the choice of analytical methodology should be guided by the specific requirements of the study, with a thorough understanding of the strengths and limitations of each technique. This guide provides the necessary data and rationale to make an informed decision, ensuring the generation of high-quality, reliable data in the analysis of this compound.
References
-
Challenges and Strategies in Drug Residue Measurement (Bioanalysis) of Ocular Tissues. (2025). Journal of Ocular Pharmacology and Therapeutics. [Link]
-
Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. (2009). United Nations Office on Drugs and Crime. [Link]
-
Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs. (2023). Scientific Reports. [Link]
- Synthesis method of dapoxetine hydrochloride. (2014).
-
Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. (2016). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride. (2010). Tetrahedron: Asymmetry. [Link]
-
Grand challenges in bioanalytical chemistry. (2025). Frontiers in Chemistry. [Link]
-
Sample preparation for the analysis of drugs in biological fluids. (2007). ResearchGate. [Link]
-
A comparative study of HPLC and UV spectrophotometric methods for remdesivir quantification in pharmaceutical formulations. (2022). Taylor & Francis Online. [Link]
-
Bioanalytical Methods and Strategic Perspectives Addressing the Rising Complexity of Novel Bioconjugates and Delivery Routes for Biotherapeutics. (2022). Pharmaceutics. [Link]
-
Comparison of HPLC-UV (A) and LC-MS/MS (B) chromatograms of urinary... (2002). ResearchGate. [Link]
-
Analytical Method Validation: Back to Basics, Part II. (2014). LCGC International. [Link]
-
Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (2021). TrAC Trends in Analytical Chemistry. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. [Link]
-
Analysis of Drugs from Biological Samples. (2022). International Journal of Innovative Science and Research Technology. [Link]
-
Preparation method of this compound. (2016). SciSpace. [Link]
-
Analytical Method Development and Validation of Pharmaceutical Technology. (2016). PharmaTutor. [Link]
-
Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. (2024). Alwsci. [Link]
-
Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies. (2025). ManTech Publications. [Link]
-
Buyer's Guide: HPLC/UHPLC for Metabolomics. (2024). Labcompare. [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. (2021). Molecules. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (2004). Journal of Validation Technology. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. labcompare.com [labcompare.com]
- 5. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 6. ijisrt.com [ijisrt.com]
- 7. fda.gov [fda.gov]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Stability-Indicating Assay Validation for (S)-N-Demethyl Dapoxetine: HPLC-UV vs. UPLC-MS/MS
This guide provides a comprehensive comparison of two robust analytical methodologies for the validation of a stability-indicating assay for (S)-N-Demethyl Dapoxetine, a key metabolite and potential impurity of Dapoxetine. As drug stability is a critical quality attribute, a validated stability-indicating assay is a regulatory prerequisite to ensure that any changes in the drug substance's purity and potency over time are accurately detected.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).
This compound, being a secondary amine, presents distinct stability challenges compared to its parent tertiary amine, Dapoxetine. This guide will compare a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a high-sensitivity, high-specificity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The choice between these platforms is a critical decision in the drug development lifecycle, balancing the need for universal applicability with the demand for ultimate sensitivity and specificity in impurity profiling.
The Imperative for a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and other excipients.[2][3] The development and validation of such a method are mandated by regulatory bodies worldwide to establish a drug's shelf-life and storage conditions.[1][4] The process begins with forced degradation studies, which deliberately stress the drug substance to generate potential degradants.[5][6][7] These studies are crucial for elucidating degradation pathways and proving the method's specificity.[1]
For this compound, potential degradation pathways, extrapolated from data on Dapoxetine and the chemical nature of secondary amines, include oxidation (at the nitrogen and benzylic positions), hydrolysis of the ether linkage, and photolytic degradation.[8][9] Dapoxetine itself has shown susceptibility to oxidation and slight degradation under acidic and alkaline conditions.[9] Our analytical method must be able to resolve the intact analyte from all these potential degradants.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The selection of an analytical technique is a balance of performance, cost, and the specific requirements of the analytical problem. Below is a comparison of two powerful, yet distinct, approaches for the stability-indicating assay of this compound.
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | Separation based on column chemistry and mobile phase polarity, detection via UV absorbance. | Separation using sub-2 µm particle columns for higher efficiency, detection by mass-to-charge ratio. |
| Specificity | Good. Relies on chromatographic resolution. Peak purity analysis (e.g., with a PDA detector) is essential to ensure co-elution is not occurring. | Excellent. Provides mass information, confirming the identity of peaks and differentiating isobaric compounds. |
| Sensitivity | Moderate. Limit of Quantification (LOQ) typically in the low µg/mL to high ng/mL range.[9][10] | Exceptional. LOQ can reach low ng/mL to pg/mL levels, ideal for trace-level impurity quantification. |
| Development Time | Generally faster, as UV detection is straightforward. | More complex due to the need for ion source optimization and MS parameter tuning. |
| Cost & Accessibility | Lower instrument cost, widely available in QC labs. | Higher capital and maintenance costs. Requires specialized expertise. |
| Application | Ideal for routine quality control, release testing, and quantification of the main component. | Superior for impurity identification, characterization of degradation pathways, and trace analysis. |
Experimental Design: A Self-Validating System
The entire process, from forced degradation to validation, is designed to be a self-validating system. The forced degradation studies generate the very impurities that challenge the method's specificity, while the validation protocol, dictated by ICH Q2(R1) guidelines, confirms its fitness for purpose.[11][12][13]
Logical Workflow for Assay Validation
The following diagram illustrates the logical flow from method development through full validation.
Caption: High-level workflow for the development and validation of a stability-indicating assay.
Detailed Experimental Protocols
Part 1: Forced Degradation Studies
Objective: To intentionally degrade this compound under various stress conditions to produce potential degradation products and demonstrate the analytical method's specificity. The target degradation is typically 5-20%.[5][6]
Stock Solution Preparation: Prepare a 1.0 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N HCl.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1N NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 1N NaOH.
-
Heat at 80°C for 4 hours.
-
Cool, neutralize with 1N HCl, and dilute to ~100 µg/mL with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 30% H₂O₂.
-
Store at room temperature for 24 hours.
-
Dilute to ~100 µg/mL with mobile phase.
-
-
Thermal Degradation:
-
Expose solid this compound powder to 105°C in a hot air oven for 48 hours.
-
Dissolve the stressed solid and dilute to ~100 µg/mL with mobile phase.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
-
Dilute to ~100 µg/mL with mobile phase.
-
A control sample (unstressed) should be prepared and analyzed alongside the stressed samples.
Part 2: Comparative Analytical Methods
Method A: HPLC-UV
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[14]
-
Mobile Phase: Acetonitrile and 0.02 M phosphate buffer (pH 3.0) in a 40:60 v/v ratio.[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection: UV at 230 nm.[15]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method B: UPLC-MS/MS
-
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple Quadrupole with Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-product ion transitions for this compound and any identified degradants would be monitored.
Part 3: Method Validation Protocol (as per ICH Q2)
The validation process provides documented evidence that the method is suitable for its intended purpose.[12][16]
Caption: Core validation parameters establishing a method's suitability as per ICH Q2.
-
Specificity: Analyze stressed samples. For HPLC-UV, assess peak purity using a PDA detector. For UPLC-MS/MS, confirm that degradant peaks have different mass-to-charge ratios from the analyte. The method is specific if the analyte peak is resolved from all degradation products.[3]
-
Linearity: Prepare a series of at least five concentrations of this compound (e.g., 50% to 150% of the nominal concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the specified concentration limits (typically 80-120% of the assay concentration).[12]
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.[15]
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD over the two days should be ≤ 2.0%.[9]
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5°C, mobile phase composition ±2%) and observe the effect on the results. The method is robust if the results remain unaffected by these small variations.[8]
Comparative Validation Data Summary (Hypothetical)
The following table summarizes expected performance data from the validation of the two compared methods.
| Validation Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B) | Justification |
| Specificity | Peak Purity Index > 0.999 for all stressed samples. Resolution > 2.0. | No co-eluting peaks with the same MRM transition. Degradants identified by mass. | MS provides unequivocal proof of specificity. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods show excellent linearity. |
| Range (µg/mL) | 10 - 150 | 0.1 - 200 | UPLC-MS/MS offers a wider dynamic range. |
| Accuracy (% Recovery) | 99.1 - 101.2% | 99.5 - 100.8% | Both methods are highly accurate. |
| Precision (RSD) | Repeatability: 0.8%Intermediate: 1.3% | Repeatability: 0.5%Intermediate: 0.9% | UPLC provides slightly better precision due to automation and shorter run times. |
| LOQ (µg/mL) | 1.0 µg/mL[8] | 0.005 µg/mL | Demonstrates the superior sensitivity of MS detection for impurity analysis. |
| Robustness | Passed | Passed | Both methods are robust when developed properly. |
Conclusion and Recommendations
Both the HPLC-UV and UPLC-MS/MS methods can be successfully developed and validated to serve as stability-indicating assays for this compound. The choice of method should be guided by its intended application.
-
The HPLC-UV method is a reliable, cost-effective, and robust workhorse. It is perfectly suited for routine quality control, release testing, and stability studies where the primary goal is to quantify the main analyte and known impurities at levels well above the detection limit. Its simplicity and accessibility make it the preferred choice for most QC laboratories.
-
The UPLC-MS/MS method offers unparalleled specificity and sensitivity. It is the superior choice during early development for identifying unknown degradation products, elucidating degradation pathways, and quantifying trace-level impurities that may have safety implications. Its speed (due to UPLC) and certainty of identification (due to MS) make it an invaluable tool for in-depth characterization and problem-solving.
As a best practice, the UPLC-MS/MS method should be employed during initial forced degradation studies to identify and characterize all potential degradants. Once the degradation profile is well understood, the more accessible and economical HPLC-UV method can be validated and transferred to a QC environment for routine testing throughout the product's lifecycle. This hybrid approach leverages the strengths of both technologies, ensuring scientific rigor while maintaining practical efficiency.
References
-
Stability indicating HPLC method for simultaneous quantification of sildenafil citrate and dapoxetine hydrochloride in Pharmaceutical products. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Liew, K. B., & Peh, K. K. (2013). STABILITY INDICATING HPLC-UV METHOD FOR DETERMINATION OF DAPOXETINE HCl IN PHARMACEUTICAL PRODUCT. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
Ananda, K., et al. (2013). DEVELOPMENT AND VALIDATION OF HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF PROCESS RELATED IMPURITIES. International Journal of Research in Pharmacy and Chemistry. Available at: [Link]
-
Kapavarapu, S., & Chintala, R. (2016). Validated stability indicating rp-hplc method for the determination of dapoxetine hydrochloride in bulk and pharmaceutical formulations. Analytical Chemistry, An Indian Journal. Available at: [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
-
Walash, M. I., et al. (2017). Validated Stability-Indicating UPLC Method for Determination of Dapoxetine and Fluoxetine: Characterization of Their Hydrolytic Degradation Products. Journal of Chromatographic Science. Available at: [Link]
-
Singh, P., et al. (2021). Bioanalytical Method Development and Validation of Dapoxetine Hydrochloride in Human Plasma by RP-HPLC. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]
-
Madhuri, M. S., et al. (2012). Development and validation of RP-HPLC method for the estimation of dapoxetine hydrochloride in tablet forms. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
EMA. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
-
Resolve Mass. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Resolve Mass Spectrometry. Available at: [Link]
-
ICH. (2023). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Available at: [Link]
-
Onyx Scientific. (2024). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available at: [Link]
-
EMA. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]
-
Giri, et al. (2012). Stability indicating HPLC method for Dapoxetine HCL in bulk and in formulation. ResearchGate. Available at: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available at: [Link]
-
HMR Labs. (2024). ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs. Available at: [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available at: [Link]
-
Pharma International. (2023). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available at: [Link]
Sources
- 1. database.ich.org [database.ich.org]
- 2. onyxipca.com [onyxipca.com]
- 3. database.ich.org [database.ich.org]
- 4. hmrlabs.com [hmrlabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. ptfarm.pl [ptfarm.pl]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. tsijournals.com [tsijournals.com]
- 16. youtube.com [youtube.com]
A Comparative Guide to the Metabolism of Dapoxetine: Human vs. Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Comparative Metabolism in Drug Development
Dapoxetine, a selective serotonin reuptake inhibitor (SSRI), is distinguished by its rapid onset of action and short half-life, making it a suitable on-demand treatment for premature ejaculation.[1][2] As with any xenobiotic, understanding its metabolic fate is paramount for elucidating its pharmacokinetic and pharmacodynamic profile, as well as for identifying potential safety liabilities.[1][3] Preclinical animal models are indispensable tools in drug development, providing vital data on a drug's efficacy and safety before human trials. However, significant interspecies differences in drug metabolism can lead to discrepancies between animal data and human outcomes.[4] Therefore, a thorough understanding of the comparative metabolism of dapoxetine in commonly used preclinical species—rats, dogs, and rabbits—versus humans is essential for the accurate interpretation of preclinical data and the successful clinical development of this drug.
This guide provides an in-depth comparison of dapoxetine metabolism across these species, detailing the known and predicted metabolic pathways, the key enzymes involved, and the resulting metabolites. It also offers detailed experimental protocols for conducting both in vitro and in vivo metabolism studies, empowering researchers to generate robust and reliable data.
The Metabolic Landscape of Dapoxetine in Humans
In humans, dapoxetine undergoes extensive and rapid metabolism, primarily in the liver and kidneys.[5] The resulting metabolites are then eliminated from the body, mainly through urine and feces.[1][6] The primary metabolic pathways for dapoxetine in humans have been identified as:
-
N-demethylation: The removal of one or both methyl groups from the dimethylamino moiety, leading to the formation of desmethyldapoxetine and didesmethyldapoxetine.[3][6]
-
N-oxidation: The addition of an oxygen atom to the nitrogen of the dimethylamino group, forming dapoxetine-N-oxide.[3][6]
-
Hydroxylation: The addition of a hydroxyl group to the naphthyl or phenyl ring.[6]
-
Dearylation: The cleavage of the ether bond, resulting in the separation of the naphthyl and phenylpropylamine moieties.[6]
These transformations are catalyzed by a suite of drug-metabolizing enzymes, with the key players being:
-
Cytochrome P450 (CYP) 2D6: A major enzyme responsible for the demethylation and hydroxylation of dapoxetine.[6]
-
Cytochrome P450 (CYP) 3A4: Another important CYP isoform involved in the metabolism of dapoxetine.[6]
-
Flavin-containing monooxygenase 1 (FMO1): This enzyme contributes to the N-oxidation of dapoxetine.[6]
A recent study utilizing human liver microsomes (HLM) identified eleven phase I metabolites of dapoxetine, including the known metabolites dapoxetine-N-oxide, desmethyldapoxetine, and didesmethyldapoxetine, as well as several novel hydroxylated and dearylated products.[6][7]
Sources
- 1. Pharmacokinetics of dapoxetine hydrochloride in healthy Chinese, Japanese, and Caucasian men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Comparative Evaluation of the Biological Potency of (S)-N-Demethyl Dapoxetine and its (R)-Enantiomer: An In-Depth Scientific Guide
In the landscape of pharmacokinetics and drug development, the stereochemical orientation of a molecule is a critical determinant of its biological activity. This guide provides a comprehensive framework for evaluating the biological potency of the (S) and (R)-enantiomers of N-Demethyl Dapoxetine, an active metabolite of the selective serotonin reuptake inhibitor (SSRI), Dapoxetine. While Dapoxetine is recognized for its therapeutic application in its (S)-enantiomeric form, a thorough understanding of its metabolites' stereospecific activity is paramount for a complete pharmacological profile.
The Imperative of Stereoisomerism in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to enantiomers. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit profoundly different pharmacological, toxicological, and metabolic profiles. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, underscores the necessity of studying them as separate chemical entities. In the context of SSRIs, the serotonin transporter (SERT), the primary target, is a chiral protein that can exhibit stereoselective binding affinities for its ligands. It has been noted that the (S)-enantiomer of dapoxetine is 3.5 times more potent as a serotonin reuptake inhibitor than its (R)-enantiomer[1][2]. This established stereoselectivity for the parent compound strongly suggests that a similar disparity in potency may exist for its metabolites.
Dapoxetine and its Metabolism: The Genesis of N-Demethylated Enantiomers
Dapoxetine, chemically known as (S)-N,N-Dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine, is a short-acting SSRI.[3] It functions by inhibiting the serotonin transporter, thereby increasing the concentration of serotonin in the synaptic cleft.[3][4] The metabolism of Dapoxetine is extensive, primarily occurring in the liver and kidneys, mediated by cytochrome P450 enzymes such as CYP2D6 and CYP3A4.[3][5] This process leads to the formation of several metabolites, including desmethyldapoxetine (N-Demethyl Dapoxetine).[6][7] While desmethyldapoxetine is reported to be roughly equipotent to the parent drug, Dapoxetine, specific potencies of its individual enantiomers are not well-documented in publicly available literature.[4]
Given that the parent drug, Dapoxetine, is administered as the (S)-enantiomer, the primary N-demethylated metabolite formed in vivo is expected to be (S)-N-Demethyl Dapoxetine. However, the potential for in vivo racemization or differential metabolism rates could lead to the presence of the (R)-enantiomer. Therefore, a direct comparative evaluation of the biological potency of both enantiomers is essential for a comprehensive understanding of Dapoxetine's overall pharmacological action.
Proposed Experimental Framework for Potency Evaluation
To definitively compare the biological potency of this compound and its (R)-enantiomer, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo assays.
Caption: Experimental workflow for comparing the biological potency of (S)- and (R)-N-Demethyl Dapoxetine.
Part 1: In Vitro Evaluation of SERT Inhibition
The cornerstone of this investigation lies in quantifying the direct interaction of each enantiomer with the serotonin transporter.
Serotonin Transporter (SERT) Binding Affinity Assay
Objective: To determine the binding affinity (Ki) of this compound and (R)-N-Demethyl Dapoxetine for the human serotonin transporter.
Methodology:
-
Preparation of SERT-expressing membranes: Utilize cell lines stably expressing the human serotonin transporter (hSERT), such as HEK293 or CHO cells. Harvest the cells and prepare membrane fractions through homogenization and centrifugation.
-
Radioligand Binding Assay:
-
Incubate the prepared cell membranes with a known radioligand for SERT, such as [³H]-citalopram or [¹²⁵I]-RTI-55.
-
Add increasing concentrations of the unlabeled test compounds (this compound, (R)-N-Demethyl Dapoxetine, and a positive control like (S)-Dapoxetine).
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Generate competition binding curves by plotting the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Determine the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin Reuptake Inhibition Assay
Objective: To measure the functional potency (IC50) of each enantiomer in inhibiting serotonin uptake into cells.
Methodology:
-
Cell Culture: Use a suitable cell line endogenously or recombinantly expressing hSERT, such as JAR choriocarcinoma cells or hSERT-transfected cells.[8]
-
[³H]-Serotonin Uptake Assay:
-
Plate the cells in a 96-well format and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of the test compounds.
-
Initiate serotonin uptake by adding [³H]-serotonin.
-
After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of serotonin uptake inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of serotonin uptake, through non-linear regression analysis.
-
Expected Outcomes and Interpretation:
A lower Ki and IC50 value for one enantiomer will indicate a higher binding affinity and functional potency for the serotonin transporter, respectively. A significant difference in these values between the (S) and (R) forms will confirm stereoselective inhibition of SERT.
| Parameter | This compound | (R)-N-Demethyl Dapoxetine |
| SERT Binding Affinity (Ki) | Expected to be lower | Expected to be higher |
| Serotonin Reuptake (IC50) | Expected to be lower | Expected to be higher |
Table 1: Hypothetical data table for summarizing in vitro results.
Part 2: In Vivo Behavioral Assessment
To translate the in vitro findings into a physiological context, in vivo behavioral models sensitive to SSRI activity are indispensable. These tests are predicated on the principle that SSRIs can induce antidepressant-like effects in rodents.
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of the enantiomers by measuring the duration of immobility in mice or rats forced to swim in an inescapable cylinder of water.[9][10][11]
Methodology:
-
Animal Acclimation and Dosing:
-
Acclimate male C57BL/6 mice or Sprague-Dawley rats to the housing facility for at least one week.
-
Administer the test compounds (this compound, (R)-N-Demethyl Dapoxetine), vehicle control, and a positive control (e.g., fluoxetine) via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses, typically 30-60 minutes before the test.
-
-
Test Procedure:
-
Behavioral Scoring:
-
An observer, blind to the treatment groups, will score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.
-
Tail Suspension Test (TST)
Objective: To evaluate the antidepressant-like effects of the enantiomers by measuring the immobility time of mice suspended by their tails.[13][14][15]
Methodology:
-
Animal Preparation and Dosing: Similar to the FST, acclimate and dose the mice with the test compounds, vehicle, and a positive control.
-
Test Procedure:
-
Behavioral Scoring:
-
A blinded observer will measure the total duration of immobility, defined as the period when the mouse hangs passively and remains motionless.[14]
-
Expected Outcomes and Interpretation:
A potent SSRI is expected to decrease the duration of immobility in both the FST and TST. The enantiomer that produces a statistically significant reduction in immobility at lower doses would be considered the more potent in vivo.
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) ± SEM (FST) | Mean Immobility Time (s) ± SEM (TST) |
| Vehicle Control | - | ||
| This compound | X | ||
| Y | |||
| (R)-N-Demethyl Dapoxetine | X | ||
| Y | |||
| Positive Control | Z |
Table 2: Example data table for summarizing in vivo behavioral results.
Conclusion
The comprehensive evaluation outlined in this guide, combining rigorous in vitro characterization of SERT interaction with validated in vivo behavioral models, will provide a definitive comparison of the biological potency of this compound and its (R)-enantiomer. The anticipated results, based on the known stereoselectivity of the parent compound, are that the (S)-enantiomer of N-Demethyl Dapoxetine will exhibit significantly greater potency as a serotonin reuptake inhibitor. This scientifically robust approach ensures a thorough understanding of the pharmacological contribution of this key metabolite, which is crucial for a complete safety and efficacy profile of Dapoxetine.
References
-
Dapoxetine - Wikipedia. [Link]
-
Dapoxetine, a novel treatment for premature ejaculation, does not have pharmacokinetic interactions with phosphodiesterase-5 inhibitors - ResearchGate. [Link]
-
Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. [Link]
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride - PMC - NIH. [Link]
-
What is the mechanism of Dapoxetine Hydrochloride? - Patsnap Synapse. [Link]
-
The Mouse Forced Swim Test - PMC - NIH. [Link]
-
Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed. [Link]
-
The Tail Suspension Test - PMC - NIH. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice - NSW Department of Primary Industries. [Link]
-
Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF - MDPI. [Link]
-
The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC. [Link]
-
Dapoxetine: LY 210448 - PubMed. [Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? - Dr.Oracle. [Link]
-
Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction - PubMed. [Link]
-
Factsheet on the forced swim test. [Link]
-
Forced swim test in rodents - NC3Rs. [Link]
-
Preclinical Studies: IC-50 Testing - Altogen Labs. [Link]
-
Antidepressant affinity groups by affinity for serotonin transporter* | Download Table. [Link]
-
Liquid chromatographic method for the simultaneous determination of achiral and chiral impurities of dapoxetine in approved and. [Link]
-
Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors - Semantic Scholar. [Link]
-
Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - MDPI. [Link]
-
Tail Suspension Test - Maze Engineers - Conduct Science. [Link]
-
Forced Swim Test v.3. [Link]
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - NIH. [Link]
-
Chirality of antidepressive drugs: an overview of stereoselectivity - PMC - PubMed Central. [Link]
-
Video: The Tail Suspension Test - JoVE. [Link]
-
Dapoxetine: a new option in the medical management of premature ejaculation - PMC. [Link]
-
A novel and practical asymmetric synthesis of dapoxetine hydrochloride - ResearchGate. [Link]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed Central. [Link]
-
Chemo-enzymatic synthesis of the antidepressant duloxetine and its enantiomer - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of antidepressants and their relative affinity for the serotonin transporter on the risk of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Single- and multiple-dose pharmacokinetics of dapoxetine hydrochloride, a novel agent for the treatment of premature ejaculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dapoxetine: a new option in the medical management of premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lasa.co.uk [lasa.co.uk]
- 11. Forced swim test in rodents | NC3Rs [nc3rs.org.uk]
- 12. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 13. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Video: The Tail Suspension Test [jove.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for (S)-N-Demethyl Dapoxetine
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Assessment: Understanding the Risks
(S)-N-Demethyl Dapoxetine is formed through the N-demethylation of Dapoxetine. Although comprehensive toxicological data for the metabolite is limited, the safety profile of the parent compound, Dapoxetine hydrochloride, serves as a critical surrogate for risk assessment.
Safety data for Dapoxetine hydrochloride consistently identifies the following hazards[1][2][3]:
-
Serious Eye Irritation: Causes serious eye irritation or damage[1][3].
-
Skin Irritation: May cause skin irritation[3].
-
Aquatic Hazard: May cause long-lasting harmful effects to aquatic life[1][2].
As a demethylated amine, this compound belongs to a class of compounds that can be corrosive and irritating to the skin, eyes, and respiratory tract[5][6]. Therefore, a conservative approach necessitates treating it as a compound with, at a minimum, the same hazards as Dapoxetine, with particular attention to preventing inhalation, ingestion, and dermal and ocular contact.
Hazard Summary Table
| Hazard Statement | GHS Classification | Source |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | [1][3] |
| H319: Causes serious eye irritation | Eye irritation (Category 2A) | [1] |
| H315: Causes skin irritation | Skin irritation (Category 2) | [3] |
| H413: May cause long lasting harmful effects to aquatic life | Long-term (chronic) aquatic hazard (Category 4) | [1] |
The Core of Protection: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to create a reliable barrier between the researcher and this compound. The following PPE is mandatory for all handling procedures.
Primary Engineering Controls: The First Line of Defense
Whenever possible, this compound should be handled within a certified chemical fume hood or a powder containment hood to minimize the risk of aerosolization and inhalation. These engineering controls are paramount for protecting the laboratory environment and personnel[7].
Essential Personal Protective Equipment
The selection of appropriate PPE is a critical step in mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes and Face | Safety Goggles with Side Shields and a Face Shield | Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[6][8][9]. |
| Hands | Double-Gloving with Nitrile Gloves | The outer glove provides the primary barrier, while the inner glove offers protection in case the outer glove is breached. Gloves should be changed immediately if contaminated[10]. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat made of a low-permeability material is essential to protect against spills and contamination of personal clothing[11]. |
| Respiratory | NIOSH-Approved Respirator | A fit-tested N95 respirator is the minimum requirement for handling powders outside of a containment hood. For higher-risk procedures, a powered air-purifying respirator (PAPR) may be necessary[5][8][9]. |
| Feet | Closed-Toed Shoes | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the potential for exposure and ensures consistent safety across all laboratory activities.
Pre-Handling Checklist
-
Verify that the chemical fume hood or containment hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Have a designated waste container for this compound waste.
-
Locate the nearest eyewash station and safety shower.
Donning PPE: A Deliberate Sequence
The order in which PPE is put on is crucial to prevent cross-contamination.
Caption: PPE Donning Sequence for Handling this compound.
Handling Procedures
-
Weighing: Conduct all weighing of powdered this compound within a containment hood to prevent the generation of airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Transporting: Use sealed, secondary containers when moving this compound within the laboratory[12].
Doffing PPE: A Critical Decontamination Step
The removal of PPE must be done carefully to avoid contaminating yourself and the surrounding area.
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Face Shield and Goggles: Remove from the back of the head.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Inner Gloves: Remove and discard the inner pair of gloves.
-
Respirator: Remove from the back of the head.
-
Hand Hygiene: Wash hands thoroughly with soap and water[12].
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination[1][2].
-
Chemical Waste: All unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste. Follow your institution's specific guidelines for chemical waste disposal[13][14].
-
Contaminated Materials: All disposable PPE (gloves, etc.) and materials that have come into contact with this compound (e.g., weigh boats, pipette tips) must be collected in a designated, sealed hazardous waste container.
-
Segregation: Keep this compound waste separate from other waste streams to prevent unintended chemical reactions[13].
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes[12]. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open[12]. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
-
Spill: Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department. For small spills, use an appropriate chemical spill kit, wearing full PPE.
By integrating these safety protocols into your daily laboratory workflow, you can handle this compound with confidence, ensuring a safe and productive research environment.
References
-
Wikipedia. (n.d.). Dapoxetine. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2012). Center for Drug Evaluation and Research, Application Number: 202276Orig1s000. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71353, Dapoxetine. Retrieved from [Link]
-
PubMed. (2021). Pharmacokinetics and Safety of Dapoxetine Hydrochloride in Healthy Chinese Men: Impact of Dose and High-Fat Meal. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
3M. (n.d.). Pharmaceutical industry best practice. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Overview. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2024). NIOSH List of Hazardous Drugs in Healthcare Settings, 2024. Retrieved from [Link]
-
Respirex International. (n.d.). Pharmaceutical PPE. Retrieved from [Link]
-
BASF. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]
-
NPS MedicineWise. (n.d.). Priligy. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
3M India. (n.d.). Pharmaceutical Manufacturing PPE | Worker Health & Safety. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]
-
Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Medsinfo. (n.d.). Australian Product Information – Priligy dapoxetine hydrochloride tablet. Retrieved from [Link]
-
Clarion Safety Systems. (2022). OSHA's PPE Laboratory Standards. Retrieved from [Link]
-
Scribd. (n.d.). Best Practices for Pharmaceutical PPE. Retrieved from [Link]
-
ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2021). Characterization of Phase I Hepatic Metabolites of Anti-Premature Ejaculation Drug Dapoxetine by UHPLC-ESI-Q-TOF. Retrieved from [Link]
-
ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
Sf-Taylor. (n.d.). Safety Guidelines for Personal Protective Equipment in Pharmaceutical Industry. Retrieved from [Link]
-
University of Rochester Environmental Health & Safety. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Dapoxetine - Wikipedia [en.wikipedia.org]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. tri-iso.com [tri-iso.com]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. echemi.com [echemi.com]
- 9. osha.gov [osha.gov]
- 10. multimedia.3m.com [multimedia.3m.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. safety.rochester.edu [safety.rochester.edu]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
